molecular formula C22H30N4O4 B1683006 Tentoxin CAS No. 28540-82-1

Tentoxin

Cat. No.: B1683006
CAS No.: 28540-82-1
M. Wt: 414.5 g/mol
InChI Key: SIIRBDOFKDACOK-LFXZBHHUSA-N
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Description

Tentoxin is a cyclic tetrapeptide (molecular formula: C₂₂H₃₀N₄O₄; molecular weight: 414.498 g/mol) of fungal origin, first isolated from Alternaria alternata (previously known as A. tenuis ) . This natural product is a significant tool in plant physiology research due to its highly specific action. Its primary value lies in its ability to selectively induce chlorosis (yellowing) in the seedlings of a range of germinating plants by disrupting chloroplast development . The specific molecular mechanism of action involves the potent and selective inhibition of the chloroplast coupling factor 1 (CF1)-ATPase within susceptible plant species . This inhibition halts cyclic photophosphorylation and energy transfer, leading to the loss of chlorophyll and the characteristic chlorotic symptoms . It is noteworthy that this compound does not inhibit the homologous ATPase enzymes from bacteria, mitochondria, or even the chloroplasts of resistant plant species, making it an exceptionally precise probe for studying chloroplast function and the structure-activity relationships of ATPases . Recent research continues to explore its potential as a lead compound for the development of natural, high-specificity bioherbicides . Furthermore, this compound has been utilized in biochemical studies to eliminate polyphenol oxidase (PPO) activity in seedlings, aiding in the investigation of phenolic compound metabolism . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIRBDOFKDACOK-LFXZBHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893264
Record name Tentoxin
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28540-82-1
Record name Tentoxin
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Record name Tentoxin
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Record name (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
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Record name TENTOXIN
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Foundational & Exploratory

An In-depth Technical Guide to the Phytotoxin Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Tentoxin, a cyclic tetrapeptide mycotoxin. The document details its chemical structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its isolation, quantification, and activity assessment.

Chemical Structure of this compound

This compound is a natural cyclic tetrapeptide produced by several phytopathogenic fungi of the Alternaria genus, most notably Alternaria alternata (syn. A. tenuis).[1][2] First isolated and characterized in 1967, it is known for selectively inducing chlorosis in certain plant species.[1][3]

The structure of this compound is defined as cyclo[N-methyl-L-alanyl-L-leucyl-N-methyl-α,β-didehydrophenylalanyl-glycyl].[1][4] Its cyclic nature and the presence of a didehydrophenylalanine residue are key features of its conformation and biological activity.[5]

IdentifierValue
Molecular Formula C₂₂H₃₀N₄O₄[4][6]
Molar Mass 414.50 g/mol [6][7]
IUPAC Name (3S,6S,12Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone[4]
CAS Registry Number 28540-82-1[4][6]
Synonyms Cyclo(N-methyl-L-alanyl-L-leucyl-alpha,beta-didehydro-N-methylphenylalanylglycyl)[1][3]

In aqueous solutions, this compound exists as a mixture of four interconverting conformations, which may influence its interaction with biological targets.[5]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of photophosphorylation in sensitive plant species by targeting the chloroplast F₁F₀ ATP synthase.[5] Specifically, it binds to the soluble F₁ portion of the complex (CF₁), which is responsible for ATP synthesis.[3]

The binding site is located at the interface between the α and β subunits of the CF₁ complex.[2] By binding to this interface, this compound is thought to lock the enzyme in a specific conformational state, which prevents the cooperative release of newly synthesized ATP from the catalytic sites, thereby inhibiting the enzyme's rotational mechanism.[2][3] This leads to a disruption of the proton motive force and a cessation of ATP synthesis, ultimately causing chlorosis and plant death.[5]

Interestingly, the effect of this compound is concentration-dependent. At low concentrations, it acts as a potent inhibitor. However, at higher concentrations, it can stimulate ATPase activity.[7] This complex behavior is attributed to the presence of multiple binding sites on the CF₁ complex with varying affinities.[4][7]

Tentoxin_Mechanism_of_Action cluster_membrane Thylakoid Membrane cluster_stroma Chloroplast Stroma CFo CFo (Proton Channel) CF1_complex α subunit β subunit (Catalytic Site) α subunit β subunit α subunit β subunit CFo->CF1_complex Drives Rotation ATP_synthesis ATP Synthesis (ADP + Pi -> ATP) CF1_complex:f1->ATP_synthesis Catalyzes Inhibition Inhibition of Rotational Catalysis & ATP Release CF1_complex:f1->Inhibition This compound This compound This compound->CF1_complex:f0 Binds to α/β interface Protons H+ Protons->CFo Proton Flow

Mechanism of this compound binding to the CF₁-ATPase complex.

Quantitative Data on this compound-CF₁ Interaction

The interaction between this compound and chloroplast F₁-ATPase (CF₁) has been characterized by several kinetic and equilibrium binding studies. The toxin exhibits multiple binding sites with distinct affinities, leading to its complex inhibitory and stimulatory effects.

ParameterValueEnzyme SourceMethodReference
Inhibition Constant (Kᵢ) 10 nMSpinach CF₁Time-resolved activity assays[4]
Forward Rate Constant (kₒₙ) 4.7 x 10⁴ M⁻¹s⁻¹Spinach CF₁Time-resolved activity assays[4]
Association Constant 1 (Kₐ₁) 8.2 x 10⁵ M⁻¹Spinach CF₁Equilibrium Dialysis[6]
Association Constant 2 (Kₐ₂) 1.5 x 10⁴ M⁻¹Spinach CF₁Equilibrium Dialysis[6]
Dissociation Constant 1 (Kₔ₁) 6.9 x 10⁻⁸ M (69 nM)Spinach CF₁Centrifugation Column & HPLC[7]
Dissociation Constant 2 (Kₔ₂) 1.4 x 10⁻⁵ M (14 µM)Spinach CF₁Centrifugation Column & HPLC[7]
Dissociation Constant 3 (Kₔ₃) 6.3 x 10⁻³ M (6.3 mM)Spinach CF₁Centrifugation Column & HPLC[7]

Experimental Protocols

This protocol provides a general framework for the extraction and purification of this compound from liquid cultures of Alternaria alternata.

  • Fungal Cultivation : Inoculate Alternaria alternata into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[4] Culture in shake flasks at 25-28°C for 14-21 days in darkness to maximize secondary metabolite production.[4]

  • Extraction :

    • Separate the fungal mycelium from the culture broth by filtration.

    • Exhaustively extract the culture filtrate with an equal volume of an organic solvent, such as ethyl acetate (B1210297), multiple times.[6]

    • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[6]

  • Preliminary Purification :

    • Redissolve the crude extract in a minimal amount of methanol (B129727).

    • Subject the extract to column chromatography using a silica (B1680970) gel stationary phase.

    • Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

  • Final Purification :

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the this compound-containing fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain pure this compound.

This protocol outlines a method for the sensitive and specific quantification of this compound in a sample matrix, such as a fungal extract or contaminated food product, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8]

  • Sample Preparation (Extraction) :

    • Weigh 2-5 g of the homogenized sample into a centrifuge tube.

    • Add an appropriate volume (e.g., 15 mL) of an extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 85/14/1 v/v/v with 1% acetic acid).[8] For robust quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d₃) before extraction.[8]

    • Vigorously shake or homogenize the sample for at least 2 minutes, followed by centrifugation (e.g., 10 min at 4000 rpm).[3]

  • Sample Clean-up (Solid-Phase Extraction - SPE) :

    • Take an aliquot of the supernatant (e.g., 6 mL) and dilute it with an aqueous solution (e.g., 15 mL of 0.05 M sodium dihydrogen phosphate, pH 3).[3]

    • Condition an SPE cartridge (e.g., a hydroxylated polymer or C18) with methanol and then water.[3]

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the toxins with methanol, followed by acetonitrile.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water/methanol 70/30, v/v).[3]

  • LC-MS/MS Analysis :

    • Chromatography : Inject the prepared sample onto an HPLC system equipped with a C18 analytical column. Perform a gradient elution using a mobile phase consisting of (A) water with a buffer (e.g., ammonium (B1175870) acetate) and (B) methanol or acetonitrile.

    • Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard for accurate identification and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenize 1. Homogenize Sample Spike 2. Spike with Internal Standard Homogenize->Spike Extract 3. Solvent Extraction Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute SPE 6. Solid-Phase Extraction (SPE) Dilute->SPE Evaporate 7. Evaporate & Reconstitute SPE->Evaporate Inject 8. Inject into LC-MS/MS Evaporate->Inject Separate 9. HPLC Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Quantify 11. Data Analysis & Quantification Detect->Quantify

Experimental workflow for the quantification of this compound.

References

A Technical Guide to the Discovery, Isolation, and History of Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the phytotoxin tentoxin, from its initial discovery and isolation to its well-characterized mechanism of action. This document provides detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.

Introduction and Historical Context

This compound is a cyclic tetrapeptide mycotoxin produced by several species of the phytopathogenic fungus Alternaria, most notably Alternaria alternata (formerly A. tenuis).[1][2][3] It was first isolated and characterized in 1967 by George Templeton and his colleagues.[3] The toxin is known for inducing chlorosis in a variety of germinating seedlings by specifically targeting a key enzyme in photosynthesis.[2][4] This selective phytotoxicity has led to investigations into its potential as a natural herbicide.[2][5] The unique structure and potent biological activity of this compound have also made it a valuable tool for studying the mechanism of ATP synthesis in chloroplasts.[6]

The chemical structure of this compound was determined to be cyclo-(L-MeAla-L-Leu-MeΔZPhe-Gly).[1][7] Its biosynthesis is not ribosomal; instead, it is assembled by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS), designated TES, in conjunction with a cytochrome P450 enzyme, TES1.[8][9]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₂H₃₀N₄O₄[3][10][11]
Molecular Weight414.50 g/mol [3][10][11]
CAS Number28540-82-1[3][10]
Melting Point172-175 °C[3]
AppearanceWhite solid[12]
Purity (commercial)≥95% (HPLC)[11]

Table 2: Biological Activity of this compound

ParameterValueTarget Enzyme/SystemPlant SpeciesReference(s)
High-Affinity Inhibition (Kᵢ)~10 nMChloroplast F₁ (CF₁) ATP SynthaseSensitive Species[13]
Low-Affinity Stimulation (K𝘥)> 10 µMChloroplast F₁ (CF₁) ATP SynthaseSensitive Species[13]
Inhibition Concentration (Single Molecule)5–10 µMF₁ of Thermosynechococcus elongatus BP-1-[14]
Stimulation Concentration (Single Molecule)> 100 µMF₁ of Thermosynechococcus elongatus BP-1-[14]
Visually Detectable Chlorosis0.2 µg/mlCucumber seedlings (Cucumis sativus)-[15]
Maximum Chlorosis20 µg/mlCucumber seedlings (Cucumis sativus)-[15]

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and quantification of this compound.

This protocol is based on established methods for inducing this compound production in Alternaria alternata.

  • Fungal Strain: An isolate of Alternaria alternata (syn. A. tenuis) known to produce this compound is required.[15]

  • Culture Medium: A modified Richards solution is often used. The production of this compound can be enhanced by using a mixture of aged culture filtrates (from 3-week-old or older cultures) and fresh medium, typically in a 2:3 ratio.[16][17]

  • Incubation Conditions: The fungus is grown in still culture at 28 °C. Maximum toxin production is generally observed between days 9 and 12.[9][15] Shake cultures and temperatures of 16 °C or 36 °C have been shown to be ineffective for toxin production.[15]

  • Harvesting: After the incubation period, the mycelia are separated from the culture filtrate by filtration. The toxin is present in both the mycelia and the filtrate.[15]

This protocol synthesizes common procedures for the extraction and purification of this compound from fungal cultures.[15]

  • Initial Extraction:

    • Combine the fungal mycelia and culture filtrate.

    • Add ethanol (B145695) to precipitate polymers and other macromolecules.

    • Centrifuge the mixture and collect the supernatant containing the crude toxin.

  • Solvent Partitioning:

    • Concentrate the ethanolic supernatant under reduced pressure.

    • Partition the aqueous residue between diethyl ether and a series of acidic and basic water solutions to remove impurities. The toxin will preferentially remain in the organic phase under acidic conditions.

  • Column Chromatography:

    • Evaporate the organic solvent to obtain a crude toxin extract.

    • Dissolve the extract in a minimal amount of a suitable solvent.

    • Apply the concentrated extract to a silicic acid column.

    • Elute the column with a solvent system of ethyl acetate:acetone:n-hexane (2:1:1, v/v/v).

    • Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography or HPLC).

  • Final Purification:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent to yield purified this compound as a white solid.

    • Assess the purity of the final product using HPLC.[11]

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying this compound.[8]

  • Sample Preparation:

    • Extract the culture broth or mycelia with ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small percentage of formic acid).

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent and daughter ion transitions of this compound.

Mechanism of Action

This compound's primary mode of action is the inhibition of the chloroplast F₁F₀-ATP synthase, the enzyme responsible for ATP synthesis during photophosphorylation.[4][11][18] The interaction is complex and concentration-dependent.

  • Inhibition: At low, nanomolar concentrations, this compound binds to a high-affinity site on the F₁ subunit of the ATP synthase.[13][18] This binding site is located at the interface of an α and a β subunit.[14] Binding of a single this compound molecule is sufficient to inhibit the enzyme's activity by locking the catalytic site in a closed conformation, thereby blocking the conformational changes required for ATP synthesis and hydrolysis.[14]

  • Stimulation: At higher, micromolar concentrations, this compound can bind to one or two lower-affinity sites on the enzyme.[13][18] This binding can relieve the inhibition caused by the high-affinity site and, in some cases, even stimulate ATPase activity beyond its normal rate.[13][14]

The sensitivity of a plant species to this compound is determined by the amino acid composition of the α and β subunits of its chloroplast ATP synthase. Specifically, an aspartate residue at position 83 of the β subunit is necessary, but not sufficient, for this compound sensitivity.[4][13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and its mechanism of action on the chloroplast ATP synthase.

Tentoxin_Isolation_Workflow cluster_0 Fungal Culture & Harvest cluster_1 Extraction & Partitioning cluster_2 Purification cluster_3 Final Product Culture 1. Alternaria alternata Culture (Still, 28°C) Harvest 2. Harvest Mycelia & Culture Filtrate Culture->Harvest Ethanol_Precip 3. Ethanol Precipitation Harvest->Ethanol_Precip Solvent_Part 4. Solvent Partitioning (Diethyl Ether vs. Aqueous) Ethanol_Precip->Solvent_Part Column_Chrom 5. Silicic Acid Column Chromatography Solvent_Part->Column_Chrom Purity_Check 6. Purity Assessment (HPLC) Column_Chrom->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: Experimental workflow for the isolation and purification of this compound.

Tentoxin_Mechanism_of_Action cluster_0 This compound Concentration Dependent Effects on Chloroplast ATP Synthase (CF₁) Tentoxin_Low Low [this compound] (~nM) High_Affinity_Site Binds to High-Affinity Site (α/β subunit interface) Tentoxin_Low->High_Affinity_Site Tentoxin_High High [this compound] (>µM) Low_Affinity_Site Binds to Low-Affinity Site(s) Tentoxin_High->Low_Affinity_Site Inhibition Inhibition of ATP Synthesis (Catalytic site locked) High_Affinity_Site->Inhibition Stimulation Relief of Inhibition & Stimulation of ATPase Activity Low_Affinity_Site->Stimulation

Caption: Dual mechanism of action of this compound on chloroplast ATP synthase.

References

The Fungal Origins of Tentoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Fungi, Biosynthesis, and Experimental Protocols Associated with the Phytotoxin Tentoxin

Introduction

This compound is a cyclic tetrapeptide phytotoxin known for its ability to induce chlorosis in sensitive plant species by inhibiting chloroplast F₁-ATPase. This selective activity has made it a subject of significant interest for its potential application as a bioherbicide. This technical guide provides a comprehensive overview of the fungal producers of this compound, the intricate details of its biosynthesis, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and related fields.

Fungal Producers of this compound

The production of this compound is predominantly associated with fungi belonging to the genus Alternaria. While numerous species within this genus are recognized as prolific producers of a wide array of secondary metabolites, the synthesis of this compound has been specifically attributed to the following species:

  • Alternaria alternata (formerly A. tenuis): This is the most widely cited and studied producer of this compound.[1][2][3] Many strains of A. alternata, which is a ubiquitous fungus found on a variety of substrates, have been shown to produce this mycotoxin.[1][2][3]

  • Alternaria tenuissima [4]

  • Alternaria arborescens [4]

  • Alternaria infectoria [5]

  • Alternaria mali

  • Alternaria longipes [5]

  • Alternaria citri [5]

  • Alternaria solani [5]

While one study mentioned the NRPS gene CmNps3 from Cochliobolus miyabeanus as potentially responsible for this compound biosynthesis, the overwhelming body of research points to the genus Alternaria as the primary and confirmed source of this phytotoxin.[1]

The Biosynthesis of this compound: A Non-Ribosomal Pathway

This compound is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[6] In Alternaria alternata, the biosynthesis of this compound is governed by a gene cluster containing the genes for the core enzymatic machinery.[1]

Key Enzymes and the Gene Cluster

The central components of the this compound biosynthetic pathway are encoded by a dedicated gene cluster. The two key enzymes are:

  • This compound Synthetase (TES): This is a large, modular NRPS enzyme. It functions as an assembly line, sequentially incorporating the amino acid precursors of this compound. The TES gene contains a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids. The TES protein is organized into four modules, each responsible for the recognition, activation, and incorporation of one of the four amino acids that constitute this compound.[1]

  • Cytochrome P450 (TES1): This enzyme is believed to be responsible for the modification of one of the amino acid precursors, specifically the dehydration of the phenylalanine residue to form dehydrophenylalanine. The TES1 gene is located adjacent to the TES gene, suggesting a coordinated function in the biosynthetic pathway.[1]

The NRPS Mechanism of this compound Synthesis

The biosynthesis of this compound by the TES enzyme follows the canonical "thiotemplate mechanism" of NRPSs. Each of the four modules of TES contains a set of catalytic domains that perform specific functions:

  • Adenylation (A) domain: Selects a specific amino acid precursor and activates it by converting it into an aminoacyl-adenylate, a reaction that consumes ATP.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, where it is covalently bound via a thioester linkage to a 4'-phosphopantetheine (B1211885) cofactor.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.

  • N-Methyltransferase (MT) domain: In the modules responsible for incorporating N-methylalanine and N-methylphenylalanine, an MT domain is present. This domain catalyzes the N-methylation of the amino acid precursor, with S-adenosyl methionine (SAM) serving as the methyl donor.[7]

  • Thioesterase (TE) domain: The final module of the NRPS contains a TE domain, which is responsible for the cyclization and release of the completed tetrapeptide from the enzyme complex.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process influenced by various environmental and cellular signals. While the complete regulatory network is not fully elucidated, research has identified key factors:

  • pH: The pH of the culture medium is a critical factor. Optimal this compound production occurs at a neutral pH of around 7.[7] Deviations from this optimum can lead to a decrease in synthesis and an increased release of pre-synthesized this compound from the mycelia.[7]

  • Nutrient Availability: The carbon-to-nitrogen (C:N) ratio in the growth medium significantly impacts mycotoxin production in Alternaria.[1] While specific studies on this compound are limited, research on other Alternaria toxins suggests that nitrogen depletion can act as a trigger for secondary metabolite production. The choice of carbon and nitrogen sources also plays a role.

  • Transcription Factors: The pH-responsive transcription factor PacC has been identified as a key regulator in the biosynthesis of other Alternaria toxins.[1] It is plausible that PacC also plays a role in regulating the expression of the TES and TES1 genes in response to ambient pH.

Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and the culture conditions. The following table summarizes quantitative data on factors influencing its production.

ParameterConditionEffect on this compound ProductionYield/ObservationCitation
Fungal Strain Alternaria tenuisHigh-yielding strain25-35 mg/L of culture filtrate
Culture Type Still CultureFavorable for productionMaximum production observed[8]
Shake CultureUnfavorable for productionNo toxin detected[8]
Temperature 28 °COptimal for productionMaximum toxin production[8]
16 °C or 36 °CUnfavorable for productionNo toxin produced
pH ~7.0OptimalMaximum biosynthesis[7]
Acidic or AlkalineSub-optimalIncreased release of stored toxin[7]
Culture Age 9-12 daysPeak ProductionMaximum biosynthesis rate[7]
>12 daysDecline in ProductionBiosynthesis quickly declines[7]
Culture Filtrate 2:3 ratio of aged to fresh mediumEnhancementMaximal enhancement of production[6]

Experimental Protocols

Fungal Culture and this compound Production

Objective: To cultivate Alternaria alternata for the production of this compound.

Methodology:

  • Media Preparation: Prepare a modified Richard's solution or Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the liquid medium with a pure culture of A. alternata.

  • Incubation: Incubate the culture flasks under static (still) conditions at 28°C for 9-12 days in the dark.[7][8]

  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration. The culture filtrate contains the secreted this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture filtrate.

Methodology:

  • Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Repeat the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system, such as a gradient of chloroform and acetone.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Final Purification: Pool the fractions containing pure this compound and evaporate the solvent. The purified this compound can be crystallized from a solvent like benzene.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a sample.

Methodology:

  • Sample Preparation: Prepare the sample by extracting with an appropriate solvent (e.g., ethyl acetate) and redissolving the dried extract in the mobile phase.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid. A gradient elution may be necessary.

    • Detector: A UV detector set at approximately 280 nm, or a mass spectrometer for higher sensitivity and specificity (LC-MS/MS).

  • Analysis:

    • Inject a known volume of the prepared sample onto the HPLC system.

    • Record the chromatogram. The retention time for this compound is typically around 40 minutes under specific conditions.

  • Quantification: Prepare a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Gene Knockout of TES or TES1 in A. alternata

Objective: To create a knockout mutant of the TES or TES1 gene to confirm its role in this compound biosynthesis.

Methodology (based on homologous recombination):

  • Construct Design: Create a gene deletion cassette containing a selectable marker (e.g., hygromycin B resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene (TES or TES1).

  • Protoplast Preparation:

    • Grow A. alternata mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes, cellulase) to generate protoplasts.

    • Purify the protoplasts by filtration and osmotic washing.

  • Transformation: Introduce the gene deletion cassette into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection of Transformants: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the selective agent (e.g., hygromycin B).

  • Verification of Mutants:

    • PCR: Use primers specific to the target gene and the selectable marker to confirm the gene replacement event.

    • Southern Blot: Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to confirm the homologous recombination event.

    • Phenotypic Analysis: Analyze the culture filtrates of the wild-type and mutant strains for the production of this compound using HPLC or LC-MS/MS. A successful knockout will result in the complete absence of this compound production.

Visualizations

This compound Biosynthesis Pathway

Tentoxin_Biosynthesis cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 cluster_module4 Module 4 cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products M1 A T C M2 A T C MT M1:f2->M2:f0 Peptide bond formation M3 A T C MT M2:f2->M3:f0 Peptide bond formation M4 A T TE M3:f2->M4:f0 Peptide bond formation TES1 Cytochrome P450 (TES1) M3:f1->TES1 Dehydration Dihydrothis compound Dihydrothis compound M4:f2->Dihydrothis compound Cyclization & Release Gly Glycine Gly->M1:f0 Activation Ala Alanine Ala->M2:f0 Activation Phe Phenylalanine Phe->M3:f0 Activation Leu Leucine Leu->M4:f0 Activation SAM SAM SAM->M2:f3 Methylation SAM->M3:f3 Methylation TES This compound Synthetase (TES - NRPS) TES->M1 TES->M2 TES->M3 TES->M4 TES1->M3:f1 Dehydrophenylalanine This compound This compound Dihydrothis compound->this compound Oxidation

Caption: The non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow cluster_construct Construct Preparation cluster_transformation Fungal Transformation cluster_verification Mutant Verification A Design Gene Deletion Cassette (Selectable Marker + Homologous Flanks) B Amplify Cassette by PCR A->B D PEG-Mediated Transformation B->D C Prepare A. alternata Protoplasts C->D E Plate on Selective Regeneration Medium D->E F Isolate Transformant Colonies E->F G Verify Gene Replacement (PCR/Southern Blot) F->G H Phenotypic Analysis (HPLC) G->H

Caption: Workflow for targeted gene knockout in Alternaria alternata.

Regulatory Signaling Pathway (Hypothesized)

Regulatory_Pathway cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_genes Gene Expression cluster_output Output pH Ambient pH Sensing Sensing Cascade pH->Sensing Nutrients Nutrient Availability (C:N Ratio) Nutrients->Sensing PacC PacC Transcription Factor Sensing->PacC Activation/Repression TES_gene TES Gene PacC->TES_gene Regulation TES1_gene TES1 Gene PacC->TES1_gene Regulation Tentoxin_prod This compound Production TES_gene->Tentoxin_prod TES1_gene->Tentoxin_prod

Caption: Hypothesized regulatory pathway for this compound biosynthesis.

References

An In-depth Technical Guide to the Natural Sources of the Mycotoxin Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the fungal genus Alternaria.[1] It is a phytotoxin known to induce chlorosis in sensitive plants by inhibiting the chloroplast F₁-ATPase.[1] This unique biological activity has sparked interest in its potential applications, including as a bioherbicide. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, factors influencing its production, and detailed methodologies for its isolation, quantification, and analysis.

Natural Fungal Producers of this compound

The primary natural sources of this compound are filamentous fungi belonging to the genus Alternaria. This genus is ubiquitous in the environment and includes saprophytic, endophytic, and pathogenic species that can colonize a wide range of plants.[2]

Table 1: Documented Alternaria Species Producing this compound

Fungal SpeciesReference(s)
Alternaria alternata[1][3][4]
Alternaria tenuis[5]
Alternaria mali[6]
Alternaria citri[7]
Alternaria longipes[7]

Alternaria alternata is one of the most well-studied producers of this compound and is frequently isolated from various agricultural commodities.[1]

Quantitative Production of this compound

The production of this compound by Alternaria species can vary significantly depending on the fungal strain, substrate, and environmental conditions.

Table 2: Reported Yields of this compound from Alternaria Cultures

Alternaria SpeciesCulture ConditionsThis compound YieldReference(s)
Alternaria tenuisCulture filtrate25-35 mg/L[3]
Alternaria spp.Artificially inoculated tomatoes<0.5 to 5.5 µg/kg[8]

Table 3: Influence of Environmental Factors on Mycotoxin Production by Alternaria alternata

This table provides a general guide to factors that may influence this compound production, based on studies of various Alternaria mycotoxins.

ParameterConditionEffect on Mycotoxin ProductionReference(s)
Temperature 25-30°COptimal for growth and mycotoxin production[9]
15°C and 35°CDecreased mycotoxin production[9]
5°CNegligible mycotoxin production[9]
pH ~7.0Optimal for this compound biosynthesis[2]
Acidic (pH 4.0-4.5)Generally optimal for mycotoxin production[10]
>5.5Decreased or inhibited mycotoxin formation[10]
Culture Medium Modified Richard's SolutionSupports this compound production[1]
Aged culture filtrate mixture (2:3 with fresh medium)Maximal enhancement of this compound production[1]
Cultivation Still cultureHigher overall mycotoxin production compared to shake culture[4]

Biosynthesis of this compound

This compound is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1]

Key Enzymes and Genes

The biosynthesis of this compound in Alternaria alternata is primarily governed by a gene cluster containing the genes for the core enzymatic machinery.[1]

  • This compound Synthetase (TES): This is a large NRPS enzyme that acts as the core assembly line for the cyclic tetrapeptide. It is a modular protein, with each module responsible for the recognition, activation, and incorporation of a specific amino acid precursor.[1] The TES protein is predicted to have four modules, corresponding to the four amino acids in this compound, and also contains two N-methyltransferase domains for the methylation of alanine (B10760859) and dehydrophenylalanine residues.

  • Cytochrome P450 (TES1): This enzyme is believed to be responsible for the dehydration of the phenylalanine residue to form dehydrophenylalanine, a key component of this compound.[1] The gene encoding TES1 is located adjacent to the TES gene, suggesting a coordinated function in the biosynthetic pathway.[1]

Biosynthetic Pathway

The biosynthesis of this compound by the TES enzyme follows the canonical assembly-line logic of NRPSs.

Tentoxin_Biosynthesis cluster_0 Amino Acid Precursors cluster_1 TES (NRPS) Glycine Glycine Module1 Module 1 (Adenylation, Thiolation, Condensation) Glycine->Module1 Activation & Loading Alanine Alanine Module2 Module 2 (Adenylation, Thiolation, Condensation, N-Methylation) Alanine->Module2 Activation & Loading Phenylalanine Phenylalanine TES1 TES1 (Cytochrome P450) Phenylalanine->TES1 Dehydration Leucine Leucine Module4 Module 4 (Adenylation, Thiolation, Condensation, N-Methylation) Leucine->Module4 Activation & Loading Module1->Module2 Peptide Bond Formation Module3 Module 3 (Adenylation, Thiolation, Condensation) Module2->Module3 Peptide Bond Formation Module3->Module4 Peptide Bond Formation TE_domain Thioesterase Domain Module4->TE_domain Chain Elongation Complete This compound This compound (Cyclic Tetrapeptide) TE_domain->this compound Cyclization & Release TES1->Module3 Dehydrophenylalanine Activation & Loading

Caption: Biosynthetic pathway of this compound via Non-Ribosomal Peptide Synthetase (NRPS).

Regulation of Biosynthesis

The regulation of this compound biosynthesis is a complex process influenced by environmental signals. While the specific signaling pathways are not fully elucidated, research on other Alternaria secondary metabolites suggests the involvement of global regulators that respond to nutrient availability, oxidative stress, and pH.[1] The transcription factor PacC has been identified as a potential regulator of mycotoxin production in Alternaria.

Tentoxin_Regulation cluster_env Environmental Signals cluster_reg Regulatory Network cluster_genes Biosynthetic Genes Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., PacC, LaeA) Nutrient_Limitation->Global_Regulators pH_signal pH pH_signal->Global_Regulators Oxidative_Stress Oxidative Stress Oxidative_Stress->Global_Regulators Pathway_Specific_TFs Pathway-Specific Transcription Factors Global_Regulators->Pathway_Specific_TFs TES_gene TES Pathway_Specific_TFs->TES_gene TES1_gene TES1 Pathway_Specific_TFs->TES1_gene Tentoxin_Production This compound Production TES_gene->Tentoxin_Production TES1_gene->Tentoxin_Production

Caption: A putative regulatory network for this compound biosynthesis.

Experimental Protocols

Fungal Culture for this compound Production

Fungal_Culture_Workflow start Start inoculation Inoculate Alternaria sp. onto Potato Dextrose Agar (B569324) (PDA) start->inoculation incubation_plate Incubate at 25-28°C for 7-10 days inoculation->incubation_plate mycelial_plugs Cut mycelial plugs from the edge of the colony incubation_plate->mycelial_plugs liquid_culture Transfer plugs to liquid medium (e.g., Modified Richard's Solution) mycelial_plugs->liquid_culture incubation_liquid Incubate in still culture at 28°C in darkness for 3-4 weeks liquid_culture->incubation_liquid harvest Harvest mycelium and culture filtrate incubation_liquid->harvest

Caption: General workflow for culturing Alternaria for this compound production.

Detailed Methodology:

  • Strain Maintenance: Maintain cultures of the desired Alternaria species on Potato Dextrose Agar (PDA) plates.

  • Inoculum Preparation: From a mature PDA culture, cut small agar plugs (approximately 5x5 mm) containing mycelium from the actively growing edge of the colony.

  • Liquid Culture: Aseptically transfer the mycelial plugs into Erlenmeyer flasks containing a suitable liquid medium, such as Modified Richard's Solution. A mixture of aged culture filtrate and fresh medium (2:3 ratio) can be used to enhance production.[1]

  • Incubation: Incubate the flasks under static (still) conditions at approximately 28°C in the dark for 3 to 4 weeks to allow for maximal toxin accumulation.[4]

  • Harvesting: After the incubation period, separate the fungal biomass (mycelium) from the liquid culture filtrate by filtration through cheesecloth or filter paper. Both the mycelium and the filtrate can be processed for this compound extraction.

Extraction and Purification of this compound

Tentoxin_Extraction_Purification start Start with culture filtrate and/or mycelial extract extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or chloroform) start->extraction concentration Concentrate the organic phase under reduced pressure extraction->concentration column_chromatography Silica (B1680970) Gel Column Chromatography concentration->column_chromatography elution Elute with a solvent gradient (e.g., chloroform (B151607):acetone) column_chromatography->elution fraction_collection Collect fractions elution->fraction_collection tlc_analysis Analyze fractions by TLC fraction_collection->tlc_analysis pooling Pool fractions containing this compound tlc_analysis->pooling final_concentration Evaporate solvent to obtain purified this compound pooling->final_concentration

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodology:

  • Extraction from Culture Filtrate:

    • Acidify the culture filtrate to approximately pH 3 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction three times.

    • Pool the organic phases.

  • Extraction from Mycelium:

    • Homogenize the mycelial mass in a suitable solvent (e.g., methanol (B129727) or acetone).

    • Filter the homogenate to separate the extract from the solid biomass.

    • Evaporate the solvent and resuspend the residue in water, then proceed with liquid-liquid extraction as described for the culture filtrate.

  • Concentration:

    • Dry the pooled organic extracts over anhydrous sodium sulfate.

    • Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A common system is a gradient of chloroform and acetone.[3]

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light.

    • Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Quantification of this compound by HPLC-MS/MS

HPLC_MS_MS_Workflow start Start with purified extract or culture sample sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep hplc_separation HPLC Separation (e.g., C18 column) sample_prep->hplc_separation ms_detection Mass Spectrometric Detection (ESI in positive ion mode) hplc_separation->ms_detection data_analysis Data Analysis and Quantification (MRM, calibration curve) ms_detection->data_analysis result This compound Concentration data_analysis->result

Caption: General workflow for the quantification of this compound by HPLC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the purified this compound or a known amount of the crude extract in a suitable solvent, typically methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • Precursor Ion: [M+H]⁺ for this compound (m/z 415.2).

    • Product Ions: Specific fragment ions of this compound are selected for quantification and confirmation.

  • Quantification:

    • A calibration curve is generated using certified this compound standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is recommended for the most accurate quantification.

Conclusion

This technical guide provides a detailed overview of the natural sources of the mycotoxin this compound, with a focus on its production by Alternaria species. The information presented on the biosynthetic pathway, factors influencing production, and comprehensive experimental protocols for cultivation, extraction, purification, and quantification is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development. Further research into the specific signaling pathways regulating this compound biosynthesis will provide a more complete understanding of its production and may open new avenues for its controlled synthesis and application.

References

An In-depth Technical Guide to the Tentoxin Biosynthesis Pathway in Alternaria alternata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin is a cyclic tetrapeptide phytotoxin produced by the fungus Alternaria alternata. It is a non-ribosomal peptide that induces chlorosis in sensitive plants by inhibiting chloroplast F₁-ATPase, making it a molecule of interest for potential bioherbicide development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory influences, and key experimental methodologies for its study. The core of this compound synthesis is a multi-modular non-ribosomal peptide synthetase (NRPS) known as this compound Synthetase (TES), which works in concert with a cytochrome P450 enzyme (TES1). This document summarizes the current understanding of this pathway, presents available quantitative data, and provides detailed experimental protocols and visual diagrams to facilitate further research and application.

The this compound Biosynthesis Pathway: A Non-Ribosomal Assembly

This compound is a non-ribosomal peptide, meaning its synthesis is not mediated by ribosomes but rather by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[1] The biosynthesis of this compound in Alternaria alternata is primarily governed by a gene cluster containing the genes encoding the core enzymatic machinery.[1]

Key Enzymes in this compound Biosynthesis

The central enzymes responsible for this compound biosynthesis are this compound Synthetase (TES) and a cytochrome P450 monooxygenase (TES1).[1][2] These enzymes work sequentially to assemble the cyclic tetrapeptide from its amino acid precursors.

  • This compound Synthetase (TES): This is a large, multi-modular NRPS enzyme that acts as the primary assembly line for this compound. The TES gene consists of a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids.[2] The TES protein is organized into four distinct modules, each responsible for the incorporation of one of the four amino acid residues of this compound: Glycine (B1666218) (Gly), Alanine (B10760859) (Ala), Leucine (B10760876) (Leu), and dehydrophenylalanine (DPhe).[3][4] The modular structure of TES follows the co-linearity rule observed in many NRPSs, where the order of modules on the enzyme corresponds to the sequence of amino acids in the final peptide product.[2]

  • Cytochrome P450 (TES1): The TES1 gene is located in the same gene cluster as TES and encodes a 506 amino acid protein.[2] It is predicted to be a cytochrome P450 monooxygenase.[2][4] While its precise function is yet to be fully elucidated, it is hypothesized to be involved in the formation of the dehydrophenylalanine (DPhe) residue, likely through the dehydration of a phenylalanine precursor.[1][4]

The Modular Architecture of this compound Synthetase (TES)

Each of the four modules of the TES enzyme contains a series of catalytic domains that perform specific functions in the step-wise synthesis of this compound.[4] The domain organization within each module is crucial for the selection, activation, modification, and elongation of the peptide chain.

The domains within the TES modules include:

  • Adenylation (A) Domain: This domain is responsible for recognizing and selecting a specific amino acid precursor and activating it by forming an aminoacyl-adenylate, a reaction that consumes ATP.[1] The four A domains of TES are predicted to be specific for Gly, Ala, Leu, and Phe, respectively.[4]

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain.[1] This flexible arm acts as a shuttle, moving the growing peptide chain between the different catalytic domains of the NRPS.[1]

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.[5]

  • N-Methyltransferase (MT) Domain: The TES enzyme contains two MT domains, which are responsible for the N-methylation of the alanine and dehydrophenylalanine residues in the this compound structure.[2] These domains utilize S-adenosyl methionine (SAM) as the methyl group donor.[6]

  • Thioesterase (TE) or Condensation-Termination (CT) Domain: The final module of TES contains a terminal domain, likely a condensation-termination (CT) domain, which is responsible for the cyclization of the linear tetrapeptide and its release from the enzyme to form the final this compound molecule.[5]

Genetic Organization of the this compound Biosynthesis Gene Cluster

The genes responsible for this compound biosynthesis, TES and TES1, are located together in a gene cluster within the Alternaria alternata genome.[1] This co-localization is a common feature for secondary metabolite biosynthetic genes in fungi, as it facilitates their co-regulation and coordinated expression.[1]

The Biosynthetic Assembly Line

The biosynthesis of this compound by the TES enzyme follows a well-defined, assembly-line-like process:

  • Initiation: The first module's A domain selects and activates glycine. The activated glycine is then transferred to the T domain of the first module.

  • Elongation and Modification: The second module's A domain activates alanine, which is then transferred to its T domain. The C domain of the second module catalyzes the formation of a peptide bond between the glycine from the first module and the alanine on the second module. The MT domain in this module then methylates the alanine residue. This process of activation, transfer, peptide bond formation, and modification is repeated for leucine in the third module.

  • Final Elongation and Modification: The fourth module's A domain activates phenylalanine. After its transfer to the T domain, the C domain catalyzes the final peptide bond formation. The TES1 enzyme is thought to act on this enzyme-bound phenylalanine to form dehydrophenylalanine. Subsequently, the second MT domain methylates the dehydrophenylalanine residue.

  • Cyclization and Release: The terminal CT domain catalyzes the intramolecular cyclization of the linear tetrapeptide, releasing the final this compound molecule from the NRPS complex.

Tentoxin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_tes This compound Synthetase (TES) Modules Gly Glycine Module1 Module 1 A T Gly->Module1:A Activation Ala Alanine Module2 Module 2 C A MT T Ala->Module2:A Activation Leu Leucine Module3 Module 3 C A T Leu->Module3:A Activation Phe Phenylalanine Module4 Module 4 C A MT T CT Phe->Module4:A Activation Module1:T->Module2:C Elongation Module2:T->Module3:C Elongation Module3:T->Module4:C Elongation TES1 TES1 (Cytochrome P450) Module4:T->TES1 Dehydration This compound This compound Module4:CT->this compound Cyclization & Release TES1->Module4:T SAM SAM SAM->Module2:MT Methylation SAM->Module4:MT Methylation

Caption: The modular assembly line of this compound biosynthesis by the NRPS enzyme TES.

Quantitative Data on this compound Production

Studies on other mycotoxins produced by Alternaria alternata, such as alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TA), provide insights into the culture conditions that may influence this compound production. The following tables summarize the effects of various environmental factors on the production of these related mycotoxins.

Table 1: Effect of pH on Alternaria alternata Mycotoxin Production

pHMycotoxin ProductionReference
3.5 - 4.5Optimal for AOH and TA production[2]
~7.0Optimal for this compound release from cells[6]
> 5.5Decreased or completely inhibited mycotoxin formation[2]

Table 2: Effect of Carbon Source on Alternaria alternata Mycotoxin Production

Carbon SourceEffect on Mycotoxin Production (AOH)Reference
GlucoseSupported AOH production in shaken culture[1]
FructoseSupported AOH production in shaken culture[1]
SucroseSupported AOH production in shaken culture[1]
AcetateResulted in the highest AOH production in shaken and static culture[1]

Table 3: Effect of Nitrogen Source on Alternaria alternata Mycotoxin Production

Nitrogen SourceEffect on Mycotoxin Production (AOH/AME)Reference
PhenylalanineGreatly enhanced AOH/AME production in static culture[1]
Nitrogen depletionAppears to be a trigger for mycotoxin production[1]

Note: The data in these tables pertain to other mycotoxins produced by A. alternata and should be considered as a general guide for optimizing this compound production, as specific quantitative data for this compound under these conditions is limited.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Gene Knockout of TES or TES1 via Split-Marker Homologous Recombination

This protocol describes a method for creating targeted gene deletions in Alternaria alternata using a split-marker strategy, which increases the frequency of homologous recombination.

Experimental Workflow:

Gene_Knockout_Workflow start Start: Design Primers pcr1 PCR Amplification: - 5' Flank - 3' Flank - Overlapping Marker Fragments (HY and YG) start->pcr1 fusion_pcr Fusion PCR: - Fuse 5' Flank with HY - Fuse 3' Flank with YG pcr1->fusion_pcr transformation Protoplast Transformation: Co-transform with both fusion products fusion_pcr->transformation selection Selection: Plate on hygromycin-containing medium transformation->selection screening Screening of Transformants: - PCR analysis - Southern Blot selection->screening phenotype Phenotypic Analysis: HPLC analysis for this compound production screening->phenotype end End: Confirmed Knockout Mutant phenotype->end

Caption: Workflow for targeted gene knockout using the split-marker technique.

Methodology:

  • Primer Design: Design primers to amplify ~1 kb flanking regions (5' and 3') of the target gene (TES or TES1). Design primers to amplify two overlapping fragments of a selectable marker gene, such as the hygromycin B phosphotransferase gene (hyg).

  • PCR Amplification:

    • Amplify the 5' and 3' flanking regions from A. alternata genomic DNA.

    • Amplify the two overlapping fragments of the hyg gene from a plasmid template.

  • Fusion PCR:

    • Perform a fusion PCR to fuse the 5' flanking region to one of the hyg gene fragments.

    • Perform a second fusion PCR to fuse the 3' flanking region to the other overlapping hyg gene fragment.

  • Protoplast Preparation: Prepare protoplasts from young A. alternata mycelia using a lytic enzyme mixture.

  • Transformation: Co-transform the protoplasts with the two fusion PCR products using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection: Plate the transformed protoplasts on a regeneration medium containing hygromycin B to select for transformants where homologous recombination has occurred, reconstituting the functional hyg gene at the target locus.

  • Screening and Confirmation:

    • Screen putative transformants by PCR using primers that can differentiate between the wild-type and knockout alleles.

    • Confirm the gene deletion by Southern blot analysis.

  • Phenotypic Analysis: Analyze the culture filtrates of confirmed knockout mutants for the absence of this compound production using HPLC or LC-MS/MS. A successful knockout of TES or TES1 will result in the complete abolishment of this compound production.[7]

HPLC Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound in fungal cultures.

Methodology:

  • Sample Preparation:

    • Grow A. alternata strains (wild-type and mutants) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period.

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate and/or the mycelia with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength of 260 nm.

    • Quantification: Compare the peak area of the sample with that of a this compound standard of known concentration.

Regulation of this compound Biosynthesis

The regulation of secondary metabolism in Alternaria alternata is a complex process involving global regulators and pathway-specific transcription factors that respond to various environmental cues such as nutrient availability, pH, and light. While the specific regulatory network for this compound biosynthesis is not fully elucidated, research on other secondary metabolites in Alternaria provides a putative framework.

The pH-responsive transcription factor PacC is a key regulator of secondary metabolism in many fungi.[8] In the tangerine pathotype of A. alternata, PacC, in conjunction with another transcription factor StuA, has been shown to regulate the biosynthesis of the ACT toxin.[8] PacC functions by binding to a consensus sequence (5'-GCCARG-3') in the promoter regions of its target genes.[8] It is plausible that PacC also plays a role in regulating the expression of the TES and TES1 genes in this compound-producing strains.

Putative Regulatory Network:

Regulatory_Network cluster_signals Environmental Signals cluster_regulators Global Regulators cluster_genes This compound Biosynthesis Genes pH Ambient pH PacC PacC pH->PacC Activation/Repression Nutrients Nutrient Availability (Carbon, Nitrogen) Other_TFs Other Transcription Factors (e.g., StuA, GATA factors) Nutrients->Other_TFs Modulation Light Light Light->Other_TFs Modulation TES TES PacC->TES Putative Regulation TES1 TES1 PacC->TES1 Putative Regulation Other_TFs->TES Putative Regulation Other_TFs->TES1 Putative Regulation This compound This compound TES->this compound TES1->this compound

References

An In-depth Technical Guide to the Genes Involved in Tentoxin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of the fungal genus Alternaria. Its selective phytotoxicity, attributed to the inhibition of chloroplast F₁-ATPase, has garnered interest for its potential as a bioherbicide. The biosynthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) and associated enzymes. This technical guide provides a comprehensive overview of the genetic and biochemical machinery responsible for this compound synthesis, with a focus on the core NRPS enzyme. We will delve into the key genes, their encoded proteins, the biosynthetic pathway, quantitative production data, and detailed experimental protocols relevant to the study of this fascinating natural product.

The this compound Biosynthetic Gene Cluster

The production of this compound in Alternaria alternata is primarily governed by a dedicated gene cluster.[1] At the heart of this cluster are two key genes: TES and TES1.[1][2]

  • TES : This gene encodes the central catalytic enzyme, the This compound synthetase , a large, multi-domain non-ribosomal peptide synthetase (NRPS).[1]

  • TES1 : Located in close proximity to TES, this gene encodes a cytochrome P450 monooxygenase .[1][2]

The coordinated expression of these two genes is essential for the biosynthesis of this compound.[1]

The Core Enzymes and Their Functions

This compound Synthetase (TES): A Modular Assembly Line

The TES enzyme is a classic example of a modular NRPS, functioning as a protein assembly line to construct the this compound molecule. It is a massive protein, predicted to consist of 5161 amino acids.[1] The synthetase is organized into four distinct modules, with each module responsible for the incorporation of one of the four amino acid precursors of this compound: Glycine (Gly), L-Alanine (Ala), L-Leucine (Leu), and a modified Phenylalanine (Phe).[1]

Each module of the TES protein contains a conserved set of catalytic domains:

  • Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain.

  • Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

In addition to these core domains, the TES enzyme possesses two N-methyltransferase (MT) domains . These domains are responsible for the N-methylation of the alanine (B10760859) and dehydrophenylalanine residues, a key structural feature of this compound.[1] The final module contains a Thioesterase (TE) or Condensation-Termination (CT) domain which is responsible for the cyclization and release of the final tetrapeptide.[2]

Cytochrome P450 (TES1): A Modifying Enzyme

The TES1 gene encodes a cytochrome P450 enzyme, a class of enzymes known for their role in oxidation and other modification reactions in secondary metabolism. The TES1 protein is predicted to be 506 amino acids in length.[1] It is hypothesized that TES1 is responsible for the dehydration of the phenylalanine residue to form the non-proteinogenic amino acid, (Z)-dehydrophenylalanine (ΔPhe), which is a crucial component of the this compound molecule.[2]

Quantitative Data on this compound Synthesis

The functional significance of the TES and TES1 genes has been demonstrated through gene knockout studies. Disruption of either of these genes leads to a complete loss of this compound production.[1]

Gene/StrainDescriptionThis compound ProductionData TypeReference
A. alternata (Wild-Type) Unmodified, this compound-producing strainPresentQualitative/Semi-quantitative (HPLC Peak Detected)[3]
tes knockout mutant TES gene deleted via homologous recombinationAbsentQualitative/Semi-quantitative (HPLC Peak Absent)[3]
tes1 knockout mutant TES1 gene deleted via homologous recombinationAbsentQualitative/Semi-quantitative (HPLC Peak Absent)[3]

Note: While specific yields (e.g., in mg/L) are not consistently reported in the primary literature, the HPLC data provides clear evidence of the essentiality of these genes.

Enzyme separation studies have suggested that the this compound synthetase is part of a multienzyme complex with a molecular weight of ≥ 400 kDa.[4] The biosynthesis of this compound is also temporally regulated, with maximum production observed between days 9 and 12 of culture.[4]

Experimental Protocols

Gene Knockout of TES and TES1 via Homologous Recombination

This protocol describes a general method for creating gene knockout mutants in Alternaria alternata using homologous recombination.

1. Construction of the Gene Deletion Cassette:

  • Amplify a ~1 kb 5' flanking region and a ~1 kb 3' flanking region of the target gene (TES or TES1) from A. alternata genomic DNA using high-fidelity PCR.
  • Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.
  • Fuse the three fragments (5' flank - hph - 3' flank) in the correct order using fusion PCR or Gibson assembly to create the linear gene deletion cassette.

2. Protoplast Preparation and Transformation:

  • Grow A. alternata mycelia in Potato Dextrose Broth (PDB) for 3-5 days.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
  • Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, driselase) in an osmotic stabilizer and incubate with gentle shaking for 2-4 hours at 30°C.
  • Filter the digested mycelia through sterile cheesecloth or a similar filter to separate the protoplasts.
  • Pellet the protoplasts by centrifugation, wash with an osmotic stabilizer, and resuspend in a transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
  • Add the gene deletion cassette DNA to the protoplast suspension along with a PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20 minutes.

3. Selection and Verification of Mutants:

  • Plate the transformed protoplasts on a regeneration medium (e.g., PDA with an osmotic stabilizer) containing the selective antibiotic (e.g., hygromycin B).
  • Incubate the plates until transformant colonies appear.
  • Isolate individual colonies and subculture them on selective medium to obtain pure, homokaryotic mutants.
  • Verify the gene knockout by PCR using primers that flank the target gene and primers internal to the selectable marker.
  • Confirm the gene replacement with Southern blot analysis.
  • Analyze the culture filtrates of the wild-type and mutant strains for the production of this compound using HPLC or HPLC-MS/MS. A successful knockout will result in the complete abolishment of this compound production.[2]

HPLC Analysis of this compound

This protocol outlines a method for the detection and relative quantification of this compound from fungal cultures.

1. Sample Preparation:

  • Grow A. alternata strains in a suitable liquid medium (e.g., Potato Dextrose Broth) for 10-14 days.
  • Separate the mycelia from the culture broth by filtration.
  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297).
  • Evaporate the ethyl acetate extract to dryness under reduced pressure.
  • Resuspend the residue in a known volume of methanol (B129727) for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 260 nm.
  • Injection Volume: 20 µL.
  • Retention Time: The retention time for this compound will vary depending on the specific conditions and column used, but in some published methods, it is approximately 40.3 minutes.[3]

3. Data Analysis:

  • Compare the chromatograms of the wild-type and mutant strains. The absence of the peak corresponding to the this compound standard in the mutant sample confirms the loss of production.
  • For semi-quantitative analysis, compare the peak areas of the this compound peak in different samples.

Visualizing the this compound Synthesis Pathway and Experimental Workflow

Diagrams

Tentoxin_Biosynthesis_Pathway cluster_product Final Product Gly Glycine TES Module 1 (Gly) Module 2 (Ala) Module 3 (Leu) Module 4 (Phe) MT MT TE Gly->TES:m1 Ala L-Alanine Ala->TES:m2 Leu L-Leucine Leu->TES:m3 Phe L-Phenylalanine TES1 TES1 Phe->TES1 This compound This compound TES:te->this compound Cyclization & Release TES1->TES:m4 Gene_Knockout_Workflow start Start: Identify Target Gene (TES or TES1) construct Construct Gene Deletion Cassette (5' flank - hph - 3' flank) start->construct protoplast Prepare A. alternata Protoplasts construct->protoplast transform Transform Protoplasts with Cassette protoplast->transform select Select Transformants on Hygromycin Medium transform->select verify Verify Gene Knockout (PCR, Southern Blot) select->verify phenotype Phenotypic Analysis (HPLC) verify->phenotype end End: Confirmed Knockout Mutant phenotype->end

References

The Molecular Sabotage of Photosynthesis: A Technical Guide to the Mechanism of Tentoxin on Chloroplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the intricate mechanisms by which Tentoxin, a fungal cyclic tetrapeptide, disrupts the powerhouse of plant cells—the chloroplast. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical overview of this compound's action on the chloroplast ATP synthase, supported by quantitative data, detailed experimental protocols, and visual models of the underlying molecular interactions.

Executive Summary

This compound, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria genus, is a potent and highly specific inhibitor of chloroplast ATP synthase (CF1-CFo). This inhibitory action disrupts the crucial process of photophosphorylation, leading to a cascade of events that culminate in chlorosis and cell death in sensitive plant species. Its specificity makes it an invaluable tool for studying the mechanisms of ATP synthesis in chloroplasts and a potential lead compound for developing novel herbicides. This guide elucidates the precise molecular interactions between this compound and the ATP synthase complex, details the biochemical and physiological consequences, provides methodologies for its study, and presents a quantitative summary of its inhibitory effects.

The Molecular Target: Chloroplast ATP Synthase (CF1-CFo)

The primary target of this compound is the chloroplast ATP synthase, a complex molecular motor responsible for synthesizing ATP from ADP and inorganic phosphate (B84403) (Pi) using the proton motive force generated by the light-dependent reactions of photosynthesis. This enzyme is composed of two main domains:

  • CFo: A hydrophobic, membrane-embedded domain that forms a proton channel through the thylakoid membrane.

  • CF1: A hydrophilic, catalytic domain that extends into the chloroplast stroma and contains the active sites for ATP synthesis. The CF1 domain is a heterohexamer with a subunit composition of α3β3γδε.

The synthesis of ATP is driven by the rotation of the central γ subunit within the α3β3 hexamer, a process powered by the flow of protons through the CFo domain. This rotation induces conformational changes in the β subunits, cycling them through three states: open, loose, and tight, which facilitates the binding of ADP and Pi, their conversion to ATP, and the release of the newly synthesized ATP.

Mechanism of this compound Action: A Molecular Jam in the Engine

This compound acts as a non-competitive inhibitor of ATP synthesis.[1] Its mechanism involves binding to a specific site on the CF1 domain, effectively "jamming" the rotational catalysis mechanism.

3.1 The Binding Site:

Crystal structure analysis has revealed that this compound binds at the interface between an α and a β subunit of the CF1 domain.[2][3] This binding pocket is located in a cleft, with the inhibitor forming both hydrogen bonds and hydrophobic contacts with residues from both subunits.[2] Specifically, this compound is hydrogen-bonded to the Asp-83 residue of the catalytic β-subunit and makes hydrophobic contacts with several residues on the adjacent α-subunit.[2] The tight binding of this compound requires the presence of both the α and β subunits.[4]

3.2 Inhibition of ATP Synthesis and Hydrolysis:

At low concentrations, this compound is a potent inhibitor of both ATP synthesis (photophosphorylation) and ATP hydrolysis.[5] By binding to the α-β interface, this compound prevents the cooperative conformational changes between the subunits that are essential for the catalytic cycle.[2][4] This inhibition stalls the rotation of the γ subunit, effectively halting the synthesis and hydrolysis of ATP.[1][6] One molecule of this compound is sufficient to inhibit the enzyme completely.[1]

3.3 Induction of Tight ADP Binding:

A key aspect of this compound's inhibitory mechanism is its ability to induce the tight binding of ADP to a catalytic site on the β subunit.[4] This action essentially locks the enzyme in an inactive state, preventing the release of ADP and subsequent binding of new substrates.[1][4]

Tentoxin_Mechanism

Physiological Consequences: From Molecular Inhibition to Visible Chlorosis

The inhibition of ATP synthase by this compound triggers a series of physiological events within the chloroplast and the plant cell, ultimately leading to the characteristic symptom of chlorosis in sensitive species.

4.1 Thylakoid Overenergization and Production of Reactive Oxygen Species (ROS):

By blocking the primary outlet for proton flow through ATP synthase, this compound causes an over-accumulation of protons in the thylakoid lumen, a state known as thylakoid overenergization.[7][8] This high proton gradient can lead to the over-reduction of the photosynthetic electron transport chain. The excess energy and reducing power are then transferred to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[7][9][10]

4.2 Oxidative Damage and Chlorosis:

The accumulation of ROS leads to significant oxidative stress within the chloroplast.[7][11] These highly reactive molecules can damage cellular components, including lipids, proteins, and pigments. The degradation of chlorophyll (B73375) is a primary consequence of this oxidative damage, resulting in the yellowing of the leaves, a symptom known as chlorosis.[7][8] Furthermore, ROS can disrupt the normal development of chloroplasts from etioplasts, leading to deformed plastids.[7]

Logical_Relationship

Quantitative Data Summary

The interaction of this compound with chloroplast ATP synthase has been quantified in numerous studies. The following table summarizes key binding and inhibition constants. It is important to note that values can vary depending on the plant species, the specific enzyme preparation (intact CF1-CFo or isolated CF1), and the experimental conditions.

ParameterValueEnzyme Source / ConditionReference
Dissociation Constant (Kd)
High-affinity site6.9 x 10⁻⁸ M (69 nM)Isolated spinach CF1[12]
Low-affinity site1.4 x 10⁻⁵ M (14 µM)Isolated spinach CF1[12]
Sigmoidal binding3.63 x 10⁻⁵ M (36.3 µM)F1 complex (bulk ATPase activity)[1][13]
Inhibition Constant (Ki)
High-affinity site10 nMIsolated CF1[14]
Association Constant (Ka)
High-affinity site8.2 x 10⁵ M⁻¹Isolated spinach CF1
Low-affinity site1.5 x 10⁴ M⁻¹Isolated spinach CF1

Experimental Protocols

The study of this compound's mechanism of action relies on a set of established biochemical and biophysical techniques. Below are generalized protocols for key experiments.

6.1 Isolation of Intact Chloroplasts from Spinach

This protocol aims to isolate functional chloroplasts, which are essential for photophosphorylation assays.

  • Materials: Fresh spinach leaves, grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2), cheesecloth, centrifuge, and centrifuge tubes.

  • Procedure:

    • Wash and de-vein approximately 30-40 g of fresh spinach leaves.

    • Chop the leaves into small pieces and homogenize them in a blender with ice-cold grinding buffer using short bursts to minimize damage.[5][15]

    • Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.[15]

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.[5]

    • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of a suitable assay buffer.

    • The integrity of the isolated chloroplasts can be assessed using methods like the ferricyanide (B76249) reduction assay.[16]

6.2 Measurement of Photophosphorylation (ATP Synthesis)

This assay measures the rate of light-dependent ATP synthesis in isolated chloroplasts.

  • Materials: Isolated chloroplasts, assay buffer, ADP, inorganic phosphate (Pi), and a method for ATP detection (e.g., luciferin-luciferase assay or by measuring the incorporation of ³²P-labeled phosphate).

  • Procedure:

    • Prepare a reaction mixture containing isolated chloroplasts, assay buffer, ADP, and Pi in a reaction vessel.

    • To measure the effect of this compound, pre-incubate the chloroplasts with varying concentrations of the inhibitor.

    • Initiate the photophosphorylation reaction by illuminating the sample with a light source. A dark control should be run in parallel.

    • After a specific time interval, stop the reaction (e.g., by adding trichloroacetic acid or by turning off the light).

    • Quantify the amount of ATP produced. In the luciferin-luciferase assay, the light emitted is proportional to the ATP concentration. Alternatively, if using ³²Pi, the amount of radioactive ATP formed is measured.

6.3 Measurement of ATPase Activity (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by the CF1 domain.

  • Materials: Isolated CF1 or thylakoid membranes, assay buffer, ATP, and reagents for detecting inorganic phosphate (e.g., a malachite green-based colorimetric reagent).[17][18]

  • Procedure:

    • Activate the latent ATPase activity of the CF1 domain, often by heat or trypsin treatment.

    • Prepare a reaction mixture containing the activated enzyme, assay buffer, and Mg²⁺ or Ca²⁺ ions.

    • Add varying concentrations of this compound to the reaction mixtures to be tested.

    • Initiate the reaction by adding ATP.

    • Incubate for a fixed period at a controlled temperature.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method. The absorbance is proportional to the amount of Pi liberated, which reflects the ATPase activity.[17][18]

Experimental_Workflow

Conclusion

This compound serves as a powerful molecular probe for dissecting the intricate mechanism of chloroplast ATP synthase. Its specific binding to the α-β subunit interface provides a clear example of non-competitive inhibition, leading to a cascade of events from the blockage of proton translocation and the generation of reactive oxygen species to the eventual development of chlorosis. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, not only advances our fundamental knowledge of photosynthesis but also provides a rational basis for the development of new, highly targeted herbicides. The continued study of this compound and its interactions with the chloroplast ATP synthase will undoubtedly yield further insights into the bioenergetics of this vital organelle.

References

Tentoxin's Path of Destruction: An In-depth Technical Guide to Chlorosis Induction in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms by which tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria species, induces chlorosis in susceptible plants. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant pathology, herbicide development, and molecular biology.

Executive Summary

This compound is a selective phytotoxin that causes chlorosis, a condition characterized by the yellowing of plant tissues due to a lack of chlorophyll (B73375). Its mode of action is multifaceted, primarily targeting the chloroplast F1-ATPase (CF1), a crucial enzyme in photosynthesis. By interacting with CF1, this compound disrupts the proton motive force across the thylakoid membrane, leading to a state of overenergization. This hyper-energized state triggers the production of reactive oxygen species (ROS), which are highly damaging to cellular components and ultimately lead to the degradation of chlorophyll and the characteristic chlorotic symptoms. This guide will delve into the precise molecular interactions, the resulting physiological consequences, and the experimental methodologies used to elucidate this pathway.

Molecular Mechanism of this compound Action

This compound, a cyclic tetrapeptide with the structure cyclo(L-MeAla-L-Leu-MePhe[(Z)Δ]-Gly), acts as a potent and selective inhibitor of photophosphorylation in sensitive plant species. Its primary target is the CF1 component of the chloroplast ATP synthase.

Interaction with Chloroplast F1-ATPase (CF1)

The interaction between this compound and CF1 is complex, involving multiple binding sites with different affinities.

  • High-Affinity Binding Site: this compound binds with high affinity to a site on the CF1 complex, leading to the inhibition of ATP synthesis. This binding site is located at the interface of the α and β subunits of the F1 particle.

  • Low-Affinity Binding Site(s): Paradoxically, at higher concentrations, this compound can bind to one or more low-affinity sites, which can lead to a partial reactivation or "overactivation" of the ATPase activity, though this does not rescue the plant from the toxic effects.

The sensitivity of a plant species to this compound is determined by the amino acid sequence of the α and β subunits of its chloroplast ATP synthase.

The Signaling Pathway of this compound-Induced Chlorosis

The induction of chlorosis by this compound follows a well-defined signaling cascade within the chloroplast.

Tentoxin_Chlorosis_Pathway cluster_chloroplast Chloroplast This compound This compound CF1_ATPase CF1-ATPase This compound->CF1_ATPase Binds to and inhibits Thylakoid_Overenergization Thylakoid Overenergization CF1_ATPase->Thylakoid_Overenergization Leads to ROS_Production Reactive Oxygen Species (ROS) Production Thylakoid_Overenergization->ROS_Production Induces Chlorophyll_Degradation Chlorophyll Degradation ROS_Production->Chlorophyll_Degradation Causes Chlorosis Chlorosis Chlorophyll_Degradation->Chlorosis Results in

Signaling pathway of this compound-induced chlorosis.
  • Binding to CF1-ATPase: this compound enters the chloroplast and binds to the CF1 component of the ATP synthase complex. This binding inhibits the normal flow of protons through the ATP synthase, effectively uncoupling it from ATP synthesis.

  • Thylakoid Overenergization: The continued pumping of protons into the thylakoid lumen by the photosynthetic electron transport chain, without the subsequent release of this proton motive force through ATP synthesis, leads to a state of "overenergization" or an excessively high proton gradient (ΔpH).

  • Reactive Oxygen Species (ROS) Production: This overenergization of the thylakoid membrane promotes the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), primarily at photosystem II (PSII) and photosystem I (PSI).

  • Oxidative Stress and Chlorophyll Degradation: The accumulation of ROS creates a state of severe oxidative stress within the chloroplast. These highly reactive molecules damage cellular components, including lipids, proteins, and, most importantly, chlorophyll. This leads to the breakdown of chlorophyll molecules.

  • Chlorosis: The degradation of chlorophyll results in a loss of the green pigmentation in the plant's leaves, leading to the visible symptom of chlorosis.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with chloroplast F1-ATPase and its effect on plants.

Table 1: this compound Binding Affinities to Chloroplast F1-ATPase

Binding SiteDissociation Constant (Kd)Reference
High-Affinity Site6.9 x 10⁻⁸ MMochimaru et al. (1997)
Low-Affinity Site 11.4 x 10⁻⁵ MMochimaru et al. (1997)
Low-Affinity Site 26.3 x 10⁻³ MMochimaru et al. (1997)
Inhibition Constant (Ki)10 nMPinet et al. (1999)

Table 2: Effective Concentrations of this compound for Chlorosis Induction

Plant SpeciesThis compound Concentration for ChlorosisReference
Nicotiana spp.> 1 µg/mLHolland et al. (1997)
Cucumber (Cucumis sativus)Significant at various concentrationsHalloin et al. (1970)

Experimental Protocols

Detailed methodologies for key experiments used to study this compound-induced chlorosis are provided below.

Chlorophyll Content Measurement

This protocol describes the extraction and spectrophotometric quantification of chlorophyll from plant tissue.

Chlorophyll_Measurement_Workflow Start Plant Tissue (e.g., leaf discs) Homogenize Homogenize in 80% Acetone (B3395972) Start->Homogenize Centrifuge Centrifuge to pellet debris Homogenize->Centrifuge Supernatant Collect Supernatant (contains chlorophyll) Centrifuge->Supernatant Spectrophotometry Measure Absorbance at 645 nm and 663 nm Supernatant->Spectrophotometry Calculate Calculate Chlorophyll Concentration Spectrophotometry->Calculate End Chlorophyll Content (mg/g tissue) Calculate->End

Workflow for chlorophyll content measurement.
  • Sample Preparation: Excise a known weight of plant tissue (e.g., 100 mg of leaf tissue) and place it in a mortar.

  • Extraction: Add 10 mL of 80% (v/v) acetone to the mortar and grind the tissue with a pestle until it is thoroughly homogenized.

  • Clarification: Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Measurement: Carefully collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Calculate the total chlorophyll concentration using the following equation (Arnon, 1949):

    • Total Chlorophyll (mg/L) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

    • Convert the concentration to mg/g of fresh tissue weight.

ATP Synthesis Assay in Isolated Chloroplasts

This protocol outlines the measurement of ATP synthesis rates in chloroplasts isolated from plant leaves.

ATP_Synthesis_Workflow Start Isolate Intact Chloroplasts Reaction_Mixture Prepare Reaction Mixture: - Chloroplasts - ADP, Pi - Buffer, MgCl₂ Start->Reaction_Mixture Incubation Incubate under Illumination (to drive photophosphorylation) Reaction_Mixture->Incubation Stop_Reaction Stop Reaction (e.g., add TCA) Incubation->Stop_Reaction Measure_ATP Measure ATP Produced (e.g., Luciferin-Luciferase assay) Stop_Reaction->Measure_ATP Calculate_Rate Calculate Rate of ATP Synthesis Measure_ATP->Calculate_Rate End ATP Synthesis Rate (µmol ATP/mg Chl/hr) Calculate_Rate->End

Workflow for ATP synthesis assay.
  • Chloroplast Isolation: Isolate intact chloroplasts from fresh leaf tissue by differential centrifugation.

  • Reaction Setup: Prepare a reaction mixture containing isolated chloroplasts (equivalent to 10-20 µg of chlorophyll), 50 mM Tricine-NaOH (pH 8.0), 5 mM MgCl₂, 10 mM NaCl, 0.5 mM ADP, and 5 mM Na₂HPO₄.

  • Initiation: Place the reaction mixture in a temperature-controlled cuvette at 25°C and illuminate with a light source (e.g., a halogen lamp) to initiate photophosphorylation.

  • Termination: After a specific time interval (e.g., 2 minutes), stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

  • ATP Quantification: Neutralize the sample and measure the amount of ATP produced using a luciferin-luciferase assay, which produces a luminescent signal proportional to the ATP concentration.

  • Rate Calculation: Calculate the rate of ATP synthesis and express it as µmol of ATP produced per mg of chlorophyll per hour.

Electron Microscopy of Chloroplasts

This protocol provides a general workflow for preparing plant tissue for transmission electron microscopy (TEM) to observe chloroplast ultrastructure.

TEM_Workflow Start Excise Small Leaf Tissue Sections Fixation Primary Fixation (Glutaraldehyde) Start->Fixation Post_Fixation Post-Fixation (Osmium Tetroxide) Fixation->Post_Fixation Dehydration Dehydration (Ethanol Series) Post_Fixation->Dehydration Infiltration Resin Infiltration Dehydration->Infiltration Embedding Embedding and Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate (B1210297), Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging End Chloroplast Ultrastructure Image Imaging->End

Workflow for TEM of chloroplasts.
  • Fixation: Fix small sections of leaf tissue (approx. 1 mm³) in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.2) for 2-4 hours at 4°C.

  • Post-fixation: Rinse the tissue in phosphate buffer and post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the dehydrated tissue with an epoxy resin (e.g., Spurr's resin) and embed it in molds. Polymerize the resin in an oven.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate (B86180) to enhance contrast.

  • Imaging: Observe the sections using a transmission electron microscope.

Reactive Oxygen Species (ROS) Detection

This protocol describes a common method for detecting ROS in plant tissues using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

ROS_Detection_Workflow Start Treat Plant Tissue (e.g., with this compound) Incubate_Probe Incubate with H₂DCFDA Start->Incubate_Probe Wash Wash to Remove Excess Probe Incubate_Probe->Wash Fluorescence_Microscopy Observe under Fluorescence Microscope Wash->Fluorescence_Microscopy Quantify Quantify Fluorescence Intensity Fluorescence_Microscopy->Quantify End ROS Levels Quantify->End

Workflow for ROS detection.
  • Sample Treatment: Treat plant tissue (e.g., leaf discs or protoplasts) with the desired concentration of this compound for a specific duration.

  • Probe Loading: Incubate the treated tissue in a solution containing 10 µM H₂DCFDA in a suitable buffer (e.g., MES-KCl) for 30 minutes in the dark. H₂DCFDA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Washing: Wash the tissue with the buffer to remove excess probe.

  • Imaging: Observe the tissue under a fluorescence microscope with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

  • Quantification: Capture images and quantify the fluorescence intensity using image analysis software. An increase in fluorescence intensity corresponds to higher levels of ROS.

Conclusion

This compound induces chlorosis in susceptible plants through a well-defined molecular pathway that begins with the inhibition of the chloroplast F1-ATPase. This leads to thylakoid overenergization, the production of damaging reactive oxygen species, and ultimately, the degradation of chlorophyll. The detailed understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research into the development of novel herbicides and for a deeper understanding of plant-pathogen interactions. The provided data and methodologies offer valuable tools for scientists and researchers in this field.

The Molecular Target of Tentoxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tentoxin, a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria genus, exhibits potent phytotoxicity, primarily through the induction of chlorosis in sensitive plant species. This guide provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these details. The primary molecular target of this compound is the chloroplast F1-ATPase (CF1), a crucial enzyme in photosynthetic phosphorylation. By binding to a specific site on this enzyme complex, this compound disrupts ATP synthesis, leading to the characteristic chlorotic phenotype. This document serves as a detailed resource for researchers in agrochemistry, plant biology, and drug development who are interested in the specific interactions of natural toxins with cellular machinery.

The Molecular Target: Chloroplast F1-ATPase (CF1)

The primary molecular target of this compound is the F1 component of the chloroplast ATP synthase (CF1-CFo).[1][2][3] The F1-ATPase is the catalytic portion of the ATP synthase complex, responsible for the synthesis of ATP from ADP and inorganic phosphate (B84403), driven by the proton motive force generated during photosynthesis.[3]

This compound acts as a specific and potent inhibitor of this enzyme in sensitive plant species.[1][2] The toxin's binding site is located at the interface between the α and β subunits of the F1 complex.[2][4][5] This interaction is non-competitive with respect to the nucleotide substrates (ATP and ADP).[5]

Binding Sites and Affinity

Kinetic and binding studies have revealed the presence of at least two distinct binding sites for this compound on the CF1-ATPase, characterized by different affinities: a high-affinity (or tight) inhibitory site and a low-affinity reactivating site.[5][6]

  • High-Affinity Inhibitory Site: Occupancy of this site by this compound leads to the inhibition of ATP synthesis and hydrolysis.[6] This site is located at the α/β subunit interface.[2][4][5]

  • Low-Affinity Reactivating Site: At higher concentrations, this compound can bind to a second, lower-affinity site.[5] The binding to this site can paradoxically lead to a reactivation of the ATPase activity.[5]

The binding to the high-affinity site is sufficient to block the cooperative conformational changes required for the catalytic cycle of the enzyme.[2][5]

Quantitative Data on this compound-CF1 Interaction

The interaction between this compound and chloroplast F1-ATPase has been quantified through various biochemical assays. The following table summarizes the key binding and kinetic parameters reported in the literature.

ParameterValueEnzyme SourceMethodReference
Ki (Inhibition) 10 nMSpinach CF1Time-resolved activity assay[6]
kon (On-rate) 4.7 x 10⁴ M⁻¹s⁻¹Spinach CF1Time-resolved activity assay[6]
Ka1 (Association) 8.2 x 10⁵ M⁻¹Spinach CF1Equilibrium Dialysis[7]
Ka2 (Association) 1.5 x 10⁴ M⁻¹Spinach CF1Equilibrium Dialysis[7]
Ka1 (Association) 8.7 x 10⁵ M⁻¹Spinach CF1-ε (epsilon-depleted)Equilibrium Dialysis[7]
Ka2 (Association) 2.3 x 10³ M⁻¹Spinach CF1-ε (epsilon-depleted)Equilibrium Dialysis[7]

Mechanism of Action

This compound's inhibitory action stems from its ability to bind to the α/β subunit interface of the F1-ATPase, effectively locking the enzyme in an inactive conformation.[2][4] This prevents the necessary rotational movement of the central γ subunit, which is essential for the sequential binding, catalysis, and release of nucleotides at the three catalytic sites of the F1 complex.[8]

The binding of a single molecule of this compound to one of the three α/β interfaces is sufficient to inhibit the entire complex, highlighting the cooperative nature of the F1-ATPase catalytic cycle.[5][8] The crystal structure of the CF1-tentoxin complex has revealed that the inhibitor makes hydrophobic contacts with residues on the α-subunit and forms a hydrogen bond with Asp-83 on the β-subunit.[2][5]

Experimental Protocols

The elucidation of this compound's molecular target and mechanism of action has relied on a combination of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Purification of Chloroplast F1-ATPase from Spinach

This protocol is a synthesized procedure based on established methods for isolating active CF1-ATPase.[9][10][11][12]

Materials:

  • Fresh spinach leaves

  • Grinding buffer: 0.35 M NaCl, 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT

  • Wash buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Elution buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA with a linear gradient of NaCl (0-0.5 M)

  • Centrifuge and rotors

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold grinding buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 1,000 x g for 10 minutes) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a minimal volume of grinding buffer.

  • CF1 Extraction:

    • Wash the isolated chloroplasts with wash buffer to induce osmotic shock and release the F1-ATPase from the thylakoid membrane.

    • Centrifuge at high speed (e.g., 30,000 x g for 30 minutes) to pellet the membranes.

    • The supernatant contains the soluble CF1-ATPase.

  • Chromatographic Purification:

    • Load the supernatant onto a pre-equilibrated anion-exchange column.

    • Wash the column with the starting elution buffer (0 M NaCl).

    • Elute the bound CF1-ATPase with a linear gradient of NaCl.

    • Collect fractions and monitor protein concentration (A280) and ATPase activity.

  • Purity and Concentration:

    • Assess the purity of the fractions using SDS-PAGE.

    • Pool the purest fractions and concentrate the protein.

    • Determine the final protein concentration using a standard method (e.g., Bradford assay).

ATPase Activity Assay for this compound Inhibition

This assay measures the rate of ATP hydrolysis by the purified CF1-ATPase and the inhibitory effect of this compound.

Materials:

  • Purified CF1-ATPase

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT

  • ATP solution (e.g., 100 mM)

  • This compound stock solution in a suitable solvent (e.g., ethanol)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the purified CF1-ATPase in the assay buffer at room temperature for 10 minutes to ensure activation.

  • Inhibition Reaction:

    • In a microplate, add the activated CF1-ATPase to the assay buffer.

    • Add varying concentrations of this compound (and a solvent control) to the wells and incubate for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiation of Hydrolysis:

    • Start the reaction by adding a final concentration of 5 mM ATP to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

  • Quantification of Phosphate Release:

    • Stop the reaction by adding the malachite green reagent.

    • After color development, measure the absorbance at ~620 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Radiolabeled this compound Binding Assay using Equilibrium Dialysis

This method directly measures the binding of radiolabeled this compound to CF1-ATPase.[7]

Materials:

  • Purified CF1-ATPase

  • ¹⁴C-labeled this compound of known specific activity

  • Dialysis buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂

  • Equilibrium dialysis cells with a suitable molecular weight cutoff membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Place a known concentration of purified CF1-ATPase in the dialysis buffer in one chamber of the dialysis cell.

    • In the other chamber, add the dialysis buffer containing varying concentrations of ¹⁴C-Tentoxin.

  • Equilibration:

    • Incubate the dialysis cells with gentle agitation at a constant temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Measurement of Radioactivity:

    • After equilibration, take aliquots from both chambers.

    • Add the aliquots to scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of free ¹⁴C-Tentoxin from the radioactivity in the buffer-only chamber.

    • Calculate the concentration of bound ¹⁴C-Tentoxin by subtracting the free concentration from the total concentration in the protein-containing chamber.

    • Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or association constant (Ka) and the number of binding sites.

Photoaffinity Labeling

This technique is used to covalently label the binding site of this compound on the CF1-ATPase using a photoactivatable analog of this compound.[4]

Materials:

  • Purified CF1-ATPase

  • Photoactivatable this compound derivative (e.g., containing an azido (B1232118) group)

  • UV light source (e.g., 254 nm or 350 nm)

  • SDS-PAGE equipment

  • Autoradiography or phosphorimaging system (if the label is radioactive)

Procedure:

  • Binding:

    • Incubate the purified CF1-ATPase with the photoactivatable this compound derivative in the dark to allow for binding.

    • Include control reactions with an excess of non-labeled this compound to demonstrate the specificity of binding.

  • Photocrosslinking:

    • Expose the samples to UV light for a specific duration to activate the photoreactive group and induce covalent crosslinking to the protein.

  • Analysis:

    • Separate the protein subunits by SDS-PAGE.

    • If the probe is radiolabeled, visualize the labeled subunits by autoradiography or phosphorimaging to identify which subunit(s) this compound binds to.

    • Further analysis by mass spectrometry can be used to identify the specific amino acid residues that are crosslinked.

Visualizations

Signaling Pathway and Mechanism of Inhibition

Tentoxin_Inhibition cluster_F1 Chloroplast F1-ATPase alpha α subunit beta β subunit (Catalytic Site) gamma γ subunit (Rotor) This compound This compound binding_site This compound->binding_site Binds to binding_site->alpha binding_site->beta inhibition Inhibition of γ subunit rotation binding_site->inhibition Causes inhibition->gamma Blocks no_atp No ATP Synthesis inhibition->no_atp

Caption: this compound binding to the α/β subunit interface of CF1-ATPase inhibits the rotation of the γ subunit, halting ATP synthesis.

Experimental Workflow for Target Identification

Experimental_Workflow start Start: Observe this compound-induced Chlorosis step1 Isolate Chloroplasts and Thylakoid Membranes start->step1 step2 Purify CF1-ATPase step1->step2 step3 ATPase Activity Assay with this compound step2->step3 Determine IC50 step4 Radiolabeled this compound Binding Assay (Equilibrium Dialysis) step2->step4 Determine Kd/Ka step5 Photoaffinity Labeling with this compound Analog step2->step5 Identify binding subunit(s) step6 X-ray Crystallography of CF1-Tentoxin Complex step2->step6 Determine 3D structure of binding site result Identify CF1-ATPase as the Molecular Target (α/β subunit interface) step3->result step4->result step5->result step6->result

Caption: Workflow for identifying and characterizing the molecular target of this compound.

Conclusion

The molecular target of this compound is unequivocally the chloroplast F1-ATPase. Its specific, high-affinity binding to the α/β subunit interface disrupts the enzyme's catalytic cycle, leading to an inhibition of ATP synthesis and ultimately causing the phytotoxic effects observed in sensitive plants. The detailed understanding of this interaction, facilitated by the experimental protocols outlined in this guide, not only provides fundamental insights into enzyme inhibition but also presents opportunities for the rational design of novel herbicides and the bioengineering of this compound-resistant crops. The provided data and methodologies serve as a valuable resource for researchers aiming to further explore the intricate relationship between this natural toxin and its cellular target.

References

A Technical Guide to the Effects of Tentoxin on Plant Mitochondrial F1-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular interactions, quantitative effects, and experimental evaluation of tentoxin, a cyclic tetrapeptide phytotoxin, on the F1 moiety of ATP synthase in plant mitochondria. While much of the foundational research has been conducted on the highly sensitive chloroplast F1-ATPase (CF1), the principles of inhibition and the mechanism of action are fundamentally relevant to its mitochondrial homologue (F1-ATPase).

Mechanism of Action of this compound

This compound (cyclo-[L-MeAla-L-Leu-MePhe((Z)Δ)-Gly]) is a selective energy transfer inhibitor produced by phytopathogenic fungi of the Alternaria species.[1] Its primary mode of action is the direct inhibition of the F1-ATPase, the catalytic component of the ATP synthase complex responsible for ATP synthesis and hydrolysis.

The inhibitory mechanism is not through competitive binding at the nucleotide-binding sites but rather through an uncompetitive mechanism that physically blocks the cooperative conformational changes essential for catalysis.[1][2]

Key Interaction Points:

  • Binding Site: this compound binds to a cleft at the interface between an α and a β subunit of the F1 complex.[1][2][3][4]

  • Molecular Contacts: The interaction is stabilized by a combination of hydrophobic contacts and hydrogen bonds. The crystal structure of the CF1-tentoxin complex reveals that the inhibitor forms hydrophobic interactions with residues on the α-subunit (such as Ile-63, Leu-65, and Met-274) and is hydrogen-bonded to a key residue, Asp-83, on the catalytic β-subunit.[1][2]

  • Inhibition of Catalysis: By lodging itself at this critical α-β interface, this compound effectively locks the subunits, preventing the rotational movement and interconversion of binding sites (from open to loose to tight conformations) that is required for multisite catalysis.[1][2] This blockage applies to both ATP synthesis in the membrane-bound complex and ATP hydrolysis in the isolated F1 moiety.[1]

A unique characteristic of this compound is its dose-dependent dual effect. While low concentrations cause potent inhibition, higher concentrations can lead to a reactivation and even stimulation of ATPase activity.[5][6][7] This phenomenon is attributed to the presence of multiple binding sites with varying affinities on the F1 complex.[5][8][9] The binding of a single this compound molecule to the high-affinity site is sufficient for complete inhibition, whereas subsequent binding to one or two lower-affinity sites alleviates this inhibition.[6][9]

Quantitative Analysis of this compound's Effects

The interaction of this compound with F1-ATPase has been quantified through various kinetic and binding studies, primarily using the highly sensitive chloroplast enzyme (CF1) as a model. The following table summarizes key quantitative data from the literature.

ParameterEnzyme SourceValueEffectReference
Ki (Inhibition Constant) Chloroplast F1-ATPase (CF1)10 nMInhibition[5]
Kd (Dissociation Constant) Chloroplast F1-ATPase (CF1)6.9 x 10⁻⁸ M (69 nM)Inhibition (High-Affinity Site 1)[9]
Kd (Dissociation Constant) Chloroplast F1-ATPase (CF1)1.4 x 10⁻⁵ M (14 µM)Moderate Activity Restoration (Low-Affinity Site 2)[9]
Kd (Dissociation Constant) Chloroplast F1-ATPase (CF1)6.3 x 10⁻³ M (6.3 mM)Strong Activity Stimulation (Low-Affinity Site 3)[9]
Inhibitory Concentration Thermophilic F1-ATPase (Mutant)~10 µMInhibition[6]
Reactivating Concentration Thermophilic F1-ATPase (Mutant)50 µM - 1 mMReactivation[10]

Key Experimental Protocols

The study of this compound's effect on F1-ATPase involves a series of established biochemical procedures.

Isolation and Purification of Plant Mitochondrial F1-ATPase
  • Mitochondria Isolation: Plant tissue (e.g., pea cotyledons) is homogenized in a chilled extraction buffer. The homogenate is filtered and subjected to differential centrifugation to pellet the mitochondrial fraction.[11][12]

  • F1-ATPase Solubilization: The isolated mitochondria are subjected to osmotic shock or sonication to release the F1 subcomplex from the inner mitochondrial membrane.

  • Purification: The soluble F1-ATPase is purified using a combination of chromatographic techniques, such as anion-exchange and size-exclusion chromatography, to achieve high purity. Protein purity is typically assessed by SDS-PAGE.

ATPase Activity Assay

A widely used method for measuring F1-ATPase activity is the colorimetric determination of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Reaction Mixture: A standard reaction solution is prepared containing a buffer (e.g., 100 mM Tris, pH 8.0), MgCl₂, KCl, and Mg-ATP.[13]

  • Enzyme Reaction: The purified F1-ATPase (typically 25-50 µg) is added to the reaction mixture, with and without varying concentrations of this compound, and incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped after a defined period by adding a quenching agent, such as an acidic molybdate (B1676688) solution.

  • Phosphate Detection: A reducing agent is added to the quenched solution, leading to the formation of a colored phosphomolybdate complex, the absorbance of which is measured spectrophotometrically (e.g., at 660 nm).

  • Activity Calculation: The specific activity (µmol Pi released/min/mg protein) is calculated. The effect of this compound is determined by comparing the activity in its presence to the control (no this compound).

This compound Binding Assay

To determine the binding affinity (Kd) of this compound to F1-ATPase, equilibrium binding studies are performed.

  • Methodology: A common approach is the centrifugation column method or equilibrium dialysis.[5][9]

  • Procedure: The purified F1-ATPase is incubated with various concentrations of this compound (often ¹⁴C-labeled for sensitive detection) until equilibrium is reached.[4]

  • Separation: The enzyme-bound this compound is separated from the free this compound by centrifugation through a gel filtration column.

  • Quantification: The amount of bound and free this compound is quantified via scintillation counting (for radiolabeled toxin) or HPLC analysis.[9]

  • Data Analysis: The binding data is analyzed using non-linear regression (e.g., Scatchard plot) to determine the dissociation constant (Kd) and the number of binding sites.[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental procedures related to this compound's effect on F1-ATPase.

Tentoxin_Mechanism Mechanism of this compound Inhibition on F1-ATPase cluster_F1 F1-ATPase Complex Alpha α Subunit Block Conformational Change Blocked Beta β Subunit (Catalytic Site) This compound This compound (Low Conc.) This compound->Alpha Hydrophobic Interaction This compound->Beta H-Bonding Inhibition ATP Synthesis/ Hydrolysis Inhibited Block->Inhibition

Caption: this compound binds at the α-β subunit interface, locking the complex and blocking catalytic rotation.

Tentoxin_Dose_Effect Logical Flow of this compound's Dose-Dependent Effect Start This compound Introduced to F1-ATPase Low_Conc Low Concentration (<1 µM) Start->Low_Conc High_Conc High Concentration (>10 µM) Start->High_Conc Site1 Binds to High-Affinity Inhibitory Site (Site 1) Low_Conc->Site1 High_Conc->Site1 Site23 Binds to Low-Affinity Reactivating Sites (Sites 2 & 3) Site1->Site23   Saturation of Site 1   allows subsequent binding Inhibition Enzyme INHIBITED Site1->Inhibition Reactivation Inhibition Reversed Activity RESTORED Site23->Reactivation

Caption: Dose-dependent effects of this compound, leading to inhibition or reactivation of F1-ATPase.

Experimental_Workflow Experimental Workflow for Analyzing this compound's Effect A 1. Plant Tissue Homogenization B 2. Mitochondria Isolation (Differential Centrifugation) A->B C 3. F1-ATPase Purification (Chromatography) B->C D 4. ATPase Activity Assay (Pi Release Measurement) C->D E 5. Kinetic & Binding Studies (Varying this compound Conc.) D->E F 6. Data Analysis (IC50, Ki, Kd Calculation) E->F

Caption: A typical experimental workflow for quantifying the impact of this compound on F1-ATPase.

References

The Dual-Faced Peptide: A Technical Review of Tentoxin for Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms and Untapped Potential of a Fungal Cyclotetrapeptide

This technical guide offers an in-depth review of tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria genus. Originally identified as a potent phytotoxin causing chlorosis in sensitive plant species, this compound's unique mechanism of action—the highly specific modulation of chloroplast F₁F₀-ATP synthase—positions it as a valuable tool for broader scientific applications. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's biochemistry, detailed experimental methodologies, and a forward-looking perspective on its potential in bio-herbicides, mechanistic studies of energy transduction, and speculative future applications.

Biochemical Properties and Mechanism of Action

This compound is a cyclic tetrapeptide with the structure cyclo-(L-MeAla¹-L-Leu²-MePhe[(Z)Δ]³-Gly⁴).[1] In aqueous solutions, it does not exist as a single rigid structure but as a dynamic equilibrium of at least four interconverting conformations.[1] This conformational flexibility is crucial for its biological activity.

The primary molecular target of this compound is the F₁ component of the chloroplast F-type ATP synthase (CF₁), the enzyme responsible for ATP synthesis during photophosphorylation.[2] Its effect is famously biphasic:

  • Inhibition (Low Concentration): At nanomolar concentrations, this compound acts as a potent, non-competitive inhibitor of ATP synthesis and hydrolysis.[3] It binds to a single high-affinity inhibitory site (Kd ≈ 69 nM) located at the interface between an α and a β subunit of the CF₁ hexamer.[4][5] This binding event locks the catalytic site into a closed, inactive conformation, stalling the rotary mechanism of the enzyme.[2] Sensitivity to this inhibition is largely determined by the amino acid at position 83 of the β subunit; an aspartate residue confers sensitivity, whereas a glutamate (B1630785) residue leads to resistance.[6][7]

  • Stimulation (High Concentration): At micromolar to millimolar concentrations, this compound binds to one or two additional lower-affinity sites.[4] This subsequent binding overcomes the initial inhibition and can stimulate ATPase activity to levels exceeding the enzyme's natural rate.[2] The stimulatory effect is associated with a reduction in ADP inhibition, leading to a smoother, more efficient catalytic cycle.[2]

This dual functionality makes this compound a unique molecular probe for dissecting the intricate mechanics of ATP synthase.

Quantitative Data Summary

The interaction of this compound with its target enzyme and its biological effects have been quantified in various studies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of this compound to Chloroplast F₁-ATPase (CF₁)
ParameterValueEnzyme SourceMethodReference(s)
Inhibitory Site (Site 1)
Dissociation Constant (Kd)6.9 x 10⁻⁸ M (69 nM)SpinachCentrifugation Column / HPLC[4]
Association Constant (Ka)8.2 x 10⁵ M⁻¹ (Kd ≈ 1.2 µM)SpinachEquilibrium Dialysis[2][8]
Stimulatory Sites (Sites 2 & 3)
Dissociation Constant (Kd) - Site 21.4 x 10⁻⁵ M (14 µM)SpinachCentrifugation Column / HPLC[4]
Dissociation Constant (Kd) - Site 36.3 x 10⁻³ M (6.3 mM)SpinachCentrifugation Column / HPLC[4]
Association Constant (Ka) - Site 21.5 x 10⁴ M⁻¹ (Kd ≈ 67 µM)SpinachEquilibrium Dialysis[2][8]
Dissociation Constant (Kd) - Stimulation3.63 x 10⁻⁵ M (36.3 µM)Thermophilic F₁Bulk ATPase Activity Assay[9]
Table 2: Phytotoxic Specificity of this compound

While specific IC₅₀ values for herbicidal activity are sparsely reported, the literature clearly defines species-specific sensitivity. This selectivity forms the basis of its potential as a bioherbicide.

Plant SpeciesSensitivityKey FactorReference(s)
Lettuce (Lactuca sativa)SensitiveCF₁-ATPase Inhibition[10]
Cucumber (Cucumis sativus)SensitiveChloroplast Development Disruption[10]
Tobacco (Nicotiana tabacum)ResistantatpB gene (Glu at β-83)[7]
Radish (Raphanus sativus)ResistantN/A[10]
Corn (Zea mays)ResistantN/A[10]
Soybean (Glycine max)ResistantN/A[11]

Signaling Pathways and Workflows

Mechanism of ATP Synthase Modulation

This compound directly interferes with the rotary catalytic mechanism of ATP synthase. The binding at the α-β subunit interface acts as a molecular "brake" at low concentrations and an "accelerator" at high concentrations.

Tentoxin_Mechanism cluster_0 Chloroplast F1F0-ATP Synthase cluster_1 Catalytic Cycle F1 F1 Head (α3β3γδε) F0 F0 Motor (ab2c12) Inhibition Inhibition (Cycle Arrest) F1->Inhibition Induces Stimulation Stimulation (Reduced ADP Inhibition) F1->Stimulation Induces ADP_Pi ADP + Pi Binding Rotation Proton-driven γ-subunit Rotation ADP_Pi->Rotation Normal Cycle ATP_Synth ATP Synthesis (Conformational Change) Rotation->ATP_Synth Normal Cycle ATP_Release ATP Release ATP_Synth->ATP_Release Normal Cycle ATP_Release->ADP_Pi Normal Cycle Tentoxin_Low This compound (Low Conc.) Tentoxin_Low->F1 Binds High-Affinity Site Tentoxin_High This compound (High Conc.) Tentoxin_High->F1 Binds Low-Affinity Sites Inhibition->Rotation Blocks Stimulation->ATP_Release Enhances

Caption: Mechanism of this compound's dual-mode action on chloroplast ATP synthase.

Non-Ribosomal Biosynthesis of this compound

This compound is assembled not by ribosomes, but by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). This process follows a modular, assembly-line logic.

Tentoxin_Biosynthesis cluster_amino_acids Precursor Amino Acids cluster_domains TES Modular Domains TES_NRPS TES (Non-Ribosomal Peptide Synthetase) A_Domain A-Domain (Selects & Activates AA) T_Domain T-Domain (Tethers AA) C_Domain C-Domain (Forms Peptide Bond) NMT_Domain N-MT Domain (N-methylation) TE_Domain TE-Domain (Cyclization & Release) Gly Glycine Gly->A_Domain ATP-dependent Activation Ala L-Alanine Ala->A_Domain ATP-dependent Activation Ala->NMT_Domain Leu L-Leucine Leu->A_Domain ATP-dependent Activation Phe L-Phenylalanine Phe->A_Domain ATP-dependent Activation Phe->NMT_Domain TES1_P450 TES1 (Cytochrome P450) Phe->TES1_P450 A_Domain->T_Domain T_Domain->C_Domain C_Domain->TE_Domain Linear Tetrapeptide Chain NMT_Domain->C_Domain Provides N-methylated AAs This compound This compound [cyclo-(MeAla-Leu-MeΔPhe-Gly)] TE_Domain->this compound DehydroPhe Dehydrophenylalanine Formation TES1_P450->DehydroPhe DehydroPhe->C_Domain

Caption: Workflow for the non-ribosomal peptide synthesis of this compound.

Novel Applications and Future Directions

While its role as a phytotoxin is well-established, the unique properties of this compound open avenues for several novel applications.

Selective Bioherbicide Development

The most promising application for this compound is as a natural, selective bioherbicide.[11] Its high potency against common weeds, coupled with inherent resistance in major crops like corn and soybean, makes it an attractive lead compound.[11] Structure-activity relationship (SAR) studies on this compound analogues aim to optimize herbicidal activity while potentially reducing production costs and improving environmental stability. Research in this area focuses on synthesizing analogues that retain the core pharmacophore responsible for CF₁ binding while enhancing field performance.

Biochemical Probe for ATP Synthase Research

This compound's highly specific and multi-faceted interaction with CF₁ makes it an invaluable tool for studying the fundamental mechanisms of biological energy conversion. It allows researchers to:

  • Dissect the Catalytic Cycle: By using low concentrations to stall the enzyme or high concentrations to stimulate it, researchers can investigate discrete steps of the rotary mechanism, such as substrate binding, conformational change, and product release.[2]

  • Map Functional Domains: The known binding site at the α-β interface helps in mapping the allosteric communication pathways within the F₁ complex.

  • Study Organelle Crosstalk: As this compound specifically targets chloroplast ATP synthase but not its mitochondrial counterpart, it can be used to study the downstream effects of impaired photophosphorylation on mitochondrial respiration and overall cellular energy homeostasis.

Anticancer Research (Speculative)

Several secondary metabolites produced by Alternaria fungi, such as alternariol (B1665735) and tenuazonic acid, have demonstrated cytotoxic and anticancer properties in preclinical studies.[10][12] However, a review of the current literature reveals a significant lack of data on the cytotoxic effects of purified this compound on mammalian cancer cell lines . While extracts of Alternaria tenuissima (a known this compound producer) have shown activity against cell lines like HeLa and MCF-7, the specific contribution of this compound to this effect is unknown.[8]

Given that this compound does not inhibit the highly homologous mammalian mitochondrial F₁F₀-ATP synthase, it is unlikely to function as an anticancer agent through this mechanism. Therefore, the potential for this compound in oncology remains highly speculative and represents a clear knowledge gap. Future research should focus on screening purified this compound against a panel of cancer cell lines to definitively assess any potential cytotoxic activity and elucidate its mechanism, if one exists.

Experimental Protocols

Protocol: Measurement of ATPase Activity Inhibition

This protocol outlines a generalized method for determining the inhibitory effect of this compound on purified CF₁-ATPase using a malachite green-based colorimetric assay, which detects the release of inorganic phosphate (B84403) (Pi).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 4 mM MgCl₂.
  • Enzyme Solution: Purified CF₁-ATPase diluted in Assay Buffer to a working concentration (e.g., 5-10 µg/mL).
  • Substrate Solution: 10 mM ATP in deionized water, pH adjusted to 7.5.
  • This compound Stock: 1 mM this compound dissolved in DMSO, serially diluted in Assay Buffer to desired final concentrations (e.g., 1 nM to 100 µM).
  • Malachite Green Reagent: Commercially available kit or a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent (e.g., polyvinyl alcohol) in acid.
  • Phosphate Standard: 1 mM KH₂PO₄ standard for generating a standard curve.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of this compound dilution (or Assay Buffer for control) to triplicate wells.
  • Add 50 µL of Enzyme Solution to each well and incubate for 15 minutes at 37°C to allow for binding.
  • Initiate the reaction by adding 30 µL of Substrate Solution to all wells.
  • Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The reaction must be stopped during the linear phase of phosphate release.
  • Stop the reaction by adding 100 µL of Malachite Green Reagent.
  • Allow 15-20 minutes for color development.
  • Measure the absorbance at 620-650 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
  • Convert the absorbance readings of the samples to the amount of Pi released (nmol) using the standard curve.
  • Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound) wells.
  • Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Buffer, Enzyme, ATP, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Add this compound Dilutions\n& Enzyme to 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; pre_incubate [label="Pre-incubate (15 min, 37°C)\nfor Binding", fillcolor="#FBBC05", fontcolor="#202124"]; add_atp [label="Initiate Reaction:\nAdd ATP Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate (20 min, 37°C)\nfor ATP Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Stop Reaction:\nAdd Malachite Green Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Measure Absorbance\n(620-650 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Pi Released &\nDetermine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep -> plate -> pre_incubate -> add_atp -> incubate -> stop -> read -> analyze -> end; }

Caption: Experimental workflow for the ATPase inhibition assay.

Protocol: this compound-Induced Chlorosis Assay in Seedlings

This bioassay quantifies the phytotoxic effect of this compound by measuring the reduction in chlorophyll (B73375) content in a sensitive seedling species, such as cucumber (Cucumis sativus).

1. Materials:

  • Seeds of a this compound-sensitive plant (e.g., cucumber).
  • Petri dishes with filter paper.
  • This compound solutions of varying concentrations (e.g., 0, 1, 5, 10, 20 µg/mL) in deionized water.
  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle).
  • 80% Acetone (B3395972) solution.
  • Spectrophotometer.

2. Assay Procedure:

  • Place 10-15 seeds in each Petri dish on top of filter paper.
  • Moisten each dish with 5 mL of the corresponding this compound solution (or water for control).
  • For enhanced effect, place the dishes in complete darkness for an initial 48 hours at 25°C.
  • Transfer the dishes to a growth chamber with a standard light/dark cycle.
  • Allow seedlings to grow for 5-7 days, until cotyledons are fully expanded.
  • Visually score the degree of chlorosis (yellowing).
  • For quantitative analysis, harvest the cotyledons (a fixed number or total weight per dish).
  • Homogenize the tissue in a known volume of 80% acetone and centrifuge to pellet debris.
  • Measure the absorbance of the supernatant at 645 nm and 663 nm.

3. Data Analysis:

  • Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (µg/mL) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)
  • Express the results as chlorophyll content per gram of fresh weight.
  • Calculate the percentage of chlorophyll reduction for each this compound concentration compared to the control.
  • Plot the percent reduction versus this compound concentration to determine the concentration causing 50% chlorophyll reduction (IC₅₀).

Conclusion

This compound is more than a simple phytotoxin; it is a sophisticated molecular tool with significant, multifaceted potential. Its primary application as a lead compound for selective bioherbicides is well-supported by decades of research into its species-specific activity. Furthermore, its unique, concentration-dependent modulation of chloroplast ATP synthase makes it an unparalleled probe for fundamental studies in bioenergetics and enzyme kinetics. While its potential as an anticancer agent is currently unsubstantiated and requires direct investigation, the broader family of Alternaria mycotoxins merits continued exploration for novel therapeutic leads. The detailed methodologies and quantitative data provided herein serve as a foundational guide for researchers aiming to unlock the full potential of this remarkable natural product.

References

Tentoxin: A Technical Guide to its Bioherbicidal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria genus, presents a compelling case for development as a bioherbicide. Its unique mode of action, targeting the chloroplast F₁F₀-ATP synthase, offers a high degree of selectivity, a critical attribute for modern weed management. This technical guide provides an in-depth analysis of this compound's bioherbicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of its potential.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into bioherbicides as viable alternatives to synthetic chemical herbicides. Bioherbicides, derived from natural sources such as microorganisms and plants, can offer improved environmental profiles and novel modes of action to combat herbicide resistance. This compound, a natural cyclic tetrapeptide with the structure cyclo(L-N-methylalanyl-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl), is a promising bioherbicide candidate due to its potent and selective phytotoxicity.[1] It induces chlorosis in sensitive plant species by specifically inhibiting a crucial enzyme in photosynthesis.[1] This guide delves into the technical details of this compound's bioherbicidal potential.

Mechanism of Action: Targeting Chloroplast ATP Synthase

This compound's primary molecular target is the F₁ component of the chloroplast ATP synthase (CF₁), an enzyme essential for ATP synthesis during photosynthesis.[1]

Binding Site and Inhibition:

This compound binds to a specific site at the interface of the α and β subunits of the CF₁ complex.[1][2][3] This binding is uncompetitive with respect to ATP and inhibits the rotational catalysis of the enzyme, which is necessary for ATP synthesis.[4][5] The crystal structure of the this compound-inhibited CF₁ complex reveals that the inhibitor molecule physically obstructs the conformational changes required for the catalytic cycle.[2][3] By locking the enzyme in an inactive state, this compound effectively decouples the proton gradient from ATP synthesis, leading to a disruption of energy balance within the chloroplast.

Downstream Effects:

The inhibition of ATP synthase by this compound leads to an over-energization of the thylakoid membrane and the production of reactive oxygen species (ROS). This oxidative stress causes lipid peroxidation and degradation of chlorophyll (B73375), resulting in the characteristic chlorosis (yellowing) of sensitive plant tissues.[1] In susceptible species, this compound treatment also leads to deformed plastids and disrupts the normal development of prolamellar bodies and lamellae.[1]

Tentoxin_Signaling_Pathway This compound This compound ATP_Synthase Chloroplast F₁F₀-ATP Synthase (CF₁) This compound->ATP_Synthase Binds to α/β subunit interface ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Inhibits rotational catalysis Thylakoid_Energization Thylakoid Over-energization ATP_Synthase->Thylakoid_Energization Leads to Proton_Motive_Force Proton Motive Force (Δp) Proton_Motive_Force->ATP_Synthase Drives ATP synthesis ROS Reactive Oxygen Species (ROS) Production Thylakoid_Energization->ROS Chlorophyll_Degradation Chlorophyll Degradation ROS->Chlorophyll_Degradation Chloroplast_Damage Chloroplast Structural Damage ROS->Chloroplast_Damage Chlorosis Chlorosis Chlorophyll_Degradation->Chlorosis Chloroplast_Damage->Chlorosis

Signaling pathway of this compound-induced chlorosis.

Quantitative Herbicidal Activity

The selective nature of this compound is a key feature for its development as a bioherbicide. While extensive comparative data across a wide range of species is still being compiled, preliminary studies indicate significant differences in sensitivity between various weeds and crops.

Plant Species Common Name Family Efficacy Metric Concentration / Rate Result Reference
Lolium sp.RyegrassPoaceaeRadicle Growth Inhibition67 µg/mL>70% inhibition (for this compound analogs)BenchChem

Note: The data for this compound analogs provides a strong indication of the potential efficacy of the parent compound. Further dose-response studies are required to establish definitive EC₅₀ (half maximal effective concentration) and GR₅₀ (50% growth reduction) values for a broader spectrum of economically important weeds and crops.

Detailed Experimental Protocols

Whole-Plant Bioassay for Efficacy and Selectivity

This protocol is designed to assess the herbicidal efficacy of this compound on target weeds and its selectivity towards crop species under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Select seeds of target weed species and crop species.

  • Sow seeds in pots (e.g., 10 cm diameter) filled with a sterile potting mix.

  • Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 16-hour light).

  • Water plants as needed to maintain optimal growth.

2. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute with water to the desired concentrations. Include a surfactant to improve leaf coverage.

  • Apply this compound solutions to plants at the 2-4 true leaf stage using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Include a control group sprayed only with the solvent and surfactant solution.

3. Assessment of Phytotoxicity:

  • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0 (no injury) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Calculate the percent growth reduction compared to the control group.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • Calculate GR₅₀ values using dose-response analysis to quantify the herbicidal potency of this compound on different plant species.

Bioherbicide_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Greenhouse) cluster_2 Phase 3: Mode of Action Studies cluster_3 Phase 4: Formulation & Field Trials A1 Source Material (e.g., Alternaria culture) A2 Extraction & Purification of this compound A1->A2 A3 In vitro Bioassay (e.g., Seed Germination) A2->A3 B1 Whole-Plant Bioassay (Dose-Response) A3->B1 Active Extracts B2 Selectivity Testing (Weeds vs. Crops) B1->B2 C1 Chlorophyll Fluorescence Assay B2->C1 Selective Hits C2 ATP Synthase Inhibition Assay C1->C2 D1 Formulation Development C2->D1 Confirmed MoA D2 Field Efficacy Trials D1->D2

Experimental workflow for bioherbicide screening.
Chlorophyll Fluorescence Assay

This protocol measures the efficiency of photosystem II (PSII) and can be used to rapidly assess the phytotoxic effects of this compound.

1. Plant Material and Treatment:

  • Grow plants as described in the whole-plant bioassay protocol.

  • Treat plants with different concentrations of this compound.

2. Measurement of Chlorophyll Fluorescence:

  • Use a pulse-amplitude-modulated (PAM) fluorometer.

  • Dark-adapt the leaves for at least 20-30 minutes before measurement.

  • Measure the following parameters:

    • F₀: Minimum fluorescence in the dark-adapted state.

    • Fₘ: Maximum fluorescence in the dark-adapted state.

    • Fᵥ/Fₘ: Maximum quantum yield of PSII photochemistry, calculated as (Fₘ - F₀) / Fₘ.

    • ΦPSII (or ΔF/Fₘ'): Effective quantum yield of PSII in the light-adapted state.

    • qP: Photochemical quenching, an indicator of the proportion of open PSII reaction centers.

    • NPQ: Non-photochemical quenching, an indicator of heat dissipation.

3. Data Analysis:

  • Compare the chlorophyll fluorescence parameters of treated plants with those of control plants. A significant decrease in Fᵥ/Fₘ and ΦPSII indicates damage to the photosynthetic apparatus.

Chloroplast ATP Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on its molecular target.

1. Isolation of Chloroplasts:

  • Homogenize fresh, healthy leaves (e.g., spinach) in a cold isolation buffer (e.g., containing sorbitol, HEPES-KOH, MgCl₂, and BSA).

  • Filter the homogenate through layers of cheesecloth or nylon mesh to remove debris.

  • Centrifuge the filtrate at a low speed to pellet the chloroplasts.

  • Resuspend the chloroplast pellet in a suitable assay buffer.

2. ATP Synthase Activity Measurement:

  • The ATPase activity of the isolated chloroplasts can be measured by monitoring the hydrolysis of ATP. This is typically done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

  • The assay mixture should contain the isolated chloroplasts, ATP, and the coupling enzymes and substrates (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH).

  • Incubate the reaction mixture with various concentrations of this compound.

  • Measure the rate of ATP hydrolysis and calculate the percent inhibition caused by this compound.

3. Data Analysis:

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ATP synthase activity) by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioherbicide due to its specific and potent mode of action. Its selectivity for certain weed species while being non-toxic to major crops like corn and soybean makes it an attractive candidate for integrated weed management programs. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound-based bioherbicides.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish the herbicidal spectrum and selectivity of this compound against a wider range of economically important weeds and crops.

  • Optimizing fermentation and purification processes to improve the yield and cost-effectiveness of this compound production.

  • Developing stable and effective formulations to enhance the field performance of this compound.

  • Investigating the genetic basis of plant sensitivity and resistance to this compound to further refine its application.

By addressing these research areas, the full potential of this compound as a safe and effective bioherbicide can be realized, contributing to more sustainable and environmentally friendly agricultural systems.

References

Methodological & Application

Application Notes & Protocols: Extraction of Tentoxin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction of tentoxin, a phytotoxic cyclic tetrapeptide produced by various species of the Alternaria fungus. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in the efficient isolation and purification of this compound for further study and application.

Introduction

This compound is a mycotoxin known for inducing chlorosis in sensitive plant species.[1] Its unique biological activity has prompted interest in its potential applications in agricultural research and drug development. The successful study of this compound relies on robust and efficient extraction and purification protocols from fungal cultures. This application note details the necessary steps, from fungal cultivation to the isolation of purified this compound.

Fungal Cultivation for this compound Production

The production of this compound is highly dependent on the fungal strain and the culture conditions. Alternaria tenuis and Alternaria alternata are commonly used for this compound production.[1][2] Optimal toxin production is typically achieved in static liquid cultures.

Protocol for Fungal Cultivation:

  • Strain Selection: Obtain a reliable this compound-producing strain of Alternaria sp.

  • Media Preparation: Prepare a suitable liquid culture medium, such as a modified Richard's solution. The composition of this medium can be optimized for specific fungal strains.

  • Inoculation: Inoculate the sterile liquid medium with the fungal culture.

  • Incubation: Incubate the cultures under static (still) conditions at approximately 28°C.[2] Toxin production is generally maximal after a dense mycelial mat has formed.[3] Shake cultures have been shown to be ineffective for this compound production.[2][3]

  • Incubation Time: The optimal incubation period for maximum toxin yield can vary, but is typically around 28 days.[2]

Extraction of Crude this compound

The extraction process aims to separate this compound from the fungal mycelia and the culture filtrate. Both the mycelia and the filtrate can contain significant amounts of the toxin.[3]

Protocol for Crude Extraction:

  • Separation of Mycelia and Filtrate: After the incubation period, separate the fungal mycelia from the culture broth by filtration.

  • Mycelia Extraction: The mycelia can be homogenized and extracted with a suitable organic solvent.

  • Filtrate Extraction: The culture filtrate is a primary source of this compound and can be subjected to liquid-liquid extraction.

  • Solvent Selection: A mixture of methanol (B129727), water, and acetic acid (e.g., 85/14/1, v/v/v) has been shown to be an effective extraction solvent.[4] Another common approach involves using acetonitrile/water (80:20, v/v).[5][6] For liquid-liquid extraction from the filtrate, ethyl acetate (B1210297) is a commonly used solvent.[7][8]

Table 1: Comparison of Extraction Solvents and Conditions

Extraction Solvent SystemFungal ComponentKey ConsiderationsReference
Methanol/Water/Acetic Acid (85/14/1, v/v/v)Mycelia & FiltrateGood for a broad range of Alternaria toxins.[4][4]
Acetonitrile/Water (80:20, v/v)Mycelia & FiltrateEffective for multiple mycotoxins.[5][6][5][6]
Ethyl AcetateCulture FiltrateUsed in liquid-liquid extraction.[7][8][7][8]

Purification of this compound

Crude extracts contain a mixture of metabolites. Therefore, a purification step is necessary to isolate this compound. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[4][9]

Protocol for Solid-Phase Extraction (SPE) Purification:

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol, followed by water, and then an acidic solution (e.g., 1% acetic acid) through the column.[4]

  • Sample Loading: Dilute the crude extract with an acidic solution and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a polar solvent (e.g., 1% acetic acid solution) to remove polar impurities.[4]

  • Elution: Elute the this compound from the cartridge using a suitable solvent mixture. A mixture of methanol and ethyl acetate (e.g., 75/25, v/v) has been shown to be effective.[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[4] Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol followed by HPLC mobile phase A).[4]

Table 2: Quantitative Data for this compound Analysis using a Validated LC-MS/MS Method

ParameterMatrixPerformanceReference
Limit of Detection (LOD)Potato Starch, Tomato Puree, White Pepper Powder0.10 - 0.99 µg/kg[10]
Limit of Quantification (LOQ)Wheat0.19 - 1.40 µg/kg (for various Alternaria toxins)[4]
RecoveryPotato Starch, Tomato Puree, White Pepper Powder98 - 115 %[10]
Precision (RSD)Potato Starch, Tomato Puree, White Pepper Powder< 8.8 % (Inter-day and Intra-day)[10]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from fungal cultures.

Tentoxin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Alternaria sp. in Liquid Medium B Static Incubation (28°C, ~28 days) A->B C Filtration to Separate Mycelia and Filtrate B->C D Liquid-Liquid or Solid-Liquid Extraction with Organic Solvent C->D E Solid-Phase Extraction (SPE) with C18 Cartridge D->E F Elution of this compound E->F G Evaporation and Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: Workflow for this compound Extraction and Purification.

Concluding Remarks

The protocol described in this application note provides a robust framework for the extraction and purification of this compound from fungal cultures. The specific parameters, such as incubation times, solvent ratios, and SPE cartridges, may require further optimization depending on the specific fungal strain and laboratory conditions. The use of analytical techniques such as LC-MS/MS is crucial for the accurate quantification and confirmation of this compound in the purified extracts.[10][11]

References

Application Notes: A Step-by-Step Guide to Tentoxin Purification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the purification of tentoxin, a cyclic tetrapeptide phytotoxin produced by fungi of the Alternaria genus.[1] this compound is known to induce chlorosis in sensitive plant species by inhibiting chloroplast F₁-ATPase.[2] The protocols outlined below cover the entire workflow, from fungal culture and toxin extraction to chromatographic purification and quantitative analysis.

The purification strategy is based on a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography.[3] The initial extraction separates this compound from the aqueous culture medium into an organic solvent. This is followed by partitioning steps that leverage the toxin's solubility characteristics under varying pH to remove impurities.[3] The primary purification is achieved through silicic acid column chromatography, which separates this compound from other fungal metabolites.[4] Final purity can be achieved through crystallization, and modern analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are used for precise quantification.[4][5]

Experimental Protocols

Protocol 1: Fungal Culture and Toxin Production

This protocol describes the cultivation of Alternaria alternata (syn. A. tenuis) for optimal this compound production.[3]

Materials:

  • High-yield this compound-producing strain of Alternaria tenuis.[4]

  • Modified Richard's solution or similar liquid medium.[1][6]

  • Culture flasks.

  • Incubator.

Procedure:

  • Prepare a modified Richard's solution for the fungal culture. For enhanced production, a mixture of aged culture filtrate (from a 3-week-old or older culture) and fresh medium in a 2:3 ratio can be used.[1]

  • Inoculate the liquid medium with the A. tenuis strain.

  • Incubate the fungus in still culture at 28°C. Maximum toxin production typically occurs under these conditions, while shake cultures have been shown to be ineffective.[3]

  • After an appropriate incubation period (e.g., 21-28 days), harvest the culture by separating the mycelia and culture filtrate.[7] Both can be used for this compound extraction.[3][6]

Protocol 2: Crude Toxin Extraction and Initial Cleanup

This protocol details the extraction of this compound from the fungal culture and initial purification steps to remove polymers and other interfering substances.[3]

Materials:

  • Culture filtrate and/or mycelia from Protocol 1.

  • Diethyl ether or ethyl acetate.[3][7]

  • Ethanol (B145695).

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (B78521) (NaOH).

  • Rotary evaporator.

Procedure:

  • Homogenization (for mycelia): If extracting from mycelia, homogenize the fungal mats in the culture filtrate.[6]

  • Ethanol Precipitation: Add an equal volume of 95% ethanol to the culture filtrate (or homogenate) to precipitate high-molecular-weight polymers. Let it stand for several hours at a low temperature, then centrifuge to remove the precipitate.

  • Solvent Extraction: Extract the supernatant multiple times with an organic solvent like diethyl ether or ethyl acetate.[6][7] Pool the organic extracts.

  • Acid-Base Partitioning:

    • Wash the pooled organic extract with acidified water (pH 2.5-3.0 with HCl) to remove acidic impurities.

    • Subsequently, wash the organic phase with basified water (pH 8.5-9.0 with NaOH) to remove basic impurities.

    • Wash again with distilled water until the aqueous phase is neutral.

  • Concentration: Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under vacuum using a rotary evaporator. The resulting residue contains the crude this compound.[3]

Protocol 3: Silicic Acid Column Chromatography

This protocol describes the primary purification step using column chromatography to isolate this compound from the crude extract.[3][4]

Materials:

  • Crude this compound residue from Protocol 2.

  • Silicic acid (100-mesh).

  • Chromatography column.

  • Elution solvents: A mixture of ethyl acetate, acetone, and n-hexane (e.g., 2:1:1 v/v/v) or chloroform (B151607) and acetone.[3][4]

  • Fraction collector.

  • UV Spectrophotometer or Thin-Layer Chromatography (TLC) for fraction analysis.

Procedure:

  • Column Packing: Prepare a slurry of silicic acid in the initial elution solvent and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude this compound residue in a minimal volume of the elution solvent and load it onto the column.[8]

  • Elution: Elute the column with the chosen solvent system. For example, a mixture of ethyl acetate:acetone:n-hexane (2:1:1) has been shown to be effective.[3]

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the fractions for the presence of this compound. This can be done by measuring UV absorbance at 280 nm (molar extinction coefficient of 13,000 in aqueous solution) or by using TLC.[6]

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified toxin.[3] Yields can range from 25-35 mg of pure peptide per liter of original filtrate.[4]

Data Presentation

ParameterValueSource
Optimal Culture ConditionStill culture at 28°C[3]
Ineffective Culture MethodShake culture[3]
Typical Yield25-35 mg/L of culture filtrate[4]
Molecular Weight414.5 g/mol [6]
Molar Extinction Coefficient (280 nm)13,000 M⁻¹cm⁻¹ (in aqueous solution)[6]
Bioassay (Cucumber) Detectable Range0.2 - 20 µg/mL[3]
HPLC Retention Time (Example)~40.3 minutes[9]
LC-MS/MS Accurate Mass [M-H]⁻413.18 m/z[10]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is not ribosomal. It is assembled by a large, multi-functional enzyme complex known as a non-ribosomal peptide synthetase (NRPS), specifically this compound Synthetase (TES), in conjunction with a cytochrome P450 enzyme (TES1).[2]

Tentoxin_Biosynthesis cluster_NRPS This compound Synthetase (TES) Modules cluster_P450 Modification A1 A-Domain (Activates L-Leucine) T1 T-Domain (Binds L-Leucine) A1->T1 Loading A2 A-Domain (Activates L-Alanine) T1->A2 T2 T-Domain (Binds L-Alanine) A2->T2 Loading NMT1 N-Methyltransferase (Methylates Alanine) T2->NMT1 A3 A-Domain (Activates Glycine) NMT1->A3 T3 T-Domain (Binds Glycine) A3->T3 Loading A4 A-Domain (Activates L-Phenylalanine) T3->A4 T4 T-Domain (Binds L-Phenylalanine) A4->T4 Loading NMT2 N-Methyltransferase (Methylates Phenylalanine) T4->NMT2 TE Thioesterase Domain (Cyclization & Release) NMT2->TE TES1 Cytochrome P450 (TES1) Dehydrogenation TE->TES1 Linear Peptide This compound Cyclic this compound TES1->this compound

Caption: Non-ribosomal peptide synthesis pathway for this compound production by TES and TES1 enzymes.[2]

Experimental Workflow for this compound Purification

This diagram illustrates the sequential steps involved in the isolation and purification of this compound from Alternaria culture.

Purification_Workflow cluster_culture Step 1: Toxin Production cluster_extraction Step 2: Extraction & Cleanup cluster_purification Step 3: Chromatographic Purification cluster_analysis Step 4: Analysis & Quantification Culture Fungal Culture (A. alternata, 28°C) Harvest Harvest & Separate (Filtrate + Mycelia) Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Partition Acid-Base Partitioning Extraction->Partition Concentrate Evaporation to Dryness (Crude Toxin) Partition->Concentrate Column Silicic Acid Column Chromatography Concentrate->Column Fractions Collect & Analyze Fractions (UV or TLC) Column->Fractions Pool Pool & Evaporate (Purified this compound) Fractions->Pool Analysis Purity Check & Quantification (HPLC-MS/MS, Bioassay) Pool->Analysis

References

Application Note: Quantitative Analysis of Tentoxin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi.[1][2] It is a known phytotoxin that can cause chlorosis in sensitive plants by inhibiting photophosphorylation.[1] Due to its potential impact on agriculture and food safety, a reliable and accurate method for the quantification of this compound is essential for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method involves the extraction of this compound from a liquid fungal culture, followed by separation and quantification using reversed-phase HPLC. The separation is achieved on a C18 column with a suitable mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on an external calibration curve generated from analytical standards of this compound.

Experimental Protocols

1. Materials and Reagents

2. Fungal Culture and this compound Production

  • Alternaria species known to produce this compound (e.g., Alternaria alternata, Alternaria tenuis) are grown in a suitable liquid medium, such as a modified Richard's solution.[2][3]

  • Cultures are typically incubated in still culture at approximately 28°C, as this has been shown to be optimal for this compound production.[3] Shake cultures may not yield significant amounts of the toxin.[3]

  • After a suitable incubation period (e.g., several days to weeks), the culture filtrate is harvested for extraction.[2][4]

3. Sample Preparation: Extraction of this compound

  • Grow the Alternaria species in a liquid culture medium.[4]

  • Separate the mycelia from the culture medium by filtration.[5]

  • The this compound can be extracted from the culture filtrate.[2]

  • Perform a liquid-liquid extraction of the filtrate using a suitable organic solvent such as ethyl acetate or chloroform.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[6]

4. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]

  • Column: A reversed-phase C18 column is commonly used for the separation.[6]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typically employed.[6][7]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]

  • Detection: UV detection at approximately 280 nm, which is near the absorbance maximum for this compound.[3][6]

  • Injection Volume: 5-10 µL.[7][8]

5. Preparation of Standard Solutions

  • Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Transfer the standard solutions to HPLC vials for analysis.

6. Quantification

  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. A retention time of approximately 40.3 minutes has been reported under specific conditions.[9]

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
Column Reversed-phase C18
Mobile Phase Water (with formic acid or ammonium acetate) and Acetonitrile/Methanol
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 °C
Detection Wavelength ~280 nm
Injection Volume 5 - 10 µL

Table 2: Summary of Quantitative Performance Data for Alternaria Toxin Analysis (Illustrative)

AnalyteMethodMatrixLOQ (µg/kg)Recovery (%)
This compound (TEN)LC-MS/MSWheat1.4074 - 112
This compound (TEN)LC-MS/MSEdible Herbs0.01 - 2.0 ng/mL71.44 - 112.65

Note: Quantitative data for HPLC-UV methods for this compound are less commonly reported in recent literature, with LC-MS/MS being the more prevalent technique for which performance data is available.[6]

Visualization

Tentoxin_Quantification_Workflow cluster_culture Fungal Culture cluster_extraction Sample Preparation cluster_analysis HPLC Analysis A Inoculation of Alternaria sp. B Incubation (Still Culture, 28°C) A->B C Filtration to separate mycelia and filtrate B->C Harvesting D Liquid-Liquid Extraction of Filtrate C->D E Drying and Solvent Evaporation D->E F Reconstitution and Filtration (0.45 µm) E->F G Injection into HPLC System F->G Sample Injection H Separation on C18 Column G->H I UV Detection (~280 nm) H->I J Data Analysis and Quantification I->J

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_input Inputs cluster_process Methodology cluster_output Outputs FungalCulture Fungal Culture (e.g., Alternaria alternata) Extraction Extraction FungalCulture->Extraction TentoxinStandard This compound Analytical Standard HPLC HPLC Separation TentoxinStandard->HPLC Extraction->HPLC Detection UV Detection HPLC->Detection Concentration This compound Concentration in Sample Detection->Concentration ValidationData Method Validation Data (LOD, LOQ, etc.) Detection->ValidationData

Caption: Logical relationships in the HPLC method for this compound analysis.

References

Application Notes and Protocols for Bioassaying Tentoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide phytotoxin produced by several species of Alternaria fungi. It is a potent inhibitor of chloroplast F1-ATPase in sensitive plant species, leading to chlorosis, growth inhibition, and ultimately, cell death.[1][2][3] This document provides detailed application notes and protocols for developing and conducting bioassays to determine the activity of this compound. These assays are crucial for research in herbicide development, studies on fungal phytopathogenicity, and for screening for this compound contamination in agricultural products.

The primary mechanism of this compound action involves its binding to the α and β subunits of the chloroplast F1-ATPase, a key enzyme in photosynthetic phosphorylation.[4][5] This binding inhibits ATP synthesis, disrupting the proton motive force and leading to a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and the activation of retrograde signaling pathways.[1][6]

This guide covers three primary bioassay methods: a whole-plant seedling chlorosis assay based on chlorophyll (B73375) extraction, a rapid and sensitive chlorophyll fluorescence assay, and a direct in vitro assay measuring the inhibition of chloroplast F1-ATPase activity.

Data Presentation

The following tables summarize quantitative data related to this compound activity and its analysis.

Table 1: Effective Concentrations of this compound in Cucumber Seedling Chlorosis Bioassay [1][3]

ParameterThis compound Concentration (µg/mL)Observation
Visual Chlorosis Detection Limit0.2Minimum concentration to induce visible yellowing.
Reliable Quantitative Range1.5 - 20Concentration range for accurate spectrophotometric quantification of chlorosis.
Maximum Chlorosis≥ 20Saturation point where maximum chlorosis is observed.
Increased Sensitivity (48h dark germination)1.0A 48-hour dark period before light exposure can increase sensitivity by approximately four-fold.

Table 2: Performance of LC-MS/MS for this compound Quantification [2]

ParameterMatrixPerformance
Limit of Detection (LOD)Potato Starch, Tomato Puree, White Pepper Powder0.10 - 0.99 µg/kg
RecoveryPotato Starch, Tomato Puree, White Pepper Powder98 - 115 %
Precision (RSD)Potato Starch, Tomato Puree, White Pepper Powder< 8.8 % (Inter-day and Intra-day)
Linearity (R²)Typically > 0.99

Signaling Pathway of this compound Action

The following diagram illustrates the molecular signaling pathway initiated by this compound in a sensitive plant cell.

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound ATP_Synthase Chloroplast F1-ATPase (CF1) This compound->ATP_Synthase Binds to α/β subunits Inhibition Inhibition of ATP Synthesis ATP_Synthase->Inhibition ROS Singlet Oxygen (¹O₂) Burst Inhibition->ROS Disrupted proton motive force EX1 EXECUTER1 (EX1) Activation ROS->EX1 Retrograde_Signal Retrograde Signal (via EX1) EX1->Retrograde_Signal Translocation/Signal Relay JA_Synthesis Jasmonic Acid (JA) Biosynthesis Genes (e.g., LOX, AOS, OPR) Retrograde_Signal->JA_Synthesis Upregulation JA_Signaling JA Signaling Genes (e.g., JAZ, MYC2) Retrograde_Signal->JA_Signaling Upregulation Chlorosis Chlorosis JA_Signaling->Chlorosis Growth_Inhibition Growth Inhibition JA_Signaling->Growth_Inhibition Cell_Death Cell Death JA_Signaling->Cell_Death

Caption: this compound inhibits chloroplast F1-ATPase, leading to a singlet oxygen burst, which activates EXECUTER1-mediated retrograde signaling to the nucleus, ultimately inducing jasmonic acid-related defense and cell death pathways.

Experimental Protocols

Protocol 1: Cucumber Seedling Chlorosis Bioassay

This is a reliable and quantitative bioassay for this compound activity based on the spectrophotometric estimation of chlorophyll extracted from cucumber (Cucumis sativus) seedlings.[1][3]

Principle: this compound induces chlorosis (yellowing) in sensitive seedlings by inhibiting chlorophyll synthesis and promoting its degradation. The degree of chlorosis is proportional to the concentration of this compound and can be quantified by measuring the amount of chlorophyll extracted from the seedlings.

Materials and Reagents:

  • Cucumber seeds (Cucumis sativus)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • This compound standard or samples dissolved in water or a suitable solvent (ensure final solvent concentration is non-toxic to seedlings)

  • Growth chamber with controlled light (cool-white fluorescent lamps, ~200 ft-c) and temperature (24°C)

  • 80% (v/v) Ethanol (B145695) or Acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

Procedure:

  • Seed Germination:

    • Place three discs of Whatman No. 1 filter paper in each petri dish.

    • Add 10 mL of the this compound solution (at various concentrations) or a control solution (water or solvent blank) to each dish.

    • Place 15 cucumber seeds in each petri dish.

    • For increased sensitivity: Incubate the petri dishes in complete darkness at 24°C for 48 hours.[1]

    • Transfer the dishes to a growth chamber with continuous illumination (~200 ft-c) at 24°C.

    • Grow the seedlings for a total of 96 hours from the initial placement in the solutions.

  • Chlorophyll Extraction:

    • Harvest at least 10 seedlings per treatment group. Include both cotyledons and hypocotyls as the latter are significantly affected at low toxin concentrations.[1]

    • Record the fresh weight of the harvested seedlings.

    • Homogenize the seedlings in a mortar and pestle with a known volume (e.g., 5-10 mL) of hot 80% ethanol or 80% acetone.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the supernatant containing the extracted chlorophyll.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% ethanol or acetone as a blank.

    • Calculate the chlorophyll concentration using Arnon's equations:

      • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

      • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

      • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

    • Express the results as mg of chlorophyll per gram of fresh weight.

  • Data Analysis:

    • Calculate the percent chlorosis for each treatment group compared to the control:

      • % Chlorosis = [1 - (Total Chlorophyll_treatment / Total Chlorophyll_control)] * 100

Experimental Workflow for Cucumber Seedling Bioassay

Seedling_Bioassay_Workflow start Start prep_plates Prepare Petri Dishes (Filter paper + this compound solutions) start->prep_plates add_seeds Add Cucumber Seeds prep_plates->add_seeds dark_incubation Dark Incubation (48h, 24°C) add_seeds->dark_incubation light_incubation Light Incubation (48h, 24°C, 200 ft-c) dark_incubation->light_incubation harvest Harvest Seedlings (Cotyledons + Hypocotyls) light_incubation->harvest extract Chlorophyll Extraction (80% Ethanol/Acetone) harvest->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge measure Spectrophotometry (A645, A663) centrifuge->measure calculate Calculate Chlorophyll Content and % Chlorosis measure->calculate end End calculate->end

Caption: Workflow for the cucumber seedling chlorosis bioassay to determine this compound activity.

Protocol 2: Chlorophyll Fluorescence Bioassay

Principle: Chlorophyll fluorescence is a sensitive indicator of the photosynthetic efficiency of a plant. This compound-induced damage to the photosynthetic apparatus, particularly the inhibition of ATP synthesis which affects the Calvin cycle, leads to changes in chlorophyll fluorescence parameters. This non-destructive method allows for rapid assessment of this compound activity.

Materials and Reagents:

  • Plant material (e.g., Arabidopsis thaliana or other sensitive species) grown in pots or on plates.

  • This compound solutions for treatment (e.g., by spraying or root application).

  • A portable or imaging pulse-amplitude-modulated (PAM) fluorometer.

  • Leaf clips for dark adaptation.

Procedure:

  • Plant Treatment:

    • Grow healthy, uniform plants under controlled conditions.

    • Apply this compound solutions at various concentrations to the plants. Include a control group treated with a blank solution.

    • Allow sufficient time for the toxin to take effect (e.g., 24-72 hours).

  • Dark Adaptation:

    • Attach leaf clips to the leaves to be measured and keep them in the dark for at least 20-30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open.

  • Fluorescence Measurement:

    • Use the PAM fluorometer to measure the following parameters:

      • F₀: Minimum fluorescence (when all PSII reaction centers are open).

      • Fₘ: Maximum fluorescence (when all PSII reaction centers are closed by a saturating light pulse).

      • Fᵥ: Variable fluorescence (Fₘ - F₀).

    • Calculate the maximum quantum yield of PSII photochemistry: Fᵥ/Fₘ . A decrease in this ratio indicates stress or damage to the photosynthetic apparatus.

  • Light-Adapted Measurements (Optional but Recommended):

    • After the initial dark-adapted measurements, expose the leaf to actinic light to induce photosynthesis.

    • Measure steady-state fluorescence (Fₛ) and maximum fluorescence in the light-adapted state (Fₘ').

    • Calculate the effective quantum yield of PSII: ΦPSII = (Fₘ' - Fₛ) / Fₘ' .

    • Other parameters such as non-photochemical quenching (NPQ) can also be calculated to provide more detailed insights into the effects of this compound.

  • Data Analysis:

    • Compare the fluorescence parameters (especially Fᵥ/Fₘ and ΦPSII) of this compound-treated plants with the control group.

    • Plot the fluorescence parameter values against this compound concentration to determine a dose-response curve.

Protocol 3: In Vitro Chloroplast F1-ATPase Activity Assay

Principle: This assay directly measures the inhibitory effect of this compound on the enzymatic activity of isolated chloroplast F1-ATPase (CF1). The activity is typically determined by measuring the rate of ATP hydrolysis.

Materials and Reagents:

  • Isolated and purified chloroplast F1-ATPase from a sensitive species (e.g., spinach).

  • This compound solutions at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂).

  • ATP solution.

  • Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric assay).

  • Microplate reader.

Procedure:

  • Enzyme Activation:

    • Pre-incubate the purified CF1 enzyme in the assay buffer to ensure it is in an active state.

  • Inhibition Reaction:

    • In a microplate, add the assay buffer, the CF1 enzyme, and different concentrations of this compound. Include a control with no this compound.

    • Pre-incubate the enzyme with this compound for a specific period (e.g., 10-15 minutes) to allow for binding.

  • Initiation of ATP Hydrolysis:

    • Initiate the reaction by adding a known concentration of ATP to each well.

  • Measurement of ATP Hydrolysis:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined time (e.g., 15-30 minutes).

    • Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).

    • Add the colorimetric reagent for Pi detection (e.g., malachite green molybdate).

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Pi to quantify the amount of Pi produced in each reaction.

    • Calculate the rate of ATP hydrolysis (e.g., in µmol Pi/min/mg protein).

    • Determine the percent inhibition of ATPase activity for each this compound concentration relative to the control.

    • Plot the percent inhibition against the this compound concentration to calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Conclusion

The choice of bioassay for determining this compound activity depends on the specific research question, available resources, and desired throughput. The cucumber seedling chlorosis assay is a robust and reliable method for quantitative analysis of this compound's phytotoxic effects on a whole-organism level. The chlorophyll fluorescence assay offers a rapid, non-destructive, and sensitive alternative for screening and physiological studies. The in vitro ATPase activity assay provides a direct measure of this compound's interaction with its molecular target and is invaluable for mechanistic studies and high-throughput screening of potential inhibitors or analogs. By employing these detailed protocols, researchers can effectively assess and quantify the biological activity of this compound.

References

Application Notes and Protocols: In Vitro Assay for Tentoxin Inhibition of F1-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria species, is a potent and specific inhibitor of the F1-ATPase subunit of the FOF1-ATP synthase complex in sensitive plant species.[1][2][3][4] This selective inhibition disrupts photophosphorylation, leading to chlorosis.[3][4] The F1-ATPase, a rotary motor enzyme, is crucial for ATP synthesis and hydrolysis in chloroplasts, mitochondria, and bacteria.[5][6] Understanding the mechanism of this compound's inhibitory action on F1-ATPase is vital for the development of novel herbicides and for studying the fundamental bioenergetics of this essential enzyme.

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on F1-ATPase. The described methods are applicable for inhibitor screening, mechanistic studies, and characterization of F1-ATPase kinetics.

Mechanism of Action

This compound acts as an uncompetitive inhibitor, binding to the αβ-interface of the F1-ATPase.[1][2] This binding event is thought to mechanically block the catalytic cycle by preventing the cooperative release of tightly bound nucleotides, thereby inhibiting ATP hydrolysis.[2][7] Interestingly, this compound exhibits a dual effect: at low concentrations, it inhibits ATP hydrolysis, while at higher concentrations, it can lead to a reactivation or overactivation of the enzyme.[2][3][8] This is attributed to the presence of two distinct binding sites with different affinities.[7][8] The high-affinity site is responsible for inhibition, while binding to the low-affinity site can stimulate ATPase activity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of this compound with Chloroplast F1-ATPase (CF1).

ParameterValueEnzyme SourceCommentsReference
Inhibition Constant (Ki)10 nMChloroplast F1-ATPase (CF1)For the high-affinity inhibitory binding site.[8]
Association Rate Constant (kon)4.7 x 10⁴ M⁻¹s⁻¹Chloroplast F1-ATPase (CF1)For binding to the high-affinity site.[8]
Dissociation ConstantsTwo distinct constantsChloroplast F1-ATPase (CF1)Consistent with one high-affinity (inhibition) and one low-affinity (overactivation) binding site.[8]

Experimental Protocols

Several methods can be employed to measure F1-ATPase activity and its inhibition by this compound. Modern approaches often rely on fluorescence-based detection of ADP formation, which are safer and more amenable to high-throughput screening than older colorimetric or radiometric assays.[9]

Protocol: Fluorescence-Based ADP Detection Assay

This protocol is based on the direct and continuous measurement of ADP produced during the ATP hydrolysis reaction catalyzed by F1-ATPase.

Materials and Reagents:

  • Purified F1-ATPase from a this compound-sensitive species (e.g., spinach chloroplasts)

  • This compound stock solution (in a suitable solvent like DMSO)

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2

  • ADP detection kit (e.g., Transcreener® ADP² FP Assay, BellBrook Labs)

  • Microplate reader capable of fluorescence polarization detection

  • Low-volume, black, flat-bottom microplates (e.g., 384-well)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, ATP, this compound) plate Plate this compound and F1-ATPase reagents->plate enzyme Prepare F1-ATPase Dilutions enzyme->plate preincubate Pre-incubate plate->preincubate initiate Initiate Reaction (Add ATP) preincubate->initiate incubate Incubate at RT initiate->incubate add_detection_mix Add ADP Detection Mix incubate->add_detection_mix read_plate Read Fluorescence Polarization add_detection_mix->read_plate analyze Data Analysis (IC50 Curve) read_plate->analyze

Caption: Experimental workflow for the in vitro this compound inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 1 pM to 10 µM).

    • Prepare a working solution of F1-ATPase in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare the ATP substrate solution in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for ATP.

  • Assay Plate Setup:

    • Add the serially diluted this compound solutions to the wells of the microplate. Include controls with buffer only (no inhibitor) and no enzyme.

    • Add the F1-ATPase working solution to all wells except the no-enzyme control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for this compound binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the reaction and detect the generated ADP by adding the ADP detection mix from the kit to each well.

    • Incubate as per the manufacturer's instructions (typically 60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a compatible microplate reader.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the mechanism of this compound inhibition of F1-ATPase.

inhibition_mechanism cluster_f1 F1-ATPase Catalytic Cycle cluster_inhibitor Inhibition Pathway atp_binding ATP Binding hydrolysis ATP Hydrolysis atp_binding->hydrolysis Conformational Change adp_release ADP + Pi Release hydrolysis->adp_release Conformational Change adp_release->atp_binding Ready for next cycle This compound This compound binding_site αβ-Interface Binding This compound->binding_site inhibition Inhibition (Blocked Nucleotide Release) binding_site->inhibition inhibition->adp_release Blocks

Caption: Mechanism of this compound inhibition of F1-ATPase.

Troubleshooting

  • High background signal: Ensure the purity of the F1-ATPase preparation. Contaminating ATPases can lead to high background ADP levels.

  • No inhibition observed: Verify the activity of the this compound stock solution. Ensure the F1-ATPase used is from a this compound-sensitive species.

  • Poor Z'-factor: Optimize enzyme and substrate concentrations, as well as incubation times, to maximize the assay window.

Conclusion

This document provides a comprehensive guide for establishing an in vitro assay to study the inhibition of F1-ATPase by this compound. The detailed protocol and mechanistic diagrams serve as a valuable resource for researchers in academia and industry. The fluorescence-based assay offers a robust and sensitive platform for high-throughput screening of potential F1-ATPase inhibitors and for detailed kinetic characterization of their interactions with the enzyme.

References

The Role of Tentoxin in Elucidating Plant Physiological Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tentoxin, a cyclic tetrapeptide produced by the fungus Alternaria alternata, in plant physiology research. Its specific mode of action as an inhibitor of chloroplast ATP synthase makes it a valuable tool for studying photosynthesis, chloroplast development, and plant stress responses. This document includes detailed experimental protocols and quantitative data to facilitate its application in the laboratory.

Application Notes

This compound is a non-host-specific phytotoxin that induces chlorosis in sensitive plant species by targeting a key enzyme in photosynthesis.[1] Its primary molecular target is the F1 subunit of the chloroplast ATP synthase (CF1-ATPase), an enzyme crucial for ATP synthesis during photophosphorylation.[2] By binding to and inhibiting this enzyme, this compound disrupts the energy balance within the chloroplast, leading to a cascade of physiological effects.

The primary application of this compound in plant physiology is the study of:

  • Chloroplast Development and Biogenesis: this compound's ability to induce chlorosis, a yellowing of plant tissue due to a lack of chlorophyll (B73375), makes it an excellent tool for investigating the processes of chloroplast development and chlorophyll biosynthesis.[3][4] Studies have shown that this compound does not directly inhibit chlorophyll synthesis but rather disrupts the normal development of plastids, leading to deformed chloroplasts with disorganized lamellae.[3][4]

  • Photosynthesis and Energy Transduction: As a specific inhibitor of CF1-ATPase, this compound is used to probe the mechanisms of photophosphorylation and energy coupling in chloroplasts. Researchers can use this compound to manipulate the proton motive force across the thylakoid membrane and study its impact on various photosynthetic processes.

  • Herbicide Development and Weed Science: The species-specific sensitivity to this compound has prompted research into its potential as a natural herbicide.[2] Understanding the molecular basis of this sensitivity can aid in the development of novel, selective herbicides.

  • Plant Stress Physiology: The inhibition of ATP synthesis by this compound mimics certain stress conditions in plants. It can be used to study how plants respond to energy deprivation and the subsequent generation of reactive oxygen species (ROS), which are key signaling molecules in stress responses.

Mechanism of Action: this compound binds to the α and β subunits of the CF1-ATPase, locking the enzyme in an inactive conformation.[2] This inhibition is uncompetitive, meaning this compound binds to the enzyme-substrate complex. The binding affinity of this compound to CF1-ATPase is very high in sensitive species, with a reported inhibition constant (Ki) in the nanomolar range.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative data regarding the effects of this compound on various plant physiological parameters. This information is crucial for designing experiments and interpreting results.

ParameterPlant SpeciesConcentration/ValueEffectReference(s)
Inhibition Constant (Ki) for CF1-ATPase Lettuce (Lactuca sativa)~1.8 x 10⁸ M⁻¹Inhibition of ATPase activity[5]
Chlorophyll Content Reduction Cucumber (Cucumis sativus)20 µg/mL90% reduction in chlorophyll[3][6]
Effective Concentration for Chlorosis Cucumber (Cucumis sativus)0.2 - 20 µg/mLVisually detectable to maximum chlorosis[6]
Shoot Length Inhibition Cocksfoot (Dactylis glomerata)1.5 mM (BOA)49% reduction[7]
Perennial ryegrass (Lolium perenne)1.5 mM (BOA)19% reduction[7]
Common sorrel (Rumex acetosa)1.5 mM (BOA)19% reduction[7]
Root Length Inhibition Cocksfoot (Dactylis glomerata)1.5 mM (BOA & CA)Significant reduction[7]
Perennial ryegrass (Lolium perenne)1.5 mM (BOA & CA)Significant reduction[7]
Common sorrel (Rumex acetosa)1.5 mM (BOA & CA)Significant reduction[7]

Note: BOA (benzoxazolin-2(3H)-one) and CA (cinnamic acid) are other allelochemicals included for comparative context of growth inhibition effects.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound in plant physiology studies.

Protocol 1: this compound-Induced Chlorosis Bioassay in Lettuce Seedlings

This protocol describes a simple and effective method for observing and quantifying the chlorotic effects of this compound on a sensitive plant species, lettuce (Lactuca sativa).

Materials:

  • Lettuce seeds (Lactuca sativa, e.g., Grand Rapids or other sensitive variety)

  • This compound solution (stock solution in ethanol (B145695) or DMSO, diluted to final concentrations in sterile distilled water)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water (control)

  • Growth chamber or incubator with controlled light and temperature

  • Spectrophotometer

  • 80% Acetone (B3395972)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound dilutions (e.g., 0, 1, 5, 10, 20 µg/mL) in sterile distilled water from a stock solution. The final solvent concentration should be minimal and consistent across all treatments, including the control.

  • Seed Germination Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 5 mL of the respective this compound solution or sterile water (control) to each dish, ensuring the filter paper is saturated.

    • Evenly space 20-30 lettuce seeds on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Place the Petri dishes in a growth chamber at 24-26°C with a 16-hour light/8-hour dark photoperiod.

  • Observation and Data Collection (after 5-7 days):

    • Visually assess the degree of chlorosis in the cotyledons and true leaves.

    • Measure the root and shoot length of the seedlings.

    • Quantify the chlorophyll content (see Protocol 3).

  • Data Analysis: Compare the chlorophyll content, root length, and shoot length of this compound-treated seedlings to the control group. Calculate the IC50 value for chlorophyll inhibition if a range of concentrations was used.

Protocol 2: Isolation of Chloroplasts and Assay of ATP Synthase Activity

This protocol outlines the procedure for isolating functional chloroplasts from a sensitive plant species and measuring the inhibitory effect of this compound on ATP synthase activity.

Materials:

  • Spinach leaves or other suitable plant material

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)

  • Assay buffer (e.g., 50 mM Tricine-KOH pH 8.0, 50 mM KCl, 2 mM MgCl₂, 10 mM DTT)

  • ATP, ADP, and inorganic phosphate (B84403) (Pi)

  • This compound solutions of desired concentrations

  • Blender or mortar and pestle

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge

  • Spectrophotometer or luminometer (for ATP measurement)

  • Luciferin-luciferase ATP assay kit (optional, for high sensitivity)

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh, deveined leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth and Miracloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 min) to pellet intact chloroplasts.

    • Gently resuspend the chloroplast pellet in wash buffer and repeat the high-speed centrifugation.

    • Finally, resuspend the purified chloroplast pellet in a small volume of assay buffer.

  • ATP Synthase Activity Assay (Measuring ATP Hydrolysis):

    • Determine the chlorophyll concentration of the isolated chloroplasts (see Protocol 3).

    • In a reaction tube, combine the assay buffer, a known amount of chloroplasts (e.g., 15 µg chlorophyll), and the desired concentration of this compound or control solution.

    • Initiate the reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric assay (e.g., molybdate-based method).

  • ATP Synthase Activity Assay (Measuring ATP Synthesis):

    • Illuminate the chloroplast suspension in the presence of ADP and Pi to drive photophosphorylation.

    • Measure the rate of ATP synthesis using a luciferin-luciferase assay, which produces light in proportion to the amount of ATP present.

  • Data Analysis: Compare the rates of ATP hydrolysis or synthesis in the presence and absence of this compound to determine the percent inhibition.

Protocol 3: Spectrophotometric Quantification of Chlorophyll Content

This protocol provides a standard method for extracting and quantifying chlorophyll a and chlorophyll b from plant tissue.

Materials:

  • Plant tissue (e.g., leaf discs, cotyledons)

  • 80% Acetone

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Extraction:

    • Weigh a known amount of fresh plant tissue (e.g., 100 mg).

    • Homogenize the tissue in 2-3 mL of 80% acetone using a mortar and pestle or a tissue homogenizer.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 5 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (containing the chlorophyll) to a clean tube.

    • Repeat the extraction with the pellet until all the green pigment is extracted.

    • Combine all the supernatants and bring the final volume to a known value with 80% acetone.

  • Spectrophotometric Measurement:

    • Use 80% acetone as a blank to zero the spectrophotometer.

    • Measure the absorbance of the chlorophyll extract at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b).

  • Calculation:

    • Use the following equations (Arnon's equations) to calculate the concentrations of chlorophyll a and b:

      • Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)

      • Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)

      • Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)

    • Express the chlorophyll content per unit of fresh weight of the tissue (e.g., mg/g FW).

Signaling Pathways and Logical Relationships

This compound's interaction with the chloroplast ATP synthase initiates a signaling cascade that ultimately leads to chlorosis in sensitive plants. The primary mechanism is not a direct inhibition of chlorophyll synthesis but rather a disruption of chloroplast development and function due to energy imbalance and oxidative stress.

Diagram 1: this compound-Induced Chlorosis Signaling Pathway

Tentoxin_Signaling_Pathway This compound This compound CF1_ATPase Chloroplast F1-ATPase (CFoF1 ATP Synthase) This compound->CF1_ATPase Binds to ATP_Synth_Inhibition Inhibition of ATP Synthesis CF1_ATPase->ATP_Synth_Inhibition Leads to Thylakoid_Overenergization Thylakoid Overenergization (High ΔpH) ATP_Synth_Inhibition->Thylakoid_Overenergization Causes ROS_Production Increased Reactive Oxygen Species (ROS) Production Thylakoid_Overenergization->ROS_Production Induces Plastid_Development Impaired Chloroplast Development ROS_Production->Plastid_Development Damages Chlorophyll_Degradation Chlorophyll Degradation ROS_Production->Chlorophyll_Degradation Promotes Chlorosis Chlorosis Plastid_Development->Chlorosis Results in Chlorophyll_Degradation->Chlorosis Results in

Caption: Signaling cascade initiated by this compound leading to chlorosis.

Diagram 2: Experimental Workflow for Studying this compound Effects

Tentoxin_Experimental_Workflow start Start prep_this compound Prepare this compound Solutions start->prep_this compound plant_treatment Treat Plants/Seedlings with this compound prep_this compound->plant_treatment incubation Incubate under Controlled Conditions plant_treatment->incubation phenotypic_analysis Phenotypic Analysis (Chlorosis, Growth) incubation->phenotypic_analysis biochemical_assays Biochemical Assays incubation->biochemical_assays data_analysis Data Analysis and Interpretation phenotypic_analysis->data_analysis chlorophyll_quant Chlorophyll Quantification biochemical_assays->chlorophyll_quant atpase_activity ATP Synthase Activity Assay biochemical_assays->atpase_activity chlorophyll_quant->data_analysis atpase_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Weed Control Research Using Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi.[1] It has garnered significant interest in weed control research due to its selective phytotoxicity, inducing chlorosis in a variety of weed species while exhibiting no harmful effects on several important crops.[2] This document provides detailed application notes and protocols for utilizing this compound in a research setting to evaluate its potential as a bioherbicide.

Mechanism of Action

This compound's primary mode of action is the inhibition of the chloroplast F1-ATPase, a key enzyme involved in ATP synthesis during photophosphorylation.[1] This inhibition disrupts the energy supply within the chloroplasts of sensitive plants, leading to a cascade of events that ultimately results in chlorosis (yellowing of the leaves) and plant death. The selectivity of this compound is attributed to structural differences in the F1-ATPase enzyme between sensitive and resistant plant species.[2]

Quantitative Data on this compound Phytotoxicity

Table 1: Sensitivity of Various Plant Species to this compound

Plant SpeciesCommon NameFamilySensitivityReference
Cucumis sativusCucumberCucurbitaceaeSensitive[2]
Lactuca sativaLettuceAsteraceaeSensitive[2]
Amaranthus retroflexusRedroot PigweedAmaranthaceae
Chenopodium albumLamb's QuartersAmaranthaceae
Glycine maxSoybeanFabaceaeInsensitive[2]
Zea maysCornPoaceaeInsensitive[2]
Triticum aestivumWheatPoaceaeInsensitive[2]

Note: The sensitivity of Amaranthus retroflexus and Chenopodium album to this compound is not well-documented in the provided search results and would be a key area for experimental investigation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh 4.145 mg of this compound (Molecular Weight: 414.5 g/mol ).

    • Dissolve the this compound in 1 mL of DMSO or ethanol in a sterile microcentrifuge tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C in a light-protected container. This compound solutions in organic solvents are generally stable for extended periods when stored properly.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution with sterile deionized water or the appropriate assay buffer to the desired final concentrations.

    • It is recommended to prepare a serial dilution series to determine the dose-response relationship.

    • Due to the potential for degradation in aqueous solutions over time, use working solutions promptly after preparation.

Seed Germination and Root Elongation Assay (Microplate Format)

This assay is a high-throughput method to assess the effect of this compound on the early growth of weed and crop species.

Materials:

  • Seeds of target weed and crop species (e.g., Amaranthus retroflexus, Chenopodium album, Glycine max, Zea mays)

  • Sterile 24-well or 48-well microplates

  • Sterile filter paper discs (sized to fit the wells)

  • This compound working solutions at various concentrations

  • Sterile deionized water (as a negative control)

  • A solution of a known herbicide (as a positive control)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Image analysis software (optional)

Protocol:

  • Place one sterile filter paper disc into each well of the microplate.

  • Add a sufficient volume of the respective this compound working solution (or control solutions) to each well to saturate the filter paper. A typical volume is 200-500 µL depending on the well size.

  • Place a predetermined number of seeds (e.g., 5-10) onto the saturated filter paper in each well.

  • Seal the microplates with a lid or paraffin (B1166041) film to maintain humidity.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • After a defined period (e.g., 3-7 days), record the number of germinated seeds in each well. Germination is typically defined as the emergence of the radicle.

  • Carefully remove the seedlings and measure the length of the primary root and shoot of each seedling. This can be done manually with a ruler or using an image analysis system for higher throughput.

  • Calculate the germination percentage and the average root and shoot length for each treatment.

  • Express the results as a percentage of the negative control and plot the data to determine the IC50 (the concentration of this compound that inhibits growth by 50%).

Chlorophyll (B73375) Content Assay

This assay quantifies the chlorotic effect of this compound on plant leaves.

Materials:

  • Leaf tissue from plants treated with this compound and control plants

  • 80% acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Cuvettes

Protocol:

  • Harvest a known weight (e.g., 100 mg) of leaf tissue from both treated and control plants.

  • Homogenize the leaf tissue in 2 mL of 80% acetone or DMF using a mortar and pestle or a tissue homogenizer until the tissue is completely macerated. Perform this step under low light conditions to prevent chlorophyll degradation.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone or DMF as a blank.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll (µg/mL) = 20.2(A645) + 8.02(A663)

  • Express the chlorophyll content as µg per gram of fresh weight of the leaf tissue.

  • Compare the chlorophyll content of this compound-treated plants to that of control plants to quantify the extent of chlorosis.

Visualizations

Signaling Pathway of this compound Action

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast This compound This compound CF1_ATPase Chloroplast F1-ATPase (ATP Synthase) This compound->CF1_ATPase Inhibits ATP_Synth ATP Synthesis Photophosphorylation Photophosphorylation CF1_ATPase->Photophosphorylation is a key component of Energy Energy Production (ATP) Photophosphorylation->Energy Drives Chlorosis Chlorosis Energy->Chlorosis Disruption leads to

Caption: Mechanism of this compound-induced chlorosis.

Experimental Workflow for this compound Bioherbicide Research

Tentoxin_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_data Data Analysis cluster_conclusion Conclusion Tentoxin_Prep Prepare this compound Stock & Working Solutions Germination_Assay Seed Germination & Root Elongation Assay (Microplate) Tentoxin_Prep->Germination_Assay Chlorophyll_Assay Chlorophyll Content Assay Tentoxin_Prep->Chlorophyll_Assay Whole_Plant_Assay Whole Plant/ Greenhouse Assay Tentoxin_Prep->Whole_Plant_Assay Seed_Prep Source & Sterilize Weed and Crop Seeds Seed_Prep->Germination_Assay Seed_Prep->Whole_Plant_Assay Data_Collection Collect Data: - Germination % - Root/Shoot Length - Chlorophyll Content - Visual Injury Germination_Assay->Data_Collection Chlorophyll_Assay->Data_Collection Whole_Plant_Assay->Data_Collection Dose_Response Generate Dose-Response Curves & Calculate IC50 Data_Collection->Dose_Response Selectivity Determine Selectivity (Weed vs. Crop) Dose_Response->Selectivity Conclusion Evaluate Bioherbicidal Potential Selectivity->Conclusion

Caption: Workflow for evaluating this compound's herbicidal efficacy.

References

Methods for Delivering Tentoxin to Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide phytotoxin produced by several species of the fungus Alternaria. It is a potent inhibitor of chloroplast F1-ATPase, an essential enzyme in photosynthesis. This inhibition disrupts photophosphorylation, leading to chlorosis (yellowing of leaf tissue), stunted growth, and in some cases, plant death.[1][2] These properties make this compound a valuable tool in plant physiology research and a potential candidate for bioherbicide development.

These application notes provide detailed protocols for various methods of delivering this compound to plant tissues to study its phytotoxic effects. The protocols are designed to be adaptable to a range of plant species and research questions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the application of this compound and its effects on plant tissues.

Table 1: Dose-Response of this compound in Seedling Germination Assay
Plant Species Cucumber (Cucumis sativus)
Delivery Method Germination in this compound solution
Concentration Range 0.2 - 20 µg/mL
Observed Effect Progressive chlorosis of cotyledons and hypocotyls
Quantitative Measurement Spectrophotometric determination of chlorophyll (B73375) content
Key Findings - Chlorosis is visually detectable at concentrations as low as 0.2 µg/mL.[1] - Maximum chlorosis (approximately 90%) is observed at concentrations of 20 µg/mL and above.[1] - A 90% reduction in chlorophyll concentration was observed in cucumber cotyledons treated with this compound.[2]
Reference [1][2]
Table 2: Suggested Starting Concentrations for Various Delivery Methods
Delivery Method Suggested Starting Concentration Range
Seedling Germination0.1 - 25 µg/mL
Leaf Infiltration (Vacuum or Syringe)1 - 50 µg/mL
Foliar Spray5 - 100 µg/mL
Microinjection0.5 - 20 µg/mL
Detached Leaf Assay1 - 50 µg/mL

Experimental Protocols

Protocol 1: Seedling Germination Bioassay for this compound Activity

This protocol is a reliable method for quantifying the chlorosis-inducing activity of this compound on susceptible seedlings.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)

  • Seeds of a this compound-sensitive plant (e.g., cucumber, Cucumis sativus)

  • Sterile distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Growth chamber with controlled light and temperature

  • Spectrophotometer

  • 80% Acetone (B3395972) or 100% Methanol (B129727) for chlorophyll extraction

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve final concentrations ranging from 0.1 µg/mL to 25 µg/mL. Include a control with the same concentration of the solvent used for the stock solution.

  • Seed Plating: Place a sterile filter paper in each petri dish or well. Pipette a sufficient volume of each this compound dilution (or control solution) to saturate the filter paper. Place a defined number of seeds (e.g., 10-20) on the moistened filter paper.

  • Incubation: Seal the petri dishes or plates and place them in a growth chamber. For enhanced chlorosis, an initial dark period of 48 hours can be followed by a standard light/dark cycle (e.g., 16h light / 8h dark) at a constant temperature (e.g., 25°C).[1]

  • Observation and Data Collection: Observe the seedlings daily for the development of chlorosis. After a set period (e.g., 7-10 days), visually score the degree of chlorosis or proceed with quantitative chlorophyll measurement.

  • Chlorophyll Quantification: a. Harvest the cotyledons and hypocotyls from each treatment group. b. Record the fresh weight of the tissue. c. Extract the chlorophyll by homogenizing the tissue in a known volume of cold 80% acetone or 100% methanol. d. Centrifuge the homogenate to pellet the cell debris. e. Measure the absorbance of the supernatant at 663 nm and 645 nm for acetone extracts, or at 665.2 nm and 652.4 nm for methanol extracts. f. Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).

Seedling_Germination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Dilutions add_solution Add this compound Solution to Filter Paper prep_this compound->add_solution prep_plates Prepare Petri Dishes with Filter Paper prep_plates->add_solution plate_seeds Plate Seeds add_solution->plate_seeds incubation Incubate in Growth Chamber plate_seeds->incubation observe Observe Chlorosis incubation->observe harvest Harvest Seedlings observe->harvest extract Extract Chlorophyll harvest->extract measure Measure Absorbance extract->measure calculate Calculate Chlorophyll Content measure->calculate

Figure 1: Workflow for Seedling Germination Bioassay.
Protocol 2: Leaf Infiltration with this compound

This protocol describes the delivery of this compound directly into the intercellular spaces of a leaf, ensuring rapid and uniform exposure of mesophyll cells to the toxin. This can be achieved through vacuum infiltration or syringe infiltration.

Materials:

  • This compound stock solution

  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, pH 5.6)

  • Healthy, well-watered plants (e.g., Nicotiana benthamiana, Arabidopsis)

  • Vacuum chamber and pump (for vacuum infiltration)

  • Needleless syringes (1 mL) (for syringe infiltration)

Procedure (Vacuum Infiltration):

  • Prepare the this compound solution in the infiltration buffer at the desired concentration (e.g., 1-50 µg/mL).

  • Submerge whole plants or detached leaves in the this compound solution within a beaker inside a vacuum chamber.

  • Apply a vacuum (e.g., 70-85 kPa) for a set period (e.g., 2-5 minutes) to remove air from the intercellular spaces.

  • Quickly release the vacuum to allow the solution to infiltrate the leaf tissue.

  • Remove the plants or leaves from the solution and place them in a humid environment under appropriate light and temperature conditions.

  • Observe the development of chlorosis or other phytotoxic effects over the next several days.

Procedure (Syringe Infiltration):

  • Prepare the this compound solution in the infiltration buffer.

  • Draw the solution into a 1 mL needleless syringe.

  • Gently press the tip of the syringe against the underside (abaxial surface) of the leaf.

  • Slowly and steadily depress the plunger to infiltrate a small area of the leaf. A successful infiltration will appear as a dark, water-soaked patch.

  • Mark the infiltrated area and monitor for the appearance of symptoms.

Leaf_Infiltration_Workflow cluster_methods Infiltration Methods start Prepare this compound Infiltration Solution vacuum Vacuum Infiltration: Submerge Plant/Leaf, Apply & Release Vacuum start->vacuum syringe Syringe Infiltration: Inject Solution into Abaxial Leaf Surface start->syringe incubation Incubate Plant under Controlled Conditions vacuum->incubation syringe->incubation analysis Observe & Quantify Chlorosis/Necrosis incubation->analysis end Data Analysis analysis->end

Figure 2: General workflow for leaf infiltration methods.
Protocol 3: Foliar Spray Application of this compound

This method simulates a more natural exposure to the toxin and is useful for assessing its potential as a bioherbicide.

Materials:

  • This compound stock solution

  • Aqueous solution with a surfactant (e.g., 0.01-0.05% Tween-20 or Silwet L-77)

  • Fine-mist spray bottle or atomizer

  • Healthy plants grown in individual pots

Procedure:

  • Prepare the this compound spray solution by diluting the stock solution in the surfactant-containing aqueous solution to the desired concentration (e.g., 5-100 µg/mL).

  • Spray the solution evenly onto the foliage of the test plants until runoff is just about to occur. Ensure thorough coverage of both the upper (adaxial) and lower (abaxial) leaf surfaces.

  • Include a control group of plants sprayed only with the surfactant solution.

  • Allow the plants to dry and then return them to a growth chamber or greenhouse.

  • Monitor the plants over several days to weeks for the development of chlorosis, necrosis, or growth inhibition.

  • Quantify the effects by visual rating scales, chlorophyll measurements, or biomass determination.

Signaling Pathway and Experimental Logic

This compound's primary mode of action is the inhibition of the chloroplast F1-ATPase, which disrupts the proton motive force across the thylakoid membrane, leading to an inability to produce ATP via photophosphorylation. This ultimately results in chlorosis and cell death.

Tentoxin_Signaling_Pathway This compound This compound Delivery (e.g., Infiltration, Spray) chloroplast Chloroplast This compound->chloroplast atpase Chloroplast F1-ATPase chloroplast->atpase inhibition Inhibition atpase->inhibition atp_synthesis ATP Synthesis (Photophosphorylation) Blocked inhibition->atp_synthesis Leads to chlorosis Chlorosis & Cell Death atp_synthesis->chlorosis Results in

Figure 3: Simplified signaling pathway of this compound-induced chlorosis.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the effective delivery of this compound to plant tissues for research purposes. The choice of delivery method will depend on the specific research question, the plant species being studied, and the available resources. It is recommended to perform pilot experiments to optimize the this compound concentration and application parameters for each experimental system. Careful observation and quantitative analysis of the resulting phytotoxic effects will yield valuable insights into the mechanisms of this compound action and its potential applications in agriculture and biotechnology.

References

Application Notes: Experimental Design for Testing Tentoxin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tentoxin is a cyclic tetrapeptide phytotoxin produced by fungi of the genus Alternaria, notably Alternaria alternata.[1] It is known for inducing chlorosis in a variety of sensitive plant species, which has led to its investigation as a potential natural product herbicide.[1][2] The selectivity of this compound, which affects many weed species while leaving crops like corn and soybeans unharmed, makes it an attractive candidate for agricultural applications.[2] The primary mechanism of action involves the inhibition of the chloroplast coupling factor 1 (CF1), a key component of the ATP synthase enzyme complex, thereby disrupting photophosphorylation and normal chloroplast development.[3][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound. The described assays—Seedling Growth Inhibition, Chlorophyll (B73375) Quantification, and Chloroplast ATPase Activity—offer a comprehensive approach to characterizing the phytotoxic effects of this compound on both sensitive and resistant plant species.

Key Signaling Pathway and Experimental Overviews

The following diagrams illustrate the mechanism of this compound action and the general workflow of the experimental protocols detailed below.

Tentoxin_Mechanism Figure 1: this compound's Mechanism of Action cluster_chloro Inside Chloroplast This compound This compound Chloroplast Chloroplast This compound->Chloroplast Enters CF1_ATPase CF1 ATP Synthase This compound->CF1_ATPase Binds & Inhibits ATP_Synth ATP Synthesis (Photophosphorylation) CF1_ATPase->ATP_Synth Catalyzes Energy Energy for Development ATP_Synth->Energy Chlorosis Chlorosis ATP_Synth->Chlorosis Disruption leads to Chloroplast_Dev Normal Chloroplast Development Energy->Chloroplast_Dev

Caption: Figure 1: this compound's Mechanism of Action.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A1 Prepare this compound Stock Solutions A2 Select & Sterilize Seeds (Sensitive & Resistant spp.) B1 Seedling Growth Assay A2->B1 B2 Chlorophyll Quantification B1->B2 Collect Tissue B3 ATPase Activity Assay B1->B3 Isolate Chloroplasts C1 Measure Germination Rate, Root/Shoot Length B1->C1 C2 Measure Absorbance (645nm & 663nm) B2->C2 C3 Measure Inorganic Phosphate (B84403) (Pi) Release B3->C3 D Calculate EC50 & Compare Species Response C1->D C2->D C3->D

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Seedling Growth Inhibition Assay

This protocol assesses the phytotoxic effects of this compound on seed germination and early seedling development.[5][6] Cucumber (Cucumis sativus) is recommended as a sensitive species, while corn (Zea mays) or cabbage (Brassica oleracea) can be used as resistant species.[1][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Seeds of sensitive and resistant plant species

  • 1% Sodium hypochlorite (B82951) solution

  • Sterile 90 mm Petri dishes

  • Sterile filter paper (e.g., Whatman No. 1)

  • Growth chamber with controlled light and temperature

  • Parafilm

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of working solutions (e.g., 0.1, 1, 10, 50, 100 µM) by diluting the stock solution with sterile distilled water. Ensure the final DMSO concentration does not exceed 0.1% in all solutions, including the control.

    • Prepare a control solution containing 0.1% DMSO in sterile distilled water.

  • Seed Sterilization:

    • Surface sterilize seeds by immersing them in 1% sodium hypochlorite solution for 10 minutes.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water to remove residual bleach.

  • Assay Setup:

    • Aseptically place two layers of sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective this compound working solution or control solution onto the filter paper, ensuring it is evenly moistened.

    • Carefully place 10-20 sterilized seeds on the filter paper in each dish.

    • Set up three to five replicates for each concentration and plant species.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the dishes in a growth chamber at 25 ± 1°C with a 16-hour light / 8-hour dark photoperiod for 7 days.

  • Data Collection:

    • After 7 days, record the number of germinated seeds for each dish. A seed is considered germinated if the radicle has emerged to at least 2 mm.

    • For each germinated seedling, carefully measure the primary root length and shoot length using a ruler or digital calipers.

Data Presentation:

Summarize the results in a table, calculating the mean and standard deviation for each parameter. The germination rate can be expressed as a percentage.

This compound (µM) Plant Species Germination Rate (%) Avg. Root Length (mm) Avg. Shoot Length (mm)
0 (Control)Cucumber (Sens.)98 ± 245.2 ± 3.125.6 ± 2.4
10Cucumber (Sens.)95 ± 321.7 ± 2.512.3 ± 1.9
100Cucumber (Sens.)96 ± 28.9 ± 1.45.1 ± 1.1
0 (Control)Corn (Resist.)97 ± 350.1 ± 4.530.2 ± 3.3
10Corn (Resist.)96 ± 448.9 ± 4.129.5 ± 2.8
100Corn (Resist.)95 ± 347.5 ± 3.828.8 ± 3.1

Protocol 2: Chlorophyll Quantification Assay

This protocol quantifies the chlorosis induced by this compound by measuring the chlorophyll content in seedling tissues.[8][9] The assay is based on the spectrophotometric measurement of chlorophyll extracted from leaf tissue.

Materials:

  • Seedlings from Protocol 1 (or grown under similar conditions)

  • 80% Acetone (B3395972) (or N,N-Dimethylformamide - DMF)

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Spectrophotometer and cuvettes

  • Vortex mixer

Procedure:

  • Sample Collection:

    • Harvest 100 mg of cotyledon or leaf tissue from seedlings from each treatment group.

  • Chlorophyll Extraction:

    • Place the tissue in a mortar with 1 mL of 80% acetone.

    • Grind the tissue thoroughly until it is completely decolorized.

    • Transfer the homogenate to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 663 nm and 645 nm, using 80% acetone as a blank.[10]

  • Calculation:

    • Calculate the concentrations of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using the Arnon equations:[10]

      • Chlorophyll a (mg/g FW) = [(12.7 * A663) - (2.69 * A645)] * V / (1000 * W)

      • Chlorophyll b (mg/g FW) = [(22.9 * A645) - (4.68 * A663)] * V / (1000 * W)

      • Total Chlorophyll (mg/g FW) = [(20.2 * A645) + (8.02 * A663)] * V / (1000 * W)

    • Where:

      • A = Absorbance at the specified wavelength

      • V = Final volume of the extract (in mL)

      • W = Fresh weight of the tissue (in g)

Data Presentation:

Tabulate the mean chlorophyll content for each treatment group.

This compound (µM) Plant Species Total Chlorophyll (mg/g FW) Chlorophyll a/b Ratio
0 (Control)Cucumber (Sens.)2.15 ± 0.182.8 ± 0.2
10Cucumber (Sens.)0.98 ± 0.112.5 ± 0.3
100Cucumber (Sens.)0.23 ± 0.052.4 ± 0.2
0 (Control)Corn (Resist.)2.21 ± 0.203.1 ± 0.3
10Corn (Resist.)2.18 ± 0.193.0 ± 0.2
100Corn (Resist.)2.12 ± 0.223.1 ± 0.3

Protocol 3: Chloroplast ATPase Activity Assay

This protocol directly measures the effect of this compound on its primary molecular target, the CF1-ATPase.[4] The assay quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[11][12]

Materials:

  • Isolated chloroplasts (from treated and control seedlings)

  • ATP solution (e.g., 50 mM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2

  • This compound solutions of various concentrations

  • Malachite Green reagent (for phosphate detection)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Chloroplast Isolation:

    • Isolate chloroplasts from the leaf tissue of both sensitive and resistant species using a standard protocol (e.g., differential centrifugation).

    • Determine the protein concentration of the chloroplast suspension (e.g., using a Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of chloroplast suspension (adjusted to a standard protein concentration) to each well.

    • Add 10 µL of the desired this compound concentration or control buffer to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of 5 mM ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection:

    • Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Quantification:

    • Create a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each well from the standard curve.

    • Express ATPase activity as nmol Pi released/min/mg protein.

Data Presentation:

Present the data as a percentage of the control activity.

This compound (µM) Plant Species ATPase Activity (% of Control)
0 (Control)Cucumber (Sens.)100 ± 5.2
0.1Cucumber (Sens.)45.3 ± 4.1
1Cucumber (Sens.)15.8 ± 2.9
10Cucumber (Sens.)5.1 ± 1.5
0 (Control)Corn (Resist.)100 ± 6.1
0.1Corn (Resist.)98.2 ± 5.5
1Corn (Resist.)96.5 ± 4.8
10Corn (Resist.)95.3 ± 5.1

References

Application Notes and Protocols for the Spectrophotometric Determination of Tentoxin-Induced Chlorosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi. It induces significant chlorosis in susceptible plant species by disrupting chloroplast development and function. This application note provides a detailed protocol for the spectrophotometric quantification of this compound-induced chlorosis, a crucial method for studying its mechanism of action, screening for resistant plant varieties, and evaluating potential herbicides or protective agents. The primary mechanism of this compound-induced chlorosis is not the direct inhibition of chlorophyll (B73375) synthesis but rather the disruption of normal plastid development.[1][2] This leads to thylakoid overenergization and the subsequent generation of reactive oxygen species (ROS), which cause cellular damage and chlorophyll degradation.

Principle

The degree of chlorosis, or yellowing of plant tissue, is directly related to the reduction in chlorophyll content. This protocol describes the extraction of chlorophyll from this compound-treated and control plant tissues and the subsequent quantification of chlorophyll concentration using a spectrophotometer. The absorbance of the chlorophyll extract is measured at specific wavelengths, and the chlorophyll concentration is calculated using established equations. By comparing the chlorophyll content of treated and untreated tissues, the extent of this compound-induced chlorosis can be accurately determined.

Data Presentation

Table 1: Dose-Response of this compound on Chlorosis in Cucumber Seedlings
This compound Concentration (µg/mL)Percent Chlorosis (%)Visual Observation
0 (Control)0Healthy, green cotyledons
0.2Visually detectableSlight yellowing
1.5Reliable for spectrophotometryNoticeable yellowing
3.0~50% (estimated)Significant yellowing
5.0~70% (estimated)Severe yellowing
20.0~90% (Maximum)Near complete bleaching

Note: Data is compiled from findings reported in "Production, Purification, and Bioassay of this compound," which states that chlorosis is visually detectable at 0.2 µg/mL and reaches a maximum of about 90% at 20 µg/mL. Spectrophotometric analysis is most reliable at concentrations above 1.5 µg/mL.[1]

Signaling Pathway of this compound-Induced Chlorosis

Tentoxin_Pathway This compound This compound Plastid Developing Plastid This compound->Plastid Disrupts Development Thylakoid Thylakoid Membrane This compound->Thylakoid Induces Overenergization Thylakoid Overenergization Thylakoid->Overenergization ROS Reactive Oxygen Species (ROS) Generation Overenergization->ROS Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Chlorophyll Chlorophyll Degradation Damage->Chlorophyll Chlorosis Chlorosis Chlorophyll->Chlorosis

Caption: Signaling pathway of this compound-induced chlorosis.

Experimental Protocols

This compound Bioassay on Cucumber Seedlings

This protocol outlines the treatment of cucumber seedlings with this compound to induce chlorosis for subsequent spectrophotometric analysis.

Materials:

  • Cucumber seeds (Cucumis sativus, a this compound-sensitive variety)

  • Petri dishes or small pots

  • Filter paper or vermiculite (B1170534)

  • Purified this compound solution of known concentrations (0, 0.2, 1.5, 5, and 20 µg/mL in sterile distilled water)

  • Growth chamber or incubator with controlled light and temperature (e.g., 24°C with a 12h/12h light/dark cycle)

Procedure:

  • Place a sterile filter paper in each petri dish or fill pots with vermiculite.

  • Evenly space 10-15 cucumber seeds in each dish or pot.

  • Moisten the filter paper or vermiculite with the respective this compound solutions. Use sterile distilled water for the control group.

  • Incubate the seeds in the dark at 24°C for 48 hours to enhance toxin uptake and sensitivity.[1]

  • After the dark incubation, transfer the seedlings to a growth chamber with a 12h/12h light/dark cycle for an additional 72-96 hours, or until significant chlorosis is observed in the treated seedlings.

  • Harvest the cotyledons and hypocotyls for chlorophyll extraction. It is important to include hypocotyls as they are significantly affected by the toxin.[1]

Chlorophyll Extraction

This protocol describes the extraction of chlorophyll from plant tissues for spectrophotometric analysis.

Materials:

  • Freshly harvested plant tissue (cotyledons and hypocotyls)

  • 80% (v/v) acetone (B3395972) or 100% methanol (B129727), pre-chilled

  • Mortar and pestle

  • Quartz sand (optional, to aid grinding)

  • Centrifuge and centrifuge tubes (15 mL)

  • Volumetric flasks

  • Spectrophotometer

Procedure:

  • Weigh a known amount of fresh plant tissue (e.g., 100-200 mg).

  • Transfer the tissue to a chilled mortar and pestle. Add a small amount of quartz sand if desired.

  • Add a few mL of cold 80% acetone or 100% methanol and grind the tissue until it is a homogenous paste.

  • Quantitatively transfer the homogenate to a 15 mL centrifuge tube. Rinse the mortar and pestle with the extraction solvent and add the rinsing to the tube.

  • Adjust the final volume of the extract to a known volume (e.g., 10 mL) with the extraction solvent.

  • Centrifuge the extract at 3,000-5,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube. This is the chlorophyll extract. Keep the extract in the dark and on ice to prevent chlorophyll degradation.

Spectrophotometric Quantification of Chlorophyll

This protocol details the measurement of chlorophyll a, chlorophyll b, and total chlorophyll using a spectrophotometer.

Materials:

  • Chlorophyll extract

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • 80% acetone or 100% methanol (for blank)

Procedure:

  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the spectrophotometer to read absorbance at 750 nm, 663 nm, and 645 nm for 80% acetone extracts.

  • Use the extraction solvent (80% acetone or 100% methanol) to zero the spectrophotometer (as a blank).

  • Transfer the chlorophyll extract to a cuvette and measure the absorbance at the specified wavelengths. The reading at 750 nm is for turbidity correction.

  • Calculate the chlorophyll concentrations using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = 12.21 * (A663 - A750) - 2.81 * (A645 - A750)

    • Chlorophyll b (µg/mL) = 20.13 * (A645 - A750) - 5.03 * (A663 - A750)

    • Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b

  • Calculate the percent chlorosis for each treatment relative to the control:

    • Percent Chlorosis = [1 - (Total Chlorophylltreated / Total Chlorophyllcontrol)] * 100

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation & Treatment cluster_analysis Analysis Seed_Germination Cucumber Seed Germination Tentoxin_Treatment This compound Application (Dose-Response) Seed_Germination->Tentoxin_Treatment Incubation Incubation (Dark then Light) Tentoxin_Treatment->Incubation Harvest Harvest Tissue (Cotyledons & Hypocotyls) Incubation->Harvest Extraction Chlorophyll Extraction (80% Acetone) Harvest->Extraction Spectro Spectrophotometry (A663, A645, A750) Extraction->Spectro Calculation Chlorophyll Concentration Calculation Spectro->Calculation Data_Analysis Data Analysis (% Chlorosis) Calculation->Data_Analysis

Caption: Experimental workflow for spectrophotometric analysis.

References

Application Notes and Protocols for the Cloning and Expression of Tentoxin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by various species of the fungal genus Alternaria, notably Alternaria alternata.[1][2] This phytotoxin induces chlorosis in susceptible plants by inhibiting the F₁-ATPase of chloroplasts.[3] Its selective herbicidal activity and unique structure have garnered interest for its potential applications in agriculture and as a lead compound in drug discovery.[4] this compound is synthesized non-ribosomally by a large, multi-functional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][5] This document provides detailed application notes and protocols for the cloning and expression of the genes responsible for this compound biosynthesis, targeting researchers and professionals in mycology, natural product chemistry, and drug development.

This compound Biosynthesis Gene Cluster

The biosynthesis of this compound is primarily governed by a gene cluster containing two key genes: TES and TES1.[1][3] These genes are co-localized, a common feature for secondary metabolite biosynthetic genes in fungi, which facilitates their co-regulation.[1]

Table 1: Genes in the this compound Biosynthetic Cluster of Alternaria alternata ZJ33 [1][3]

GeneSize (Open Reading Frame)Encoded ProteinPredicted Function
TES15,486 bp5,161 amino acidsNon-ribosomal Peptide Synthetase (NRPS)
TES11,521 bp (coding sequence)506 amino acidsCytochrome P450 monooxygenase

Key Enzymes and Biosynthesis Pathway

The synthesis of the cyclic tetrapeptide this compound, cyclo(L-MeAla-L-Leu-MeΔZPhe-Gly), is a multi-step process orchestrated by the enzymes encoded by the TES and TES1 genes.[4][6]

  • This compound Synthetase (TES): This large NRPS is the central component of the biosynthetic machinery.[1] It is a modular enzyme, with each module responsible for the recognition, activation, and incorporation of a specific amino acid precursor.[1][3] The TES protein is predicted to have four modules corresponding to the four amino acid residues of this compound: glycine, alanine (B10760859), leucine, and dehydrophenylalanine.[6] It also contains two N-methyltransferase (MT) domains responsible for the methylation of alanine and dehydrophenylalanine residues.[1][3] A thioesterase (TE) or condensation-termination (CT) domain at the final module facilitates the cyclization and release of the completed tetrapeptide.[1]

  • Cytochrome P450 (TES1): This enzyme is believed to be responsible for the modification of one of the amino acid precursors, likely the dehydration of the phenylalanine residue to form dehydrophenylalanine.[1] Its location adjacent to the TES gene suggests a coordinated function in the biosynthetic pathway.[1]

This compound Biosynthesis Pathway

The biosynthesis of this compound by the TES enzyme follows the canonical assembly-line logic of NRPSs.[1]

Tentoxin_Biosynthesis_Pathway cluster_0 Amino Acid Precursors cluster_1 TES1 Modification cluster_2 TES (NRPS) Assembly Line cluster_3 Final Product Gly Glycine TES Module 1 (Gly) Module 2 (Ala) Module 3 (Leu) Module 4 (DPhe) TE Domain Gly->TES:m1 Ala Alanine Ala->TES:m2 Leu Leucine Leu->TES:m3 Phe Phenylalanine TES1 TES1 (P450) Phe->TES1 Dehydration DPhe DPhe TES1->DPhe Dehydrophenylalanine DPhe->TES:m4 This compound This compound TES:te->this compound Cyclization & Release Cloning_Expression_Workflow A 1. Fungal Culture & gDNA Extraction (Alternaria alternata) B 2. PCR Amplification (TES & TES1 genes) A->B C 3. Vector Construction (Cloning into Expression Vector) B->C D 4. Heterologous Host Transformation (e.g., non-producing fungus) C->D E 5. Cultivation & this compound Production D->E F 6. Extraction of this compound (from culture medium) E->F G 7. HPLC Analysis (Detection & Quantification) F->G

References

Application Notes and Protocols for Site-Directed Mutagenesis of Tentoxin's Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin is a cyclic tetrapeptide phytotoxin produced by fungi of the genus Alternaria. It induces chlorosis in sensitive plant species by targeting the chloroplast F1 H+-ATPase (CF1), a key enzyme in photosynthesis responsible for ATP synthesis.[1][2][3] this compound exhibits a complex mechanism, inhibiting the enzyme at low concentrations and, in some cases, stimulating its activity at higher concentrations.[4][5] This dual action is attributed to multiple binding sites with different affinities on the CF1 complex.[1][6][7] The primary high-affinity inhibitory binding site is located at the interface between the α and β subunits of the CF1 catalytic core.[8][9] Specifically, residue 83 on the β subunit (encoded by the atpB gene) has been identified as a critical determinant of this compound sensitivity.[2][9] Site-directed mutagenesis is a powerful technique to investigate the structure-function relationship of this interaction, enabling the creation of toxin-resistant enzymes and providing a deeper understanding of the catalytic mechanism of ATP synthase. These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on the this compound target protein.

Introduction to this compound and its Target

This compound's primary molecular target is the soluble F1 portion of the chloroplast ATP synthase (CF1). This enzyme is composed of five different subunits with a stoichiometry of α3β3γδε. The catalytic sites are located on the β subunits, at the interface with the α subunits.

Mechanism of Action:

  • Inhibition: At nanomolar concentrations, this compound binds to a high-affinity site, locking the enzyme in an inactive state and inhibiting ATP synthesis.[1][5] This binding appears to block the conformational changes required for the catalytic cycle.[9]

  • Stimulation: At micromolar concentrations, this compound can bind to one or more lower-affinity sites, which leads to a reactivation and even stimulation of ATPase activity.[10][5][11] This is thought to be related to a reduction of ADP inhibition.[10][4]

The Binding Site: Structural and mutagenesis studies have pinpointed the high-affinity binding site to the interface between an α subunit and a β subunit.[12][9][13] A key interaction occurs with the amino acid at position 83 of the β subunit.[2][9] Plant species exhibit natural variation at this position, which correlates with their sensitivity to this compound:

  • Sensitive Species: Typically possess an aspartic acid (Asp) at β-subunit position 83.[2]

  • Resistant Species: Often have a glutamic acid (Glu) at this position.[2]

Site-directed mutagenesis experiments have confirmed the importance of this residue. Changing the glutamate (B1630785) in a resistant species to an aspartate confers sensitivity, demonstrating the critical role of this single amino acid in the toxin's inhibitory action.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's interaction with wild-type and mutant CF1-ATPase.

Table 1: this compound Binding Affinities to Wild-Type CF1-ATPase

ParameterValueEnzyme SourceReference
High-Affinity Site
Ki~10 nMSpinach CF1[1]
Kd169 nMSpinach CF1[7]
Ka18.2 x 105 M-1 (Kd ~1.2 µM)Spinach CF1[6]
Low-Affinity Site(s)
Koveractivation> 10 µMSpinach CF1[1][5]
Kd214 µMSpinach CF1[7]
Kd (Stimulation)36.3 µMF1 Complex[10][4]
Ka21.5 x 104 M-1 (Kd ~67 µM)Spinach CF1[6]

Table 2: Effect of Site-Directed Mutations on this compound Sensitivity

Species / SystemGeneMutationPhenotype / EffectReference
Chlamydomonas reinhardtiiatpBGlu83 -> AspChanged from this compound-resistant to this compound-sensitive.[2]
Nicotiana speciesatpBNatural variation (Asp83 vs. Glu83)Aspartate at codon 83 correlates with sensitivity; Glutamate correlates with resistance.[2]
Hybrid F1 Enzyme (Spinach/R. rubrum)Spinach β, Rr αβ-Asp83 -> LeuLoss of both inhibition and stimulation by this compound.[5]

Experimental Workflows & Signaling Pathways

Visual representations of the experimental logic and the mechanism of this compound action are provided below.

G Experimental Workflow for Site-Directed Mutagenesis of atpB cluster_plasmid Plasmid Engineering cluster_transform Transformation & Selection cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis p1 Isolate Plasmid (containing atpB gene) p2 Design Mutagenic Primers (e.g., for β-Asp83Glu) p1->p2 p3 Perform PCR-based Mutagenesis (e.g., QuikChange) p2->p3 p4 DpnI Digestion of Parental (methylated) DNA p3->p4 t1 Transform E. coli with Mutated Plasmid p4->t1 t2 Select Transformed Colonies (e.g., Antibiotic Resistance) t1->t2 t3 Plasmid Miniprep and Sequence Verification t2->t3 e1 Transform Expression Host (e.g., E. coli, Chlamydomonas) t3->e1 e2 Induce Protein Expression e1->e2 e3 Cell Lysis and Protein Purification (e.g., Ni-NTA) e2->e3 a1 ATPase Activity Assay e3->a1 a2 Determine IC50 / Ki values with this compound a1->a2 a3 Compare Mutant vs. Wild-Type a2->a3 G Mechanism of this compound Interaction with CF1-ATPase This compound This compound cf1_wt Wild-Type CF1-ATPase (β-subunit: Asp83) This compound->cf1_wt High-Affinity Binding (Ki ~10 nM) cf1_mut Resistant/Mutant CF1-ATPase (β-subunit: Glu83) This compound->cf1_mut Binding Impaired inhibition Inhibition of ATP Synthesis (Chlorosis) cf1_wt->inhibition Blocks Catalytic Cycle no_effect Normal ATP Synthesis cf1_mut->no_effect No Inhibition

References

Application Notes and Protocols: X-ray Crystallography of Tentoxin Bound to F1-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of tentoxin bound to F1-ATPase. This information is critical for understanding the molecular basis of F1-ATPase inhibition by this compound and can serve as a foundation for the rational design of novel inhibitors targeting this essential enzyme.

Introduction

F1-ATPase is the catalytic component of the larger F-type ATP synthase, a molecular motor responsible for ATP synthesis in mitochondria, chloroplasts, and bacteria. This compound, a cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria species, is a potent and selective inhibitor of chloroplast F1-ATPase (CF1) from certain plant species.[1][2][3] The study of the this compound-F1-ATPase interaction provides valuable insights into the enzyme's catalytic mechanism and presents a model for the development of specific enzyme inhibitors. X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound and the conformational changes it induces in the F1-ATPase structure.

Mechanism of Action

This compound acts as an uncompetitive inhibitor of ATP hydrolysis by F1-ATPase.[3] It binds at the interface between an α and a β subunit, a region crucial for the cooperative conformational changes required for catalysis.[1][3] The binding of this compound stabilizes the enzyme in a closed, inactive conformation, thereby blocking the rotation of the central γ subunit which is essential for the catalytic cycle.[1]

Interestingly, this compound exhibits a dual effect: at low concentrations, it strongly inhibits ATPase activity, while at higher concentrations, it can lead to a reactivation or even stimulation of the enzyme.[2][4] This is attributed to the presence of at least two distinct binding sites with different affinities: a high-affinity inhibitory site and a low-affinity stimulatory site.[4][5] The crystal structure of the spinach chloroplast F1-ATPase in complex with this compound has revealed the molecular details of the high-affinity inhibitory binding.[3][6]

Data Presentation

Crystallographic Data and Refinement Statistics

The following table summarizes the crystallographic data and refinement statistics for the spinach chloroplast F1-ATPase (CF1) in complex with this compound. This data is essential for assessing the quality of the crystal structure and for comparative analyses.

Parameter Value Reference
PDB Accession Code 1KMH[6]
Resolution (Å) 3.4[3][6]
Space Group P3221[6]
Unit Cell Dimensions (Å) a = b = 155.7, c = 210.8[6]
Molecules per ASU 1 (α3β3γε)[6]
Data Collection
Wavelength (Å)0.933[7]
Completeness (%)99.1 (98.2)[6]
Redundancy3.8 (3.2)[6]
I/σI10.2 (2.0)[6]
Refinement
R-work / R-free (%)24.8 / 29.5[6]
Number of Atoms7,219[6]
Average B-factor (Ų)65.0[6]
RMSD Bonds (Å)0.012[6]
RMSD Angles (°)1.4[6]

Values in parentheses are for the highest resolution shell.

This compound Binding Affinity

The interaction of this compound with F1-ATPase is characterized by distinct binding affinities for its inhibitory and stimulatory effects.

Binding Site Dissociation Constant (Kd) / Inhibition Constant (Ki) Reference
High-Affinity (Inhibitory)Ki ≈ 10 nM[4][5]
Low-Affinity (Stimulatory)Kd > 10 µM[4]

Experimental Protocols

This section provides a detailed methodology for the X-ray crystallography of the F1-ATPase-tentoxin complex, based on published procedures.

Protein Purification

Source Organism: Spinach (Spinacia oleracea)

Protocol:

  • Isolation of Chloroplasts: Isolate intact chloroplasts from fresh spinach leaves using differential centrifugation.

  • Thylakoid Membrane Preparation: Lyse the chloroplasts to release thylakoid membranes and wash them to remove stromal proteins.

  • F1-ATPase Extraction: Extract the CF1-ATPase from the thylakoid membranes by incubation with a low ionic strength buffer containing EDTA.[6]

  • Anion Exchange Chromatography: Purify the extracted CF1-ATPase using anion exchange chromatography (e.g., DEAE-Sephacel column).[6]

  • Subunit δ Removal: Remove the δ subunit from the purified CF1 complex to obtain the α3β3γε core complex, which is more amenable to crystallization.[6]

  • Complex Formation: Incubate the purified α3β3γε complex with a molar excess of this compound (e.g., 0.05 mM) to ensure complete binding to the high-affinity site.[6]

Crystallization

Method: Microbatch or Hanging Drop Vapor Diffusion

Protocol:

  • Protein Concentration: Concentrate the CF1-tentoxin complex to a suitable concentration for crystallization (typically 5-10 mg/mL).

  • Crystallization Buffer: A typical crystallization buffer contains a precipitant, a buffer to maintain pH, and additives to stabilize the protein. For the CF1-tentoxin complex, crystals have been grown in the presence of 1 mM ADP to stabilize the protein.[6] The precipitant used was 2.0 M lithium sulfate (B86663).[3][6]

  • Setup:

    • Microbatch: Mix a small volume of the protein-inhibitor complex solution with an equal volume of the crystallization buffer under oil.

    • Hanging Drop: Mix a small volume of the protein-inhibitor complex solution with the crystallization buffer on a siliconized coverslip and invert it over a reservoir containing the crystallization buffer.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Crystals of the CF1-tentoxin complex have been reported to form after 8–10 weeks.[3][6]

X-ray Diffraction Data Collection

Protocol:

  • Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

  • Cryo-protection: Transfer the crystal into a cryo-protectant solution to prevent ice formation during flash-cooling. For the CF1-tentoxin complex, the crystallization buffer containing 2.0 M lithium sulfate also served as a cryo-protectant.[3][6]

  • Flash-Cooling: Plunge the crystal into liquid nitrogen to flash-cool it to 100 K.

  • Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron source. Collect diffraction data by rotating the crystal in the X-ray beam.[6]

  • Data Processing: Process the collected diffraction images to integrate the reflection intensities and scale the data using software packages like DENZO and CCP4.[3][6]

Structure Determination and Refinement

Protocol:

  • Structure Solution: Solve the phase problem using molecular replacement, utilizing a previously determined structure of F1-ATPase as a search model.[6]

  • Model Building and Refinement: Build the atomic model of the CF1-tentoxin complex into the electron density map and refine the structure using crystallographic refinement software. This iterative process involves adjustments to the model followed by refinement against the experimental data to improve the agreement between the calculated and observed structure factors.[6]

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow A Spinach Chloroplast Isolation B F1-ATPase Extraction & Purification A->B C Incubation with this compound B->C D Crystallization (Vapor Diffusion) C->D E X-ray Diffraction Data Collection (Synchrotron) D->E F Structure Solution (Molecular Replacement) E->F G Model Building & Refinement F->G H Final Structure (PDB: 1KMH) G->H

Caption: Workflow for determining the crystal structure of the F1-ATPase-tentoxin complex.

This compound Inhibition of the F1-ATPase Catalytic Cycle

tentoxin_inhibition cluster_cycle Normal Catalytic Cycle A ATP Binding B ATP Hydrolysis A->B γ rotation C Pi Release B->C γ rotation Inhibited_State Inhibited Complex B->Inhibited_State blocks transition D ADP Release C->D γ rotation D->A γ rotation Inhibitor This compound Inhibitor->Inhibited_State

Caption: this compound binding blocks the catalytic cycle of F1-ATPase.

References

Application Notes and Protocols for Radiolabeled Tentoxin in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by fungi of the genus Alternaria. It is a potent and specific inhibitor of the F₁-ATPase domain of the ATP synthase complex, a crucial enzyme in cellular energy metabolism. Radiolabeled this compound, particularly with Carbon-14 ([¹⁴C]this compound), serves as an invaluable tool for researchers studying the binding characteristics of this toxin to its target protein. These studies are essential for understanding its mechanism of action, for the characterization of the F₁-ATPase binding pocket, and for the screening and development of novel fungicides or other therapeutic agents that target this enzyme.

This document provides detailed application notes and protocols for conducting radioligand binding studies using radiolabeled this compound with purified F₁-ATPase.

Data Presentation

Table 1: Summary of Quantitative Binding Data for this compound

This table summarizes the key binding parameters for this compound's interaction with F₁-ATPase. Researchers can use this as a reference and for comparison with their own experimental data.

RadioligandTarget ProteinParameterValueReference
[¹⁴C]this compoundChloroplast F₁-ATPase (CF₁)Kᵢ (High-affinity site)~10 nM
[¹⁴C]this compoundChloroplast F₁-ATPase (CF₁)kₒₙ (High-affinity site)4.7 x 10⁴ M⁻¹s⁻¹
User's CompoundUser's Target ProteinKₐ (Dissociation Constant)User-defined
User's CompoundUser's Target ProteinBₘₐₓ (Maximum Binding Sites)User-defined
User's CompoundUser's Target ProteinKᵢ (Inhibition Constant)User-defined

Note: The binding of this compound to F₁-ATPase is complex, involving two sites with different affinities. The high-affinity site is responsible for inhibition, while binding to a lower-affinity site can lead to overactivation of the enzyme.

Experimental Protocols

Purification of Chloroplast F₁-ATPase (CF₁)

A prerequisite for in vitro binding studies is the purification of the target protein. The following is a summarized protocol for the isolation of CF₁ from spinach leaves.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA)

  • Resuspension buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Sucrose (B13894) gradient solutions (e.g., 20-50%)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA)

Protocol:

  • Homogenize spinach leaves in grinding buffer.

  • Filter the homogenate through cheesecloth and centrifuge to pellet the chloroplasts.

  • Resuspend the chloroplast pellet in resuspension buffer and lyse by osmotic shock.

  • Centrifuge to pellet the thylakoid membranes.

  • Extract CF₁ from the thylakoid membranes by washing with a low ionic strength buffer containing EDTA.

  • Precipitate the extracted CF₁ using ammonium sulfate fractionation.

  • Further purify the CF₁ by sucrose density gradient centrifugation.

  • Collect the fractions containing CF₁ and dialyze against dialysis buffer to remove sucrose and ammonium sulfate.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Saturation Binding Assay with [¹⁴C]this compound

This assay is performed to determine the equilibrium dissociation constant (Kₐ) and the maximum number of binding sites (Bₘₐₓ).

Materials:

  • Purified F₁-ATPase

  • [¹⁴C]this compound of known specific activity

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM ATP)

  • Unlabeled this compound

  • Dialysis tubing (with appropriate molecular weight cutoff) or other separation method (e.g., gel filtration)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Set up a series of reaction tubes.

  • To each tube, add a fixed amount of purified F₁-ATPase.

  • Add increasing concentrations of [¹⁴C]this compound to the tubes.

  • To a parallel set of tubes, add the same concentrations of [¹⁴C]this compound and a saturating concentration of unlabeled this compound (e.g., 1000-fold excess) to determine non-specific binding.

  • Incubate the reactions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (to be determined by time-course experiments).

  • Separate the bound from free [¹⁴C]this compound using a suitable method. For dialysis, place the reaction mixture in a dialysis bag and dialyze against a large volume of assay buffer until equilibrium is reached.

  • Take aliquots from inside the dialysis bag (bound + free) and from the dialysis buffer (free).

  • Quantify the radioactivity in each aliquot using a liquid scintillation counter.

  • Calculate the concentration of bound and free [¹⁴C]this compound.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot specific binding versus the free concentration of [¹⁴C]this compound and fit the data using non-linear regression to determine Kₐ and Bₘₐₓ.

Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace [¹⁴C]this compound from its binding site.

Materials:

  • Purified F₁-ATPase

  • [¹⁴C]this compound

  • Unlabeled test compound(s)

  • Assay buffer

  • Separation materials (as in the saturation binding assay)

  • Scintillation counting supplies

Protocol:

  • Set up reaction tubes containing a fixed concentration of purified F₁-ATPase and a fixed concentration of [¹⁴C]this compound (typically at or below its Kₐ).

  • Add increasing concentrations of the unlabeled test compound to the tubes.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate the reactions to equilibrium.

  • Separate bound and free radioligand.

  • Quantify the bound radioactivity.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Purification Purification of F1-ATPase Saturation Saturation Binding Purification->Saturation Competition Competitive Binding Purification->Competition Radiolabel [14C]this compound Preparation Radiolabel->Saturation Radiolabel->Competition Separation Separation of Bound/Free Ligand Saturation->Separation Competition->Separation Quantification Scintillation Counting Separation->Quantification Analysis Calculate Kd, Bmax, Ki Quantification->Analysis

Caption: Workflow for Radiolabeled this compound Binding Studies.

Tentoxin_Mechanism This compound This compound F1_ATPase F1-ATPase (Part of ATP Synthase) This compound->F1_ATPase Binds to α/β subunit interface ATP_Synthase ATP Synthesis (ADP + Pi -> ATP) F1_ATPase->ATP_Synthase Inhibition Cellular_Energy Cellular Energy Depletion ATP_Synthase->Cellular_Energy Leads to Proton_Gradient Proton Motive Force Proton_Gradient->F1_ATPase Drives rotation Photosynthesis Photosynthesis Photosynthesis->Proton_Gradient Generates Chlorosis Chlorosis in Plants Cellular_Energy->Chlorosis Causes

Caption: Mechanism of this compound-Induced F1-ATPase Inhibition.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tentoxin Production in Alternaria Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the yield of tentoxin from Alternaria species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of synthesis?

A1: this compound is a cyclic tetrapeptide, specifically a mycotoxin, produced by several species of the fungus Alternaria, most notably Alternaria alternata.[1][2] It acts as a phytotoxin by inducing chlorosis in sensitive plants through the inhibition of chloroplast F₁-ATPase.[1] Its synthesis is not performed by ribosomes; instead, it is assembled by a large, multi-functional enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1][2] This non-ribosomal synthesis mechanism is a key factor to consider when optimizing its production.[2][3]

Q2: What are the primary genes and enzymes involved in this compound biosynthesis?

A2: The core enzymatic machinery for this compound biosynthesis is encoded by a dedicated gene cluster. The two central players are:

  • This compound Synthetase (TES): A massive NRPS enzyme that functions as an assembly line, sequentially incorporating the four amino acid precursors of this compound.[1][4]

  • Cytochrome P450 (TES1): An enzyme believed to be responsible for modifying one of the amino acid precursors, likely the dehydration of a phenylalanine residue.[1][4] The genes for TES and TES1 are located next to each other, indicating a coordinated function in the biosynthetic pathway.[1][4]

Q3: What are the major factors influencing this compound yield in fermentation?

A3: this compound production is a secondary metabolic process and is highly sensitive to environmental and nutritional cues. Key factors include:

  • Medium Composition: The types and concentrations of carbon and nitrogen sources are critical.

  • pH: The acidity of the culture medium significantly affects enzyme activity and toxin stability.[1][5]

  • Temperature & Aeration: These physical parameters control the metabolic rate and growth of the fungus.[6][7]

  • Culture Age & Elicitors: Production often peaks at a specific growth phase and can be stimulated by certain chemical or biological agents.[3][5]

Troubleshooting Guide for Low this compound Yield

This section addresses common problems encountered during Alternaria fermentation for this compound production.

Problem 1: Low or negligible this compound detected in the culture broth.

  • Possible Cause 1: Suboptimal Culture Medium.

    • Solution: The composition of the fermentation medium is crucial. Nitrogen depletion is often a trigger for mycotoxin production in Alternaria.[1] While glucose is a common carbon source, substituting it with acetate (B1210297) has been shown to alter mycotoxin profiles, favoring the production of related compounds like alternariol (B1665735) (AOH).[1][7] Review and optimize your carbon and nitrogen sources. Consider using a base medium like Modified Richards Solution or Czapek-Dox and experimenting with nutrient ratios.[2][7]

  • Possible Cause 2: Incorrect pH of the Medium.

    • Solution: The optimal pH for mycotoxin production in Alternaria is generally acidic, around 4.0-4.5.[1] Production can be significantly decreased or completely inhibited at a pH above 5.5.[1] Conversely, a pH around 7.0 has been noted as optimal for the de novo synthesis of this compound, while shifts away from this value can cause the release of this compound stored within the cells.[5] It is critical to monitor and control the pH throughout the fermentation process. Start with an optimal pH and use buffers if necessary to prevent drastic shifts due to fungal metabolism.

  • Possible Cause 3: Inappropriate Fermentation Stage for Harvest.

    • Solution: this compound is a secondary metabolite, meaning its production typically begins late in the logarithmic growth phase and peaks during the stationary phase.[5] Biosynthesis has been observed to start before day 5 of culture, with a maximum production window between days 9 and 12, after which it rapidly declines.[5] Create a time-course experiment to sample your fermentation daily to identify the optimal harvest time for your specific strain and conditions.

Problem 2: High fungal biomass but low this compound yield.

  • Possible Cause 1: Culture Conditions Favoring Primary Metabolism.

    • Solution: Abundant and easily metabolizable nutrients can promote rapid mycelial growth (primary metabolism) at the expense of secondary metabolite production. To shift the balance, you can try:

      • Nutrient Limitation: Especially nitrogen, which can act as a trigger.[1]

      • Elicitation: Introduce elicitors (stress-inducing agents) to stimulate the fungus's defense mechanisms, which include secondary metabolite production. A highly effective method is the use of "aged-culture filtrates." Adding filtrate from a 3-week-old or older culture to fresh medium (a 2:3 ratio of filtrate to fresh medium is recommended) has been shown to maximally enhance this compound production.[2][3]

  • Possible Cause 2: Inadequate Aeration.

    • Solution: While static cultures have sometimes been found to produce higher overall mycotoxin yields compared to shaken cultures, oxygen is still essential for the activity of many biosynthetic enzymes.[1] The effect of aeration rates can be profound.[7] If you are using a bioreactor, experiment with different aeration rates (vvm, volume of air per volume of liquid per minute) to find the optimal balance that supports this compound synthesis without promoting excessive biomass.[7]

Data on Fermentation Parameters

While extensive quantitative data specifically for this compound is limited, studies on other mycotoxins from A. alternata provide valuable guidance for optimization.

Table 1: Influence of Culture Conditions on Mycotoxin Production by Alternaria alternata (Note: This data is compiled from studies on various Alternaria mycotoxins and should be used as a starting point for this compound optimization.)

ParameterConditionObserved Effect on Mycotoxin ProductionReference
pH Acidic (4.0 - 4.5)Generally optimal for mycotoxin production.[1]
> 5.5Decreased or completely inhibited formation.[1]
~ 7.0Optimal for de novo synthesis of this compound.[5]
Carbon Source AcetateResulted in the highest production of alternariol (AOH).[1]
Glucose, Fructose, SucroseSupported AOH production.[1]
Nitrogen Source PhenylalanineGreatly enhanced AOH/AME production in static culture.[1]
AspartateEnhanced production of AOH and AME.[7]
Nitrogen DepletionAppears to be a trigger for mycotoxin production.[1]
Cultivation Static CultureHigher overall mycotoxin production compared to shaken culture.[1]
Temperature 21°CFavorable for AOH synthesis over a range of water activities.[6]
Elicitation Aged-Culture FiltrateMaximal enhancement of this compound production at a 2:3 ratio with fresh medium.[2][3]

Key Experimental Protocols

Protocol 1: Cultivation of A. alternata for this compound Production using Elicitation

  • Inoculum Preparation: Grow A. alternata on Potato Dextrose Agar (B569324) (PDA) plates for 7-10 days at 25°C.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of liquid medium (e.g., Modified Richards Solution) with several agar plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Preparation of Aged-Culture Filtrate (Elicitor): In a separate, larger flask, grow A. alternata in the same liquid medium for at least 3 weeks under static conditions. After this period, separate the mycelia from the broth by filtration (e.g., using cheesecloth or a 0.45 µm filter). The resulting cell-free liquid is the aged-culture filtrate.

  • Production Culture: Prepare the final production medium by mixing the aged-culture filtrate with fresh, sterile liquid medium at a 2:3 volume ratio (e.g., 40 mL of filtrate and 60 mL of fresh medium).

  • Inoculation and Fermentation: Inoculate this enhanced medium with 5% (v/v) of the seed culture. Incubate for 9-12 days at 25°C in static conditions.

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration. The broth contains the secreted this compound.

Protocol 2: Extraction and Quantification of this compound by HPLC-MS/MS

  • Sample Preparation:

    • Take a known volume of the culture broth (harvested from Protocol 1).

    • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate.

    • Shake vigorously for 10-15 minutes and allow the phases to separate.

    • Collect the upper organic phase (ethyl acetate layer). Repeat the extraction on the aqueous phase to maximize recovery.

    • Combine the organic extracts and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator).

    • Re-dissolve the dried residue in a known volume of a suitable solvent for HPLC analysis, such as methanol.[1]

  • HPLC-MS/MS Analysis:

    • Quantification is achieved using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).

    • Use a suitable column, such as a C18 reversed-phase column.

    • Run the analysis in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. This involves monitoring the transition from the precursor ion ([M+H]⁺) to specific product ions.

Table 2: Example HPLC-MS/MS Parameters for this compound Analysis (Note: These parameters are illustrative and must be optimized for the specific instrument and application.)

ParameterRecommended Value
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (m/z) 415.2
Product Ions (m/z) e.g., 142.1, 198.1, 314.2 (example transitions)
Reference for parameters:[1]

Visualizing Key Pathways and Workflows

Tentoxin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_modifications Enzymatic Modifications cluster_output Final Product M1 Module 1 (Glycine) M2 Module 2 (L-Alanine) M3 Module 3 (L-Leucine) N_Methyl_Ala N-methylation (Domain in TES) M2->N_Methyl_Ala M4 Module 4 (L-Phenylalanine) N_Methyl_Phe N-methylation (Domain in TES) M4->N_Methyl_Phe Dehydro_Phe Dehydration (TES1 - P450) M4->Dehydro_Phe modifies Phe This compound Cyclic This compound M4->this compound Cyclization & Release

Caption: The non-ribosomal peptide synthetase (NRPS) assembly line for this compound.

Tentoxin_Regulation_Network Putative Regulatory Network for this compound Biosynthesis cluster_signals Environmental Signals cluster_regulators Regulatory Network cluster_genes Biosynthetic Genes cluster_product Output Nutrients Nutrient Limitation (Carbon, Nitrogen) Global_Reg Global Regulators (e.g., PacC, LaeA) Nutrients->Global_Reg pH_signal pH pH_signal->Global_Reg Stress Oxidative Stress Stress->Global_Reg Specific_TF Pathway-Specific Transcription Factors Global_Reg->Specific_TF TES_gene TES gene Specific_TF->TES_gene controls expression TES1_gene TES1 gene Specific_TF->TES1_gene controls expression Tentoxin_Prod This compound Production TES_gene->Tentoxin_Prod TES1_gene->Tentoxin_Prod

Caption: A putative regulatory network for this compound biosynthesis in Alternaria.

Experimental_Workflow Workflow for this compound Yield Optimization start Start: Select High-Yield Alternaria Strain media_opt 1. Media Optimization - Test C/N sources (e.g., Acetate, Phenylalanine) - Establish optimal C:N ratio start->media_opt param_opt 2. Fermentation Parameter Tuning - pH control (target 4.0-4.5 or ~7.0) - Temperature (e.g., 25°C) - Aeration vs. Static culture media_opt->param_opt elicit_opt 3. Elicitation Strategy - Prepare aged-culture filtrate - Test different filtrate:medium ratios (start at 2:3) param_opt->elicit_opt time_course 4. Time-Course Analysis - Monitor biomass and this compound concentration daily - Determine peak production time (e.g., 9-12 days) elicit_opt->time_course extract 5. Extraction & Quantification - Ethyl acetate extraction - HPLC-MS/MS analysis time_course->extract decision Yield Increased? extract->decision end Optimized Yield decision->media_opt No, Re-optimize decision->end Yes

Caption: Experimental workflow for optimizing this compound yield.

References

Technical Support Center: Optimizing Tentoxin Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the culture conditions for Tentoxin production by Alternaria species.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound production experiments.

Question: My Alternaria culture is growing well, but the this compound yield is consistently low. What are the likely causes and solutions?

Answer: Low this compound yield despite good mycelial growth is a common issue and can be attributed to several factors related to culture conditions and nutrient availability.

  • Suboptimal pH: The pH of the culture medium is a critical factor. This compound production by Alternaria species is generally favored in acidic conditions.[1][2] If the pH of your medium is neutral or alkaline (above 5.5), mycotoxin formation can be significantly decreased or completely inhibited.[1][2]

    • Solution: Monitor and adjust the initial pH of your culture medium to a range of 4.0-4.5.[1][2] Consider using a buffered medium to maintain a stable pH throughout the fermentation process.

  • Inappropriate Carbon Source: The type and concentration of the carbon source can dramatically influence secondary metabolite production. While glucose, fructose, and sucrose (B13894) can support growth, they may not be optimal for this compound synthesis.[1][3]

    • Solution: Experiment with different carbon sources. Acetate (B1210297) has been shown to significantly increase the production of other Alternaria mycotoxins and could be a good candidate to test for this compound production.[1][3]

  • Nitrogen Source and Limitation: Nitrogen availability is a key regulator of mycotoxin biosynthesis. In many cases, nitrogen depletion acts as a trigger for secondary metabolite production.[1][3] The type of nitrogen source is also important; for instance, phenylalanine has been shown to greatly enhance the production of other Alternaria mycotoxins in static cultures.[1][3]

    • Solution: Try formulating a medium with a limiting nitrogen source to trigger this compound synthesis after an initial growth phase. Experiment with different nitrogen sources, including specific amino acids like phenylalanine.

  • Inadequate Aeration (Shaken vs. Static Culture): The level of aeration can have a profound effect on mycotoxin yields. For many Alternaria mycotoxins, static (stationary) cultures produce higher yields compared to shaken cultures.[1][3]

    • Solution: If you are using a shaken culture, try setting up a parallel experiment with a static culture to see if this enhances your this compound yield.

Question: I am observing significant batch-to-batch variability in this compound production. How can I improve consistency?

Answer: Inconsistent production is often due to subtle variations in experimental conditions. To improve reproducibility, focus on the following:

  • Standardize Inoculum: Ensure that you are using a consistent amount and age of fungal inoculum for each fermentation.

  • Precise Media Preparation: Carefully control the composition and pH of your culture medium for every batch.

  • Consistent Incubation Conditions: Maintain a constant temperature, light (or dark), and humidity for all your experiments. Mycotoxin production can be sensitive to light and temperature fluctuations.[2][4]

  • Monitor Growth Phase: The timing of harvest is crucial as secondary metabolite production often occurs during a specific growth phase (idiophase).[5] Establish a growth curve for your Alternaria strain and determine the optimal time for this compound production.

Question: I am having trouble extracting this compound from the culture filtrate. What can I do?

Answer: Inefficient extraction can lead to perceived low yields. This compound is typically extracted from the culture filtrate using an organic solvent.[1]

  • Choice of Solvent: Ethyl acetate is a commonly used and effective solvent for extracting this compound from the culture broth.[1]

  • pH Adjustment: Before extraction, acidifying the culture filtrate can sometimes improve the recovery of certain mycotoxins.

  • Emulsion Formation: If you are experiencing emulsions during liquid-liquid extraction, you can try centrifugation to break the emulsion or add a small amount of a saturated salt solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized by Alternaria?

A1: this compound is a cyclic tetrapeptide phytotoxin produced by several species of the fungus Alternaria.[6] It is known to induce chlorosis in sensitive plants by inhibiting the F₁-ATPase activity of chloroplasts.[7] this compound is not synthesized by ribosomes like proteins; instead, it is assembled by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[1][6] The key enzymes in its biosynthesis are this compound Synthetase (TES) and a cytochrome P450 enzyme (TES1).[1][7]

Q2: What are the optimal temperature and pH ranges for this compound production?

A2: While optimal conditions can be strain-specific, general guidelines for Alternaria mycotoxin production suggest a temperature range of 20-30°C and an acidic pH between 4.0 and 4.5.[1][2][8] Production is often significantly reduced at pH values above 5.5.[1][2]

Q3: How does the choice of culture medium affect this compound yield?

A3: The composition of the culture medium is critical. A semi-synthetic medium like modified Czapek-Dox broth is often used as it allows for precise control over nutrient sources.[3] The carbon-to-nitrogen ratio can also influence mycotoxin production.[2]

Q4: Is there a way to stimulate this compound production in culture?

A4: Yes, studies have shown that this compound production can be stimulated by using a mixture of aged culture filtrates (from 3-week-old or older cultures) and fresh modified Richards solution, with a 2:3 ratio of aged filtrate to fresh medium giving the maximal enhancement.[6][9]

Data & Optimization: Influence of Culture Conditions

The following tables summarize the influence of various culture parameters on mycotoxin production by Alternaria alternata. While this data is for other Alternaria mycotoxins, it serves as a valuable guide for optimizing this compound production.

Table 1: Effect of pH on Alternaria Mycotoxin Production

pH RangeEffect on Mycotoxin ProductionReference
4.0 - 4.5Optimal for mycotoxin production.[1][2]
> 5.5Decreased or completely inhibited mycotoxin formation.[1][2]

Table 2: Influence of Carbon and Nitrogen Sources on Alternaria Mycotoxin Production

NutrientSourceObservationReference
Carbon Glucose, Fructose, SucroseSupported alternariol (B1665735) (AOH) production in shaken cultures.[1][3]
AcetateResulted in the highest AOH production.[1][3]
Nitrogen PhenylalanineGreatly enhanced AOH/alternariol monomethyl ether (AME) production in static culture.[1][3]
DepletionAppears to be a trigger for mycotoxin production.[1][3]

Table 3: Effect of Cultivation Method on Alternaria Mycotoxin Production

Cultivation MethodEffect on Mycotoxin ProductionReference
Static CultureHigher overall mycotoxin production compared to shaken culture.[1][3]
Shaken CultureLower overall mycotoxin production.[3]

Experimental Protocols

Protocol 1: this compound Production in Liquid Culture

  • Media Preparation: Prepare a suitable liquid medium, such as modified Czapek-Dox broth or modified Richards solution. Adjust the pH to the desired acidic range (e.g., 4.5).

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of a high-yielding Alternaria alternata strain.

  • Incubation: Incubate the cultures under static (stationary) conditions at a controlled temperature (e.g., 25°C) in the dark for an appropriate duration (e.g., 14-21 days).

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration. The culture filtrate contains the secreted this compound.

Protocol 2: Extraction and Quantification of this compound

  • Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate.[1] Repeat the extraction process to maximize recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

  • Sample Preparation for Analysis: Redissolve the dried crude extract in a suitable solvent, such as methanol (B129727), for analysis.[1]

  • Quantification by HPLC-MS/MS: Analyze the prepared sample using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).[1]

    • Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed for separation.[1]

    • Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for sensitive and specific detection of this compound.[1]

Visual Guides

The following diagrams illustrate key pathways and workflows related to this compound production.

Tentoxin_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_products Products Glycine Glycine TES This compound Synthetase (TES) (Multi-modular enzyme) Glycine->TES Alanine Alanine Alanine->TES Leucine Leucine Leucine->TES Phenylalanine Phenylalanine TES1 Cytochrome P450 (TES1) (Dehydration) Phenylalanine->TES1 Modification Dihydrothis compound Dihydrothis compound TES->Dihydrothis compound Assembly & Cyclization TES1->TES Dehydrophenylalanine This compound This compound Dihydrothis compound->this compound Final Conversion Experimental_Workflow start Start culture 1. Fungal Culture (Alternaria alternata) start->culture incubation 2. Incubation (Static, Dark, 25°C) culture->incubation filtration 3. Filtration (Separate mycelia & filtrate) incubation->filtration extraction 4. Solvent Extraction (Ethyl Acetate) filtration->extraction evaporation 5. Evaporation (Crude Extract) extraction->evaporation analysis 6. HPLC-MS/MS Analysis (Quantification) evaporation->analysis end End analysis->end Influencing_Factors cluster_physical Physical Factors cluster_nutritional Nutritional Factors center This compound Yield pH pH (Acidic) pH->center Temp Temperature Temp->center Aeration Aeration (Static) Aeration->center Light Light (Darkness) Light->center Carbon Carbon Source (e.g., Acetate) Carbon->center Nitrogen Nitrogen Source (e.g., Phenylalanine) Nitrogen->center CN_Ratio C:N Ratio CN_Ratio->center

References

Technical Support Center: Enhancing the Stability of Tentoxin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tentoxin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, a cyclic tetrapeptide, in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure.[1][2][3] Like many peptides, the amide bonds in this compound's cyclic structure are susceptible to hydrolysis, a process that can be accelerated by non-neutral pH and elevated temperatures.[4][5] Exposure to ultraviolet (UV) light can also lead to photodegradation.[6]

Q2: How does pH impact the stability of this compound?

A2: While specific data for this compound is limited, studies on other Alternaria mycotoxins, such as tenuazonic acid, indicate that pH plays a critical role in stability. Generally, neutral pH conditions are optimal for the stability of many mycotoxins. Both acidic and alkaline conditions can catalyze the hydrolysis of the peptide bonds within the this compound molecule, leading to its degradation.[1] For instance, the degradation of polymyxins, which are also cyclic peptides, is more rapid in solutions with a pH above 5.[7]

Q3: What is the effect of temperature on this compound stability in aqueous solutions?

A3: Higher temperatures accelerate the degradation of this compound.[2][8] In a study on heat treatments of tomatoes contaminated with this compound, a reduction of approximately 50% was observed after a combined heat treatment at 100°C and 121°C.[8] For long-term storage of this compound solutions, it is recommended to use low temperatures, such as refrigeration (2-8°C) or freezing (-20°C or lower).

Q4: Is this compound sensitive to light?

A4: Yes, this compound is likely sensitive to light, particularly UV radiation. Photodegradation is a common degradation pathway for many mycotoxins.[6] To minimize degradation, it is crucial to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for this compound, a cyclic tetrapeptide, is expected to be hydrolysis of its peptide bonds. This would result in the opening of the cyclic structure to form a linear tetrapeptide. Further hydrolysis could then break down the linear peptide into smaller peptide fragments and individual amino acids. The identification of specific degradation products would require analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound solution over a short period. Degradation due to improper storage conditions.1. Verify Storage Temperature: Ensure the solution is stored at the recommended temperature (e.g., ≤ -20°C for long-term storage). 2. Check pH of the Solution: If the solution was prepared in a buffer, ensure the pH is close to neutral (pH 7). 3. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photodegradation.
Inconsistent results in bioassays using this compound. Partial degradation of the stock solution.1. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock vial for each experiment. 2. Aliquot Stock Solution: Upon initial preparation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Perform a Stability Check: If degradation is suspected, analyze the solution using a stability-indicating HPLC method to determine the concentration of intact this compound.
Precipitate forms in the aqueous solution upon storage. Poor solubility or aggregation at the storage temperature.1. Check Solubility: Verify the solubility of this compound in your chosen aqueous buffer. The use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary to maintain solubility, but its compatibility with your experimental system must be confirmed. 2. Filter the Solution: Before use, filter the solution through a 0.22 µm filter to remove any precipitate.
Unexpected peaks appear in HPLC chromatogram during analysis. Presence of degradation products.1. Conduct a Forced Degradation Study: To identify potential degradation products, subject a sample of the this compound solution to stress conditions (e.g., acid, base, heat, oxidation, light) to generate degradation products for analytical comparison.[12][13] 2. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact this compound from its degradation products.[14]

Quantitative Data on Mycotoxin Stability

Table 1: Half-life of Tenuazonic Acid in Aqueous Buffer at Different pH and Temperatures [1]

pHTemperature (°C)Half-life (days)
3.54No significant degradation
3.52573.8 ± 0.4
3.54014.0 ± 0.1
7.04No significant degradation
7.025No significant degradation
7.040No significant degradation

Note: This data is for Tenuazonic Acid and should be used as a general guide. The stability of this compound may differ.

Thermal Degradation of this compound in a Food Matrix:

  • In a study on tomatoes, a combined heat treatment at 100°C followed by 121°C resulted in an approximate 50% reduction in this compound levels.[8]

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Dissolve the this compound powder in a suitable solvent. For a concentrated stock solution, a small amount of an organic solvent like DMSO or ethanol (B145695) may be used before diluting with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the final volume. Ensure the final concentration of the organic solvent is compatible with your experimental setup.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile, amber microcentrifuge tubes or vials. This minimizes contamination and avoids repeated freeze-thaw cycles.

  • Storage: Store the aliquots at ≤ -20°C for long-term storage or at 2-8°C for short-term use (a few days), protected from light.

Protocol 2: General Procedure for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[13][15]

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer with a known pH) at a known concentration.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the initial concentration with the solvent.

  • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it to the initial concentration.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark at the same temperature. According to ICH guidelines, a minimum exposure of 1.2 million lux hours of visible light and 200 W h/m² of UVA light is recommended for photostability testing.[16]

  • Analysis: Analyze all the stressed samples and a non-stressed control sample using a suitable analytical method, such as HPLC with UV or MS detection, to determine the extent of degradation and to identify the degradation products.

Visualizations

This compound This compound (Cyclic Tetrapeptide) Linear_Peptide Linear Tetrapeptide This compound->Linear_Peptide Hydrolysis (Ring Opening) Fragments Peptide Fragments & Amino Acids Linear_Peptide->Fragments Further Hydrolysis start Start: this compound Solution Stability Issue check_storage Check Storage Conditions: - Temperature (≤ -20°C?) - Light Protection (Amber vial?) start->check_storage check_ph Verify Solution pH (Is it neutral?) check_storage->check_ph No adjust_storage Adjust Storage: Store at ≤ -20°C in the dark. check_storage->adjust_storage Yes check_freeze_thaw Repeated Freeze-Thaw Cycles? check_ph->check_freeze_thaw No adjust_ph Prepare fresh solution in a neutral buffer (pH ~7). check_ph->adjust_ph Yes solution_ok Solution is Likely Stable. Consider other experimental factors. check_freeze_thaw->solution_ok No aliquot Aliquot stock solution to avoid freeze-thaw cycles. check_freeze_thaw->aliquot Yes adjust_storage->start Re-evaluate adjust_ph->start Re-evaluate aliquot->start Re-evaluate prep 1. Prepare this compound Stock Solution stress 2. Apply Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base heat Thermal Stress stress->heat light Photolytic Stress stress->light oxidize Oxidative Stress stress->oxidize sampling 3. Collect Samples at Time Points acid->sampling base->sampling heat->sampling light->sampling oxidize->sampling analysis 4. HPLC/LC-MS Analysis sampling->analysis data 5. Data Interpretation: - Determine Degradation Rate - Identify Degradation Products analysis->data

References

Technical Support Center: Best Practices for Long-Term Storage of Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tentoxin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] Solid, lyophilized this compound is reported to be stable for at least four years when stored at this temperature.[1] For solutions, -20°C is also the recommended temperature to ensure stability for at least one year.[2] While -80°C is also a suitable temperature for long-term preservation of lyophilized peptides, -20°C is generally sufficient for this compound.

Q2: In what form should I store this compound for the long term?

This compound can be stored in two forms for the long term:

  • As a solid (lyophilized powder): This is the most stable form for long-term storage. It should be kept in a tightly sealed vial, protected from moisture and light, at -20°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • As a stock solution: If you frequently use this compound, preparing a concentrated stock solution and storing it in aliquots is a good practice to avoid repeated freeze-thaw cycles.[2]

Q3: What are the best solvents for preparing this compound stock solutions for long-term storage?

Acetonitrile (B52724) and methanol (B129727) are the most recommended solvents for long-term storage of this compound and other Alternaria toxins.[2][3][4] this compound is also soluble in Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL.[1] When preparing a stock solution, it is recommended to purge the solvent with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.

Q4: How should I handle this compound safely?

This compound is a mycotoxin and should be handled with care in a laboratory setting. Always handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation.[5][6] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good choice), should be worn.[5][7] In case of a spill, decontaminate the area with a 10% bleach solution followed by 70% ethanol.[5] All waste containing this compound should be treated as hazardous chemical waste.[5]

Q5: What are the signs of this compound degradation?

Degradation of this compound can be identified by a few key indicators in analytical tests such as High-Performance Liquid Chromatography (HPLC). These signs include a decrease in the peak area or height of the this compound peak over time and the appearance of new, unexpected peaks in the chromatogram, which may represent degradation products.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed in the stock solution upon thawing. 1. The solubility limit of this compound in the solvent may have been exceeded, especially at low temperatures. 2. The solvent may have evaporated over time, increasing the concentration. 3. The solution was not allowed to fully equilibrate to room temperature before use.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.[8] 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Always allow the vial to reach room temperature before opening and use.
Inconsistent experimental results. 1. Degradation of the this compound stock solution. 2. Repeated freeze-thaw cycles affecting the compound's integrity. 3. Inaccurate pipetting of the stock solution.1. Prepare a fresh stock solution from lyophilized powder. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] 3. Use calibrated pipettes for accurate measurements.
Loss of biological activity in assays. 1. This compound has degraded due to improper storage (e.g., exposure to light or elevated temperatures). 2. The solvent used is not suitable and is causing degradation.1. Store this compound solutions at -20°C in amber vials or vials wrapped in aluminum foil to protect from light.[2] 2. Use high-purity acetonitrile or methanol for stock solutions. If you must use other solvents, perform a stability study.

Quantitative Stability Data

The following table summarizes the stability of this compound and related mycotoxins under different storage conditions. Specific quantitative data for this compound is limited; therefore, data for the broader class of Alternaria toxins is included for reference.

Compound Solvent Concentration Storage Temperature Duration Stability Reference
This compound (Solid)N/AN/A-20°C≥ 4 yearsStable[1]
Alternaria toxinsMethanol100 µg/mL-20°CAt least 1 yearStable[2]
Alternaria toxinsAcetonitrileNot Specified-18°C14 monthsStable[3][4]
Tenuazonic Acid (aqueous buffer, pH 3.5)Aqueous BufferNot Specified25°C73.8 daysHalf-life[9]
Tenuazonic Acid (aqueous buffer, pH 3.5)Aqueous BufferNot Specified40°C14.0 daysHalf-life[9]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to assess the stability of this compound in a given solvent and storage condition using HPLC.

1. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of lyophilized this compound.

  • Dissolve it in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure the solid is completely dissolved.

  • From the stock solution, prepare several aliquots of a working solution at a concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Use amber glass vials to minimize light exposure.

2. Storage Conditions:

  • Store the vials under the desired conditions. It is recommended to test at a minimum of two temperatures:

    • Recommended condition: -20°C

    • Accelerated degradation condition: 4°C or room temperature (20-25°C)

  • Protect all samples from light.

3. HPLC Analysis:

  • At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year), analyze the stored samples.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.5 µm particle size).[10]

    • Mobile Phase: A gradient of methanol and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH ~8.0).[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 5 µL.[10]

  • On each analysis day, prepare a fresh calibration curve with newly prepared standards to ensure accuracy.

4. Data Analysis:

  • Calculate the concentration of this compound in the stored samples based on the calibration curve.

  • Express the stability as the percentage of the initial concentration remaining at each time point.

  • A common acceptance criterion for stability is that the concentration should not deviate by more than 10-15% from the initial concentration.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Storage Issues start Start: Issue Encountered (e.g., precipitation, inconsistent results) check_temp Is the storage temperature consistently at -20°C? start->check_temp check_light Is the sample protected from light? check_temp->check_light Yes solution_temp Action: Ensure freezer is functioning correctly and monitor temperature. check_temp->solution_temp No check_thaw Were repeated freeze-thaw cycles avoided? check_light->check_thaw Yes solution_light Action: Store in amber vials or wrap vials in foil. check_light->solution_light No check_solvent Is the solvent high-purity acetonitrile or methanol? check_thaw->check_solvent Yes solution_thaw Action: Aliquot stock solution into single-use vials. check_thaw->solution_thaw No solution_solvent Action: Prepare a fresh stock solution with appropriate solvent. check_solvent->solution_solvent No end_bad Outcome: Issue persists. Consider re-evaluating experimental protocol or obtaining a new batch of this compound. check_solvent->end_bad Yes solution_temp->check_light solution_light->check_thaw solution_thaw->check_solvent end_good Outcome: Problem Resolved solution_solvent->end_good StabilityTestingWorkflow Experimental Workflow for this compound Stability Assessment prep_stock 1. Prepare concentrated stock solution of this compound. prep_aliquots 2. Prepare and aliquot working solutions into amber vials. prep_stock->prep_aliquots storage 3. Store aliquots under different conditions (e.g., -20°C, 4°C) protected from light. prep_aliquots->storage analysis 4. Analyze samples via HPLC at specified time points (T=0, 1wk, 1mo, etc.). storage->analysis data 5. Calculate remaining concentration and determine stability. analysis->data report 6. Report findings. data->report

References

Troubleshooting Tentoxin extraction and purification issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tentoxin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and what are its key properties relevant to extraction and purification? this compound is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species, most notably Alternaria alternata.[1] Its structure as a cyclic tetrapeptide gives it moderate polarity, which is a critical factor in selecting appropriate extraction solvents and chromatography methods.[2] this compound is generally heat-stable but can degrade under harsh acidic or basic conditions and upon exposure to strong light or oxidizing agents.[2] This instability necessitates careful control of pH and temperature throughout the extraction, purification, and storage processes.[2][3]

PropertyValue/DescriptionSignificance for Extraction & Purification
Molecular Formula C₂₂H₃₀N₄O₄Influences solubility in various organic solvents.[2]
Molecular Weight 414.50 g/mol Relevant for mass spectrometry and filtration methods.[2]
Polarity Moderately polar cyclic tetrapeptideDictates the choice of solvents (e.g., ethyl acetate (B1210297), acetonitrile (B52724)/water mixtures) and solid-phase extraction (SPE) sorbents (e.g., C18).[2][4]
Stability Susceptible to degradation at non-neutral pH and with light/oxidizing agent exposure.Requires controlled pH (3-4), low temperatures, and protection from light during all procedures to prevent yield loss.[2][3]
UV Absorption Maxima at 218 nm and 280 nmUseful for detection with HPLC-UV systems.[2]
Fungal Culture & Toxin Production

Q2: My Alternaria alternata culture is showing poor this compound yield. How can I optimize production? this compound production is highly sensitive to culture conditions. Key factors to optimize include the culture medium, pH, and incubation time.

  • Culture Medium: Production can be enhanced by using a mixture of aged culture filtrates (from 3-week-old or older cultures) and fresh modified Richard's solution, with a 2:3 ratio often giving maximal enhancement.[1]

  • pH: The optimal pH for this compound biosynthesis is around 7.[5] Acidic conditions (pH 4.0-4.5) are favorable for general mycotoxin production in Alternaria, but pH values above 5.5 can decrease or inhibit formation.[6] Deviating from the optimal pH of 7 may also cause an increased release of this compound stored within the cells.[5]

  • Incubation Time: Biosynthesis typically begins before day 5 of culture, reaches its maximum between days 9 and 12, and declines rapidly afterward.[5] Harvesting within this peak window is crucial for maximizing yield.

ParameterOptimal ConditionEffect on this compound Production
Culture Medium 2:3 ratio of aged culture filtrate to fresh modified Richard's solutionStimulates and increases toxin production.[1]
pH ~7.0Optimal for biosynthesis.[5]
Incubation Time 9-12 daysPeak production window; harvesting outside this period results in lower yields.[5]

Troubleshooting Guides

Extraction Issues

Q3: I am experiencing low recovery of this compound after solvent extraction. What are the common causes and solutions? Low recovery during extraction is a frequent issue, often stemming from an inappropriate choice of solvent or an inefficient extraction procedure.

Possible Causes:

  • Suboptimal Solvent Choice: The extraction solvent may not be suitable for this compound's moderate polarity or the specific sample matrix (e.g., high-fat matrices).[2]

  • Incomplete Phase Separation: Emulsions or poor separation between the aqueous culture filtrate and the organic solvent can trap the analyte, reducing yield.

  • Analyte Degradation: If the extraction conditions are too harsh (e.g., wrong pH, high temperature), this compound can degrade.[2]

Solutions:

  • Solvent Optimization: For aqueous culture filtrates, extraction with ethyl acetate is a common method.[6] For other matrices, mixtures of acetonitrile and water or methanol (B129727) and water are effective.[2] Experiment with different solvent ratios to improve efficiency.[2]

  • Improve Phase Separation: Add sodium chloride (NaCl) to the sample to "salt out" the analyte, which enhances its partition into the organic layer.[4] Ensure vigorous mixing followed by adequate centrifugation (e.g., 4000 rpm for 5-10 minutes) to achieve a clean separation.[2][4]

  • Control Conditions: Maintain a pH between 3 and 4 and keep samples cool to minimize degradation during extraction.[3]

Workflow for Troubleshooting Low Extraction Yield

G start Low this compound Yield After Extraction q1 Is the extraction solvent optimized? start->q1 s1 Action: Test different solvents/ ratios (e.g., Ethyl Acetate, Acetonitrile/Water). q1->s1 No q2 Is phase separation clean and complete? q1->q2 Yes s1->q2 s2 Action: Add NaCl to sample. Ensure vigorous vortexing and proper centrifugation. q2->s2 No q3 Are pH and temperature controlled? q2->q3 Yes s2->q3 s3 Action: Maintain pH 3-4. Keep samples on ice when possible. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A decision tree for troubleshooting low this compound extraction yields.

Purification & Cleanup Issues

Q4: I am losing my analyte during the Solid-Phase Extraction (SPE) cleanup step. How can I prevent this? Analyte loss during SPE is typically caused by an incorrect choice of sorbent, wash solvent, or elution solvent.

Possible Causes:

  • Inappropriate Sorbent: The SPE sorbent is not retaining this compound effectively.

  • Wash Solvent is Too Strong: The wash step is prematurely eluting the this compound along with the impurities.[2]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge.[3]

  • Adsorption to Filters: If filtering the sample before or after cleanup, this compound can adsorb to the filter membrane, causing significant loss.[7]

Solutions:

  • Select the Right Sorbent: For a moderately polar compound like this compound, C18 or polymeric sorbents (e.g., HLB) are often effective.[2][4]

  • Optimize the Wash Step: Use a weaker wash solvent. For example, if you are using a high percentage of organic solvent in water, reduce the percentage to remove interferences without eluting the analyte.[2]

  • Reduce Sample Load: Ensure the amount of crude extract loaded onto the column does not exceed its capacity.[3]

  • Check Filter Compatibility: this compound shows moderate to high loss with certain filter types. Regenerated Cellulose (RC) and Polytetrafluoroethylene (PTFE) filters generally result in higher recovery, while Nylon, PES, and GF/CA can cause almost complete loss.[7]

Filter Membrane TypeThis compound Recovery (%)Recommendation
PVDF ~85%Acceptable
Nylon ~29%Not Recommended
PES ~40%Not Recommended
GF/CA ~40%Not Recommended
RC (Regenerated Cellulose) ~103%Recommended
PTFE High (Not susceptible)Recommended
Data adapted from studies on complex Alternaria toxin mixtures.[7]

Q5: My HPLC results show poor peak shape and low resolution. What adjustments can I make? Poor chromatography is often related to the mobile phase, column choice, or sample preparation.

Possible Causes:

  • Inadequate Sample Cleanup: Matrix components are co-eluting with this compound, causing interference and peak broadening.[8]

  • Incorrect Mobile Phase: The mobile phase composition is not optimized for separation.

  • Column Degradation: The HPLC column performance has deteriorated.

  • Contamination: Endotoxins or other contaminants from raw materials or equipment can interfere with the analysis.[9]

Solutions:

  • Improve Sample Cleanup: Implement a robust SPE cleanup step before HPLC analysis.[8] A simple "dilute-and-shoot" approach is only suitable for very clean matrices.[8]

  • Optimize Mobile Phase: A common mobile phase for this compound analysis is a gradient of methanol or acetonitrile and water, sometimes with a modifier like formic acid or ammonium (B1175870) carbonate.[4][8] Adjusting the gradient slope and solvent composition can significantly improve resolution.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifespan.

  • Ensure High Purity Reagents: Use high-purity water and solvents to avoid introducing contaminants that could affect results.[9]

General Workflow for this compound Extraction and Purification

G cluster_0 Upstream cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product a A. alternata Culture (Liquid Medium) b Filtration to Separate Mycelia & Broth a->b c Liquid-Liquid Extraction (e.g., with Ethyl Acetate) b->c d Evaporate Solvent (Crude Extract) c->d e Solid-Phase Extraction (SPE) Cleanup (C18 Cartridge) d->e f HPLC Purification (Reversed-Phase C18) e->f g Quantification (HPLC-UV or LC-MS/MS) f->g h Pure this compound g->h

Caption: Overview of the this compound production and purification workflow.

Post-Purification Issues

Q6: I am unable to crystallize my purified this compound. It either remains an oil or forms an amorphous powder. What can I do? Crystallization is a delicate process influenced by purity, solvent, temperature, and concentration.[10]

Problem 1: An oil forms instead of crystals ("oiling out").

  • Possible Cause: The solution is too supersaturated, or the cooling process is too rapid. Impurities can also inhibit crystal formation.[10]

  • Solution: Re-heat the solution to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly.[10][11] If impurities are suspected, an additional chromatographic purification step may be necessary. A purity level of >95% is recommended.[10]

Problem 2: No crystals form after cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or the energy barrier for nucleation is too high.[10]

  • Solution: Slowly evaporate the solvent to increase the concentration.[10] If that fails, try "seeding" the solution by adding a tiny crystal of this compound from a previous batch. Scratching the inside of the glass flask with a stirring rod at the meniscus can also sometimes induce nucleation.

Problem 3: A fine amorphous powder crashes out of solution.

  • Possible Cause: The nucleation rate is excessively high, leading to the rapid formation of many small particles instead of slow growth of ordered crystals.[10]

  • Solution: Redissolve the precipitate by heating, add more solvent to reduce the saturation level, and cool very slowly.[10] Experimenting with a different solvent system where this compound is slightly more soluble can also slow down the precipitation rate.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth

This protocol is a generalized procedure based on common methodologies.[6]

  • Culture Separation: Grow A. alternata in a suitable liquid medium for 9-12 days.[5] Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction: Transfer the culture broth filtrate to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic (top) layer contains the this compound.

  • Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat: Perform the extraction on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Evaporation: Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Filter to remove the sodium sulfate, then evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.

  • Reconstitution: Redissolve the dried residue in a suitable solvent like methanol for cleanup or analysis.[6]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from methods for Alternaria toxins.[2][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge go dry.

  • Sample Loading: Dilute the reconstituted crude extract from Protocol 1 with water to a final organic solvent concentration of <10%. Load this solution onto the conditioned C18 cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.[2]

  • Elution: Elute the this compound from the cartridge using 5-10 mL of a stronger solvent, such as 80-100% methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2] Reconstitute the purified residue in a known volume of mobile phase for HPLC analysis.

Protocol 3: Quantification by HPLC-UV

This protocol provides a general framework for HPLC analysis.[2][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient might run from 20% B to 95% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for your specific system and separation needs.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm.[2]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a standard curve using certified this compound reference material. Compare the peak area of the sample to the standard curve to determine the concentration. The retention time for this compound will vary depending on the exact conditions but serves as a key identifier.[12]

References

Tentoxin Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tentoxin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound bioassay is not showing any chlorosis in my sensitive plant seedlings. What could be the problem?

A1: Several factors could contribute to a lack of chlorosis in your this compound bioassay. Here are some common troubleshooting steps:

  • Incorrect this compound Concentration: Ensure you are using an appropriate concentration of this compound. While visually detectable chlorosis in cucumber seedlings can be observed at concentrations as low as 0.2 µg/mL, a reliable and quantifiable response is typically seen in the range of 1.5-20 µg/mL.

  • Inactive this compound: Verify the purity and activity of your this compound stock. Improper storage or handling can lead to degradation.

  • Resistant Plant Species: Confirm that you are using a plant species known to be sensitive to this compound. Cucumber (Cucumis sativus) and lettuce (Lactuca sativa) are commonly used sensitive species.

  • Incorrect Growth Conditions: Environmental factors play a crucial role. Ensure optimal temperature, light, and humidity for your chosen plant species. For cucumber seedlings, a temperature of around 24-28°C is recommended.

  • Assay Duration: The development of chlorosis takes time. Ensure you are observing the seedlings for a sufficient period, typically several days, after this compound application.

Q2: The chlorosis in my bioassay is inconsistent across replicates. How can I improve reproducibility?

A2: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:

  • Uniform Seedling Age and Size: Start your experiment with seedlings that are of a uniform age and size.

  • Consistent Application: Ensure that the this compound solution is applied uniformly to all seedlings.

  • Homogeneous Environment: Maintain consistent light intensity, temperature, and humidity for all replicates. Variations in these conditions can affect plant growth and the development of chlorosis.

  • Sufficient Sample Size: Using a larger number of seedlings per treatment group can help to minimize the impact of individual plant variability.

Q3: How can I quantify the degree of chlorosis in my this compound bioassay?

A3: Visual assessment of chlorosis can be subjective. For quantitative and more accurate results, chlorophyll (B73375) content can be measured. A common method involves:

  • Harvesting: Collect cotyledons or leaf discs from both control and this compound-treated seedlings.

  • Extraction: Extract chlorophyll using a solvent such as ethanol (B145695) or acetone (B3395972). This is often done by heating the plant tissue in the solvent.

  • Spectrophotometry: Measure the absorbance of the chlorophyll extract at specific wavelengths (typically around 645 nm and 665 nm for chlorophyll a and b).

  • Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll. The percentage of chlorosis can then be determined by comparing the chlorophyll content of treated plants to that of the control group.

Q4: My control plants are also showing signs of yellowing. What should I do?

A4: Yellowing in control plants indicates a problem with your experimental setup or plant health, independent of the this compound treatment. Check for the following:

  • Nutrient Deficiencies: Ensure your growth medium or hydroponic solution contains all the necessary nutrients for healthy plant growth.

  • Improper Watering: Both overwatering and underwatering can lead to yellowing leaves.

  • Light Stress: Too much or too little light can cause chlorosis.

  • Pathogen Contamination: Inspect your plants for any signs of disease.

Experimental Protocols

Detailed Methodology for this compound Bioassay using Cucumber Seedlings

This protocol outlines the steps for conducting a this compound bioassay to induce and quantify chlorosis in cucumber (Cucumis sativus) seedlings.

  • Seed Germination:

    • Germinate cucumber seeds on moist filter paper in petri dishes or in a suitable germination medium.

    • Maintain the seeds in the dark at approximately 24-28°C for 48-72 hours to allow for germination.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL) with distilled water or a nutrient solution.

    • Transfer the germinated seedlings to a hydroponic system or place them on filter paper moistened with the different this compound solutions. Ensure the roots are in good contact with the solution.

    • Include a control group treated with the solvent at the same concentration used in the this compound dilutions.

  • Incubation:

    • Place the seedlings under continuous light (e.g., fluorescent lamps) at a constant temperature (e.g., 24°C).

  • Observation and Data Collection:

    • Observe the seedlings daily for the development of chlorosis in the cotyledons.

    • After a set period (e.g., 4-7 days), harvest the cotyledons for chlorophyll analysis.

Protocol for Chlorophyll Content Quantification
  • Sample Preparation:

    • Weigh a known amount of fresh cotyledon tissue (e.g., 100 mg) from both control and treated plants.

    • Cut the tissue into small pieces.

  • Chlorophyll Extraction:

    • Place the tissue in a tube with a known volume of 80% acetone or 95% ethanol (e.g., 5 mL).

    • Incubate the tubes in the dark at room temperature or in a water bath at 60-65°C for a sufficient time to allow for complete chlorophyll extraction (the tissue will appear white).

  • Spectrophotometric Measurement:

    • Centrifuge the tubes to pellet the tissue debris.

    • Measure the absorbance of the supernatant at 645 nm and 665 nm using a spectrophotometer. Use the extraction solvent as a blank.

  • Calculation of Chlorophyll Concentration:

    • Use the following equations to calculate the chlorophyll concentration (in mg/L):

      • Chlorophyll a (mg/L) = (12.7 * A665) - (2.69 * A645)

      • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A665)

      • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A665)

    • Calculate the chlorophyll content per gram of fresh tissue.

Quantitative Data Summary

ParameterValue/RangePlant SpeciesReference
Visually Detectable Chlorosis As low as 0.2 µg/mLCucumber (Cucumis sativus)
Reliable Quantitative Chlorosis 1.5 - 20 µg/mLCucumber (Cucumis sativus)
Optimal Temperature for Toxin Production by A. tenuis 28°C-
Optimal Incubation Temperature for Bioassay 24 - 28°CCucumber (Cucumis sativus)

Visualizations

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast This compound This compound CF1 Chloroplast F1-ATPase (CF1) This compound->CF1 Binds to α/β subunit interface ATP_Synthase ATP Synthase Activity CF1->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient Proton Gradient Dissipation ATP_Synthase->Proton_Gradient Plastid_Dev Normal Plastid Development ATP_Production->Plastid_Dev Required for Chlorosis Chlorosis Plastid_Dev->Chlorosis Disruption leads to

Caption: this compound's mechanism of action leading to chlorosis.

Tentoxin_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Germination (e.g., Cucumber) C Seedling Treatment A->C B Prepare this compound Dilutions B->C D Incubation (Light & Temperature Control) C->D E Visual Observation of Chlorosis D->E F Harvest Tissue E->F G Chlorophyll Extraction F->G H Spectrophotometry G->H I Data Analysis H->I

Caption: Experimental workflow for a this compound bioassay.

Navigating Tentoxin Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with Tentoxin solubility in their experimental workflows, this technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent phytotoxin.

This compound, a cyclic tetrapeptide produced by the fungus Alternaria alternata, is a valuable tool in herbicide research and for studying chloroplast ATP synthase. However, its hydrophobic nature frequently leads to solubility issues, which can compromise experimental accuracy and reproducibility. This guide is designed to directly address and provide solutions for these common problems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is readily soluble in several organic solvents. For preparing a concentrated stock solution, dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are the most commonly used and recommended solvents. It has a reported solubility of approximately 10 mg/mL in these solvents. Ethanol can also be used, with a similar solubility.[1] It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound.

Q2: My this compound precipitates when I dilute my stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as "precipitation" or "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. When the concentrated organic stock solution is diluted into a buffer, the abrupt change in solvent polarity causes the hydrophobic this compound molecules to aggregate and precipitate.

To prevent this, follow these best practices:

  • Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion helps to prevent the formation of localized high concentrations of this compound that are prone to precipitation.

  • Low Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, ideally below 1%.[2] Higher concentrations of organic solvents can be toxic to cells and may interfere with your assay.[3][4]

  • Prepare Fresh: Prepare your working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation over time.

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. While specific half-life data for this compound in various buffers is not extensively documented, it is known that related mycotoxins can degrade over time in aqueous environments.[5] It is strongly recommended to prepare aqueous working solutions of this compound immediately before use and to avoid long-term storage of these solutions. Stock solutions in anhydrous DMSO or methanol are stable for at least a year when stored properly at -20°C.[6]

Q4: How does pH affect the solubility and stability of this compound?

A4: The stability of cyclic tetrapeptides like this compound can be pH-dependent. While specific quantitative data on the solubility of this compound across a wide pH range is limited, a study on the biosynthesis of this compound suggests that a pH of around 7 is optimal for its production, and deviations from this can affect its release from the producing fungus, implying some pH-dependent stability.[7] For experimental purposes, it is advisable to maintain the pH of your aqueous buffer within a physiologically relevant and stable range for your specific assay.

Troubleshooting Guide: Common Solubility Problems

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Solution
Visible precipitate or cloudiness in the working solution. The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic co-solvent is too low.Decrease the final concentration of this compound in your working solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system (typically <1%). Prepare the working solution by adding the stock solution to a vigorously stirring buffer.
Inconsistent or lower-than-expected experimental results (e.g., higher IC50 values). Precipitation of this compound has led to a lower effective concentration in the assay.Visually inspect your working solutions for any signs of precipitation before and during the experiment. If precipitation is suspected, prepare a fresh, more dilute working solution. Consider performing a solubility test in your specific experimental buffer to determine the maximum usable concentration.
Stock solution appears cloudy or contains crystals. The stock solution was not fully dissolved, or some solvent has evaporated over time, increasing the concentration.Ensure the this compound powder is completely dissolved in the organic solvent when preparing the stock solution. Gentle warming and vortexing can aid dissolution. Store stock solutions in tightly sealed vials to prevent solvent evaporation.

Quantitative Solubility and Stability Data

Solvent/Buffer Solubility Stability Notes
Dimethyl Sulfoxide (DMSO)~10 mg/mLStock solutions are stable for at least one year at -20°C.[6]
Methanol~10 mg/mLStock solutions are stable for at least one year at -20°C.[6]
Ethanol~10 mg/mL[1]Similar stability to methanol stock solutions.
Aqueous Buffers (e.g., PBS, MES)PoorProne to precipitation, especially at higher concentrations. Stability is limited; prepare fresh for each use. The stability of related mycotoxins in aqueous solutions is pH and temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a soluble and stable stock solution of this compound and a non-precipitating aqueous working solution.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

A. Preparation of a 10 mg/mL Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or methanol to achieve a final concentration of 10 mg/mL.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

B. Preparation of an Aqueous Working Solution (Example: 10 µg/mL):

  • Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • In a separate sterile tube, add the required volume of your aqueous buffer.

  • While vigorously vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. For example, to make 1 mL of a 10 µg/mL working solution, add 1 µL of the 10 mg/mL stock solution to 999 µL of buffer.

  • Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a more dilute working solution.

  • Use the freshly prepared working solution immediately in your experiment.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of Chloroplast ATP Synthase

This compound's primary mode of action is the inhibition of photophosphorylation in chloroplasts by targeting the F1 subunit of the ATP synthase enzyme.[8] This inhibition blocks the synthesis of ATP, the primary energy currency of the cell.

Tentoxin_Signaling_Pathway cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma cluster_downstream Downstream Physiological Effects PSII Photosystem II Cytb6f Cytochrome b6f PSII->Cytb6f Electron Transport O2 O2 PSII->O2 Oxidation PSI Photosystem I Cytb6f->PSI Electron Transport Proton_Gradient Proton Gradient (H+) Cytb6f->Proton_Gradient Proton Pumping NADP_reductase NADP+ Reductase PSI->NADP_reductase Electron Transport ATP_Synthase Chloroplast F1-ATPase ATP ATP ATP_Synthase->ATP Reduced_Photosynthesis Reduced Photosynthesis & Carbon Fixation ATP_Synthase->Reduced_Photosynthesis NADPH NADPH NADP_reductase->NADPH Reduction Calvin_Cycle Calvin Cycle ATP->Calvin_Cycle Energy Input NADPH->Calvin_Cycle Reducing Power This compound This compound This compound->ATP_Synthase Inhibits Light Light Energy Light->PSII Light->PSI H2O H2O H2O->PSII Proton_Gradient->ATP_Synthase Drives Synthesis ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Chlorosis Chlorosis (Yellowing of leaves) Reduced_Photosynthesis->Chlorosis Stunted_Growth Stunted Growth Reduced_Photosynthesis->Stunted_Growth Cell_Death Cell Death Stunted_Growth->Cell_Death Downstream_Effects This compound This compound ATP_Synthase Chloroplast ATP Synthase Inhibition This compound->ATP_Synthase ATP_Depletion ATP Depletion in Chloroplast ATP_Synthase->ATP_Depletion Reduced_Calvin_Cycle Reduced Calvin Cycle Activity ATP_Depletion->Reduced_Calvin_Cycle Impaired_Metabolism Impaired Anabolic Metabolism ATP_Depletion->Impaired_Metabolism Signaling_Disruption Disruption of Energy-Dependent Signaling ATP_Depletion->Signaling_Disruption Oxidative_Stress Increased Oxidative Stress Reduced_Calvin_Cycle->Oxidative_Stress Senescence Senescence Impaired_Metabolism->Senescence Cell_Death Programmed Cell Death Oxidative_Stress->Cell_Death Signaling_Disruption->Cell_Death Senescence->Cell_Death Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Chloroplasts 1. Isolate Chloroplasts from sensitive plant species Prepare_this compound 2. Prepare this compound working solutions (serial dilutions) Isolate_Chloroplasts->Prepare_this compound Prepare_Assay_Buffer 3. Prepare Assay Buffer (containing ADP, Pi, and a regeneration system) Prepare_this compound->Prepare_Assay_Buffer Incubate 4. Incubate Chloroplasts with this compound solutions Prepare_Assay_Buffer->Incubate Initiate_Reaction 5. Initiate ATP synthesis (e.g., by light exposure) Incubate->Initiate_Reaction Measure_ATP 6. Measure ATP production (e.g., Luciferin-Luciferase assay) Initiate_Reaction->Measure_ATP Plot_Data 7. Plot ATP production vs. This compound concentration Measure_ATP->Plot_Data Calculate_IC50 8. Calculate IC50 value Plot_Data->Calculate_IC50

References

How to prevent degradation of Tentoxin during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tentoxin during experiments. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For long-term storage, acetonitrile (B52724) and methanol (B129727) are the recommended solvents. Stock solutions of Alternaria toxins, the class to which this compound belongs, have demonstrated stability for at least one year when prepared in methanol at a concentration of 100 µg/mL and stored at -20°C.[1] Acetonitrile is also considered a suitable solvent for the long-term storage of these toxins. While this compound may be soluble in other solvents like DMSO and ethanol, there is limited data on its long-term stability in these alternatives. Therefore, if other solvents are used, it is highly recommended to conduct a stability study under your specific experimental conditions.

Q2: What are the optimal storage conditions for this compound solutions?

This compound solutions should be stored at low temperatures and protected from light to prevent degradation. The recommended temperature for long-term storage is -20°C.[1] For short-term storage, 4°C may be acceptable, but stability should be verified. Always use amber vials or wrap vials in aluminum foil to minimize photodegradation.

Q3: How can I minimize the degradation of this compound during experimental procedures?

To minimize degradation, it is advisable to prepare working solutions on ice and use them promptly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.[1] If your experiment requires aqueous buffers, prepare the this compound dilution immediately before use to reduce the risk of hydrolysis.

Q4: Can the pH of my experimental solution affect this compound stability?

Yes, pH can significantly impact the stability of mycotoxins. While specific data for this compound is limited, studies on other mycotoxins, such as tenuazonic acid, show that acidic conditions (pH 3.5) can lead to significant degradation at room temperature and above.[1] Generally, for many pesticides, a pH range of 4 to 7 is recommended for optimal stability.[2][3] Alkaline conditions (pH > 7) can cause rapid hydrolysis of some pesticides.[2][4][5] Therefore, it is crucial to control and monitor the pH of your experimental solutions.

Q5: Is this compound susceptible to adsorption onto labware?

Yes, adsorption to the surface of storage containers is a potential issue that can lead to a decrease in the effective concentration of this compound.[1] To mitigate this, consider using silanized glass vials, especially for long-term storage and when working with low-concentration solutions.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Decreased biological activity or inconsistent results over time. This compound degradation.- Verify Storage Conditions: Ensure stock solutions are stored at -20°C and protected from light.[1]- Check Solution Age: Use freshly prepared dilutions for experiments.- Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated warming and cooling.[1]- Use Appropriate Solvents: Stick to recommended solvents like acetonitrile or methanol for storage.[1]
Lower than expected concentration in analytical measurements (e.g., LC-MS). 1. Degradation: The compound has broken down.2. Adsorption: The compound is stuck to the container walls.- Perform Stability Check: Analyze a freshly prepared standard alongside your experimental sample.- Use Silanized Vials: To prevent adsorption, especially for dilute solutions.- Rinse Vials: When preparing dilutions, rinse the original vial with the solvent to ensure complete transfer of the compound.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Analyze Degradation Products: Use techniques like LC-MS/MS to identify potential degradation products.[6][7]- Review Experimental Conditions: Assess factors like pH, temperature, and light exposure that could be causing degradation.

Quantitative Data on Mycotoxin Stability

Table 1: Half-life of Tenuazonic Acid in Aqueous Buffer [1]

TemperaturepHHalf-life (days)
25°C3.573.8 ± 0.4
40°C3.514.0 ± 0.1
4°C, 25°C, 40°C7.0No significant degradation observed over 4 months.

This data is for Tenuazonic Acid and should be used as a general guide. It is recommended to perform a specific stability study for this compound under your experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer at a given temperature.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)
  • High-purity water
  • Buffer components (e.g., phosphate, citrate)
  • Acetonitrile (HPLC grade)
  • Formic acid (optional, for LC-MS)
  • Silanized glass vials
  • Calibrated pH meter
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare the Aqueous Buffer: Prepare the desired aqueous buffer and adjust the pH to the target value for your experiment.
  • Prepare this compound Working Solution: Dilute the this compound stock solution with the prepared aqueous buffer to the final experimental concentration. Prepare this solution fresh and immediately before starting the stability study.
  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the this compound working solution for analysis. This will serve as your T0 reference.
  • Incubation: Store the remaining this compound working solution under the desired experimental temperature condition (e.g., 25°C, 37°C). Ensure the solution is protected from light.
  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for analysis.
  • Sample Analysis: Analyze the T0 and all time-point samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining concentration of this compound.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. This data can be used to determine the degradation rate and half-life of this compound under the tested conditions.

Visualizing this compound's Mechanism and Experimental Workflow

To aid in understanding this compound's mode of action and the logical flow of a stability experiment, the following diagrams are provided.

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast ATP_Synthase CF1-CF0 ATP Synthase ATP ATP ATP_Synthase->ATP Energy Production ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Substrates Chlorosis Chlorosis in Sensitive Plants ATP->Chlorosis Leads to This compound This compound This compound->Inhibition Inhibition->ATP_Synthase Inhibits

Caption: this compound inhibits the CF1-ATPase in chloroplasts, leading to chlorosis.

Experimental_Workflow start Start: Prepare this compound Stock Solution prepare_working Prepare Working Solution in Experimental Buffer start->prepare_working t0_analysis Time=0 Analysis (HPLC/LC-MS) prepare_working->t0_analysis incubation Incubate at Desired Temperature & Light Conditions prepare_working->incubation data_analysis Data Analysis: Calculate Degradation Rate t0_analysis->data_analysis time_point_analysis Time=X Analysis (HPLC/LC-MS) incubation->time_point_analysis time_point_analysis->data_analysis end End: Determine Stability data_analysis->end

Caption: Workflow for a this compound stability experiment.

References

Improving the formulation of Tentoxin for herbicidal application.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tentoxin Herbicide Formulation

Welcome to the technical support center for this compound formulation. This resource is designed for researchers, scientists, and formulation development professionals working to enhance the efficacy and stability of this compound as a bioherbicide. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action as a herbicide?

A1: this compound is a natural, cyclic tetrapeptide produced by phytopathogenic fungi of the Alternaria species.[1][2] Its herbicidal activity stems from its ability to act as a selective energy transfer inhibitor of the chloroplast F1-ATPase in sensitive plant species.[1][2] It binds to the αβ-interface of the enzyme, blocking ATP synthesis and hydrolysis, which ultimately leads to chlorosis (yellowing) and plant death.[1][3]

Q2: Why is formulation improvement necessary for this compound?

A2: While a potent phytotoxin, this compound's practical application as a commercial herbicide is limited by several factors. These include poor water solubility, potential instability under field conditions (e.g., UV light, temperature fluctuations), and inconsistent efficacy.[4][5] Effective formulation is critical to protect the active ingredient, improve its stability, enhance its solubility in spray mixtures, and ensure consistent delivery and uptake by the target weed species.[6]

Q3: My this compound formulation is showing low efficacy in greenhouse trials. What are the potential causes?

A3: Low efficacy can stem from multiple factors.[7] First, verify the stability of your formulation; precipitation, phase separation, or degradation of this compound can drastically reduce the active concentration. Second, consider the application parameters. Inadequate leaf wetting or coverage can limit uptake. The addition of adjuvants, such as surfactants or oils, can significantly improve performance.[8] Finally, ensure the target weed species is sensitive to this compound, as sensitivity can vary significantly between plant families.[8]

Q4: How can I improve the water solubility of this compound in my formulation?

A4: Improving the solubility of hydrophobic compounds like this compound is a common formulation challenge.[9] Several strategies can be employed:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Surfactants: Adding surfactants above their critical micelle concentration can create micelles that encapsulate this compound, increasing its apparent solubility.

  • Encapsulation: Techniques like complexation with cyclodextrins or nanoencapsulation can dramatically improve water solubility and stability.[10][11] Studies have shown that encapsulating herbicides in β-cyclodextrin can significantly enhance their water solubility and herbicidal activity.[11]

Q5: What are the advantages of nanoencapsulation for a bioherbicide like this compound?

A5: Nanoencapsulation offers several key advantages for delivering bioactive compounds.[12][13] For this compound, this technology can:

  • Enhance Stability: Protect the molecule from degradation by UV radiation and temperature fluctuations.[6]

  • Improve Solubility: Allow for the creation of stable aqueous dispersions (nanoemulsions or nan suspensions).[6]

  • Controlled Release: Provide a sustained release of the active ingredient over time, potentially prolonging its herbicidal effect.

  • Increase Bioavailability: The small particle size can improve adhesion to leaf surfaces and facilitate uptake into the plant.

Troubleshooting Guides

Guide 1: Formulation Instability (Phase Separation, Precipitation)
Symptom Potential Cause(s) Suggested Solution(s)
Cloudiness or precipitation after dilution in water 1. Poor solubility of this compound. 2. Incompatible surfactants or adjuvants. 3. pH of the spray solution is affecting solubility.1. Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent). 2. Screen different types of non-ionic or anionic surfactants for compatibility. 3. Test the effect of adjusting the spray solution pH. Weak acid herbicides can have their solubility and uptake influenced by pH.[14] 4. Consider nanoformulation strategies like emulsification or encapsulation.[12]
Phase separation (e.g., creaming or sedimentation) during storage 1. Insufficient emulsifier/stabilizer concentration. 2. Incorrect homogenization process. 3. Particle/droplet size is too large. 4. Density mismatch between phases.1. Optimize the type and concentration of the emulsifier or suspending agent. 2. Increase homogenization time or energy (e.g., using a high-shear mixer or sonicator). 3. Characterize particle size and aim for a smaller, more uniform distribution. 4. Add a weighting agent or modify the continuous phase density if possible.
Color change or loss of potency over time 1. Chemical degradation of this compound. 2. UV degradation from light exposure. 3. Microbial contamination.1. Conduct stability testing at different temperatures to assess chemical stability.[15] 2. Store formulations in amber bottles or include a UV protectant in the formulation. 3. Add a suitable preservative to the formulation.
Guide 2: Inconsistent Herbicidal Efficacy
Symptom Potential Cause(s) Suggested Solution(s)
High efficacy in lab/greenhouse, but poor performance in the field 1. Environmental factors (UV, rain, temperature) degrading the formulation.[4] 2. Poor adhesion and spreading on waxy leaf surfaces. 3. Application rate is too low for field conditions.1. Improve formulation stability with UV protectants or encapsulation. 2. Incorporate adjuvants like stickers, spreaders, or humectants to improve contact and reduce drying time.[16] 3. Re-evaluate the application dose based on field trials. Conduct a dose-response study.[17]
Variability in results between experimental batches 1. Inconsistent formulation preparation. 2. Degradation of this compound stock solution. 3. Variation in plant growth stage or health.1. Standardize all formulation procedures, including mixing order, speed, and time. 2. Store stock solutions properly (e.g., frozen, protected from light) and verify their concentration periodically via HPLC.[18] 3. Use plants of a consistent age and growth stage for all bioassays.[17]
Efficacy on some weed species but not others 1. Natural resistance of certain plant species to this compound's mode of action.[8]1. Confirm the target weed is known to be sensitive to this compound. The Brassicaceae family, for example, is known to contain insensitive species.[8] 2. Test the formulation on a known sensitive positive control species to ensure the formulation is active.

Experimental Protocols & Data

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Emulsification-Solvent Evaporation

This protocol provides a general method for encapsulating this compound within a biodegradable polymer matrix, such as Poly(lactic-co-glycolic acid) (PLGA), to improve stability and create a controlled-release formulation.

Materials:

  • This compound (pure compound)

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer and high-speed homogenizer (or sonicator)

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent (e.g., 5 mg this compound and 100 mg PLGA in 5 mL DCM).

  • Aqueous Phase Preparation: Prepare the PVA solution, which will act as the surfactant/stabilizer.

  • Emulsification: Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) while stirring. Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate to form a fine oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate. This process solidifies the nanoparticles. A rotary evaporator can also be used for faster removal.

  • Particle Recovery: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA.

  • Final Product: Resuspend the final nanoparticle pellet in water for immediate use or freeze-dry the sample for long-term storage.

Protocol 2: Accelerated Stability Testing of this compound Formulations

This protocol is used to predict the long-term stability of a formulation by subjecting it to elevated temperatures.[15]

Methodology:

  • Sample Preparation: Dispense the this compound formulation into sealed, appropriate containers (e.g., glass vials with Teflon-lined caps). Prepare enough samples for all time points.

  • Storage Conditions: Place the samples in a stability chamber or oven at an elevated temperature, typically 40°C or 54°C. Store a control set of samples at a reference temperature (e.g., 4°C or room temperature).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical Properties: Visual appearance (phase separation, color change), pH, viscosity, and particle size distribution (for nanoformulations).

    • Chemical Stability: Determine the concentration of active this compound using a validated analytical method like HPLC.[19]

  • Data Evaluation: Plot the percentage of remaining this compound versus time. This data can be used to estimate the shelf-life of the formulation under normal storage conditions.

Table 1: Illustrative Data on Herbicidal Efficacy of Different this compound Formulations

This table presents hypothetical data to illustrate how formulation changes can impact herbicidal activity, measured as the effective concentration required to inhibit plant growth by 50% (EC50). Lower EC50 values indicate higher potency.

Formulation IDFormulation TypeAdjuvant AddedTarget WeedEC50 (µg/mL)
TEN-SOL-01Aqueous Solution (with 5% DMSO)NoneAmaranthus retroflexus (Redroot Pigweed)15.2
TEN-EC-01Emulsifiable Concentrate0.2% Non-ionic SurfactantAmaranthus retroflexus (Redroot Pigweed)8.5
TEN-NANO-01PLGA NanoparticlesNoneAmaranthus retroflexus (Redroot Pigweed)4.1
TEN-NANO-02PLGA Nanoparticles0.2% Non-ionic SurfactantAmaranthus retroflexus (Redroot Pigweed)2.9
TEN-SOL-01Aqueous Solution (with 5% DMSO)NoneEchinochloa crus-galli (Barnyardgrass)22.7
TEN-NANO-02PLGA Nanoparticles0.2% Non-ionic SurfactantEchinochloa crus-galli (Barnyardgrass)9.8

Visualizations

Diagram 1: this compound's Mode of Action

This diagram illustrates the inhibitory action of this compound on the chloroplast F1-ATPase, which is essential for energy production (ATP synthesis) during photosynthesis.

Tentoxin_MoA cluster_chloroplast Chloroplast Thylakoid Membrane ProtonGradient Proton Gradient (High H+) ATP_Synthase Chloroplast ATP Synthase (CFo-CF1) ProtonGradient->ATP_Synthase H+ Flow ATP ATP Synthesis ATP_Synthase->ATP Powers NoATP ATP Synthesis Blocked ATP_Synthase->NoATP This compound This compound This compound->ATP_Synthase Binds & Inhibits

Caption: Mechanism of this compound inhibiting chloroplast ATP synthase.

Diagram 2: Experimental Workflow for Nano-Formulation Development

This workflow outlines the key steps from initial design to final evaluation for creating an effective nano-formulation of this compound.

Formulation_Workflow A Step 1: Component Selection - Polymer (e.g., PLGA) - Surfactant (e.g., PVA) - Solvent (e.g., DCM) B Step 2: Formulation Method (e.g., Emulsion-Solvent Evaporation) A->B C Step 3: Process Optimization - Homogenization Speed - Polymer:Drug Ratio B->C D Step 4: Physicochemical Characterization C->D E Step 5: Stability Assessment (Accelerated & Long-Term) D->E D1 Particle Size (DLS) F Step 6: Bio-Efficacy Testing (Greenhouse & Field Trials) E->F F->C Needs Refinement G Final Formulation F->G Meets Criteria D2 Encapsulation Efficiency (HPLC) D3 Morphology (SEM/TEM)

Caption: Workflow for developing and testing a this compound nano-formulation.

Diagram 3: Troubleshooting Logic for Formulation Instability

This decision tree provides a logical path for diagnosing and solving issues related to the physical instability of a this compound formulation.

Troubleshooting_Logic Start Instability Observed (e.g., Precipitation) CheckSolubility Is this compound fully dissolved in the concentrate? Start->CheckSolubility CheckDilution Does precipitation occur ONLY upon dilution? CheckSolubility->CheckDilution Yes Sol1 Action: Increase co-solvent or change solvent system. CheckSolubility->Sol1 No CheckStorage Is instability seen during storage? CheckDilution->CheckStorage No Sol2 Action: Optimize surfactant type/ concentration for dilution stability. CheckDilution->Sol2 Yes Sol3 Action: Improve stabilization. Increase emulsifier/suspending agent or reduce particle size. CheckStorage->Sol3 Yes End Problem Resolved CheckStorage->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting formulation instability issues.

References

Technical Support Center: Overcoming Plant Resistance Mechanisms to Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tentoxin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments, particularly those related to plant resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cyclic tetrapeptide produced by fungi of the Alternaria species.[1] Its primary mode of action is the inhibition of the chloroplast F1-ATPase, a key enzyme in photosynthesis responsible for ATP synthesis.[2][3] By binding to the α/β-interface of the F1 complex, this compound blocks the enzyme's activity, leading to chlorosis (yellowing of leaves) and ultimately, plant death in sensitive species.[1][4]

Q2: What is the molecular basis for plant resistance to this compound?

Plant sensitivity or resistance to this compound is primarily determined by a single amino acid in the β-subunit of the chloroplast F1-ATPase. While the exact codon can vary slightly between species, research has pointed to the significance of the residue at position 83. This genetic difference affects the binding affinity of this compound to the enzyme, with resistant plants having a configuration that prevents effective binding and inhibition.

Q3: My supposedly this compound-sensitive plants are showing resistance. What could be the cause?

Several factors could contribute to this observation:

  • Seed Purity and Genetic Variation: Ensure the purity of your seed stock. Genetic variation within a plant species can lead to differences in susceptibility. It is advisable to use a well-characterized and homogenous seed source.

  • Plant Age and Developmental Stage: The sensitivity of plants to this compound can vary with their age and developmental stage. Younger, developing tissues are often more susceptible. Standardize the age of the plants or tissues used in your experiments.

  • Environmental Conditions: Growth conditions such as light intensity, temperature, and humidity can influence a plant's physiological state and its response to toxins. Maintain consistent and optimal growth conditions for your plants.

  • Toxin Concentration and Application Method: The concentration of this compound and the method of application are critical. Ensure that the toxin solution is prepared correctly and applied uniformly to the plant tissue. For leaf assays, ensure complete and even coverage.

Q4: Can this compound induce any plant defense signaling pathways?

Yes, while the primary target of this compound is the chloroplast F1-ATPase, the resulting disruption to chloroplast function can trigger downstream signaling pathways. Toxins that affect chloroplasts can lead to the production of reactive oxygen species (ROS), which act as signaling molecules. This can, in turn, activate stress-related hormone pathways, such as the jasmonic acid (JA) signaling pathway, which is involved in plant defense against pathogens and herbivores.[5][6][7][8] The activation of these pathways is a general stress response and may not directly overcome the toxic effect of this compound but can influence the overall phenotype.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Patchy Chlorosis in Leaf Disc Assays
Possible Cause Troubleshooting Step
Uneven Toxin Application Ensure leaf discs are fully submerged in the this compound solution. Use gentle agitation during incubation to promote uniform exposure.
Variation in Leaf Age or Health Use leaves of a similar age and from healthy, well-watered plants. Avoid leaves with any visible signs of stress, damage, or senescence.[9]
Inadequate or Inconsistent Light Conditions Maintain uniform and consistent light intensity and duration for all experimental units. Variations in light can affect the rate of photosynthesis and the development of chlorosis.
Air Bubbles Trapped Under Leaf Discs Gently tap the container or use a sterile loop to dislodge any air bubbles that may prevent full contact between the leaf disc and the toxin solution.
Issue 2: No or Low Inhibition of Chloroplast F1-ATPase Activity in Vitro
Possible Cause Troubleshooting Step
Inactive Enzyme Preparation Prepare fresh chloroplast extracts or purified F1-ATPase for each experiment. Ensure that all extraction and purification steps are performed at low temperatures to maintain enzyme activity.
Incorrect Assay Buffer Composition Verify the pH and composition of your assay buffer. The activity of F1-ATPase is sensitive to pH and the concentration of ions like Mg2+.
Substrate (ATP) Concentration Too High High concentrations of ATP can sometimes compete with the binding of uncompetitive inhibitors. Try performing the assay with a range of ATP concentrations to determine the optimal condition for observing inhibition.
Degraded this compound Stock Solution This compound solutions should be stored properly (e.g., at -20°C in a suitable solvent) and protected from light. Prepare fresh dilutions for each experiment.
Issue 3: High Variability in Results Between Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Plant Material Use plants that are grown under highly controlled and uniform conditions. Select leaves or tissues of the same developmental stage for all replicates.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
Edge Effects in Multi-well Plates If using multi-well plates for assays, be aware of potential "edge effects" where wells on the perimeter of the plate may experience different temperature or humidity conditions. It is good practice to not use the outer wells for critical samples or to randomize the sample placement.
Inconsistent Incubation Times Ensure that all samples are incubated for the exact same duration. Stagger the addition of reagents if necessary to maintain consistent timing.

Experimental Protocols

Protocol 1: Leaf Disc Chlorosis Assay

This protocol is adapted from standard leaf senescence and necrosis quantification methods.[9]

Objective: To visually and quantitatively assess the chlorosis induced by this compound on leaf tissue.

Materials:

  • Healthy, fully expanded leaves from the plant species of interest.

  • This compound stock solution.

  • Incubation buffer (e.g., MES buffer, pH 6.5).

  • Petri dishes or multi-well plates.

  • Cork borer or a sharp, hollow punch.

  • Growth chamber with controlled light and temperature.

  • N,N-Dimethylformamide (DMF) for chlorophyll (B73375) extraction.[9]

  • Spectrophotometer.

Procedure:

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in the incubation buffer. Include a buffer-only control.

  • Excise Leaf Discs: Use a cork borer (e.g., 1 cm diameter) to cut uniform discs from healthy leaves, avoiding the midrib and major veins.

  • Incubation: Float the leaf discs, abaxial side down, on the this compound solutions in petri dishes or multi-well plates. Use at least 3-5 replicate discs per treatment.

  • Incubate: Place the plates in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).

  • Visual Assessment: Observe the development of chlorosis over several days. You can score the degree of yellowing visually on a scale (e.g., 0 = no chlorosis, 5 = complete chlorosis).

  • Chlorophyll Quantification:

    • At the end of the incubation period, blot the leaf discs dry.

    • Place a known number of discs (e.g., 3) into a microcentrifuge tube containing a known volume of DMF (e.g., 1 mL).[9]

    • Incubate in the dark at 4°C overnight to allow for complete chlorophyll extraction.[9]

    • Measure the absorbance of the DMF extract at 647 nm and 664.5 nm.[9]

    • Calculate the total chlorophyll content using the following equations:[9]

      • Chlorophyll a (µg/mL) = (12.0 * A664.5) - (2.79 * A647)

      • Chlorophyll b (µg/mL) = (20.78 * A647) - (4.88 * A664.5)

      • Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b

Data Presentation:

This compound Concentration (µM)Visual Chlorosis Score (0-5)Total Chlorophyll (µg/cm²)
0 (Control)
0.1
1
10
100
Protocol 2: In Vitro Chloroplast F1-ATPase Inhibition Assay

Objective: To measure the direct inhibitory effect of this compound on the activity of isolated chloroplast F1-ATPase.

Materials:

  • Isolated chloroplasts or purified chloroplast F1-ATPase.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2).

  • ATP solution (e.g., 100 mM).

  • Reagents for detecting inorganic phosphate (B84403) (Pi) release (e.g., Malachite Green-based reagent).

  • Microplate reader.

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions. Keep the enzyme preparation on ice.

  • Set up the Reaction: In a microplate, add the following to each well:

    • Assay buffer.

    • Dilutions of this compound (or buffer for control).

    • Chloroplast F1-ATPase preparation.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C) to allow this compound to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding ATP to each well.

  • Incubate: Incubate the plate for a fixed period (e.g., 15-30 minutes) during which the ATP hydrolysis reaction proceeds.

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green reagent). This reagent will also react with the released Pi to produce a colored product.

  • Measure Absorbance: After a color development period, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Calculate Activity: Create a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi released in each sample. ATPase activity is typically expressed as µmol Pi released/min/mg protein.

Data Presentation:

This compound Concentration (µM)ATPase Activity (µmol Pi/min/mg)% Inhibition
0 (Control)0
0.01
0.1
1
10

Visualizations

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus This compound This compound F1_ATPase Chloroplast F1-ATPase This compound->F1_ATPase Inhibition ATP_Synthase ATP Synthesis F1_ATPase->ATP_Synthase Blocks ROS Reactive Oxygen Species (ROS) F1_ATPase->ROS Disruption leads to Chlorosis Chlorosis & Cell Death ATP_Synthase->Chlorosis Leads to JA_Pathway Jasmonic Acid (JA) Signaling Pathway ROS->JA_Pathway Retrograde Signal Defense_Genes Defense Gene Expression JA_Pathway->Defense_Genes Activation Defense_Genes->Chlorosis Modulates

Caption: this compound's mechanism and downstream signaling.

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_assay Bioassay cluster_data Data Analysis Plant_Growth Grow Plants under Controlled Conditions Select_Tissue Select Healthy, Uniform Leaf Tissue Plant_Growth->Select_Tissue Prepare_Toxin Prepare this compound Dilutions Select_Tissue->Prepare_Toxin Incubate Incubate Leaf Discs with this compound Prepare_Toxin->Incubate Assess Assess Chlorosis (Visual & Quantitative) Incubate->Assess Quantify_Chlorophyll Quantify Chlorophyll Content Assess->Quantify_Chlorophyll Analyze_Data Analyze and Compare Treatment Groups Quantify_Chlorophyll->Analyze_Data

Caption: Workflow for the Leaf Disc Chlorosis Assay.

References

Technical Support Center: Enhancing Tentoxin Delivery in Planta

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of tentoxin delivery in planta. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the application of this compound in plant experiments, leading to reduced efficacy.

Issue 1: Low or Inconsistent this compound Efficacy

Q1: Why am I observing minimal or no chlorosis in susceptible plant species after this compound application?

A1: Several factors could contribute to the reduced performance of this compound. Consider the following troubleshooting steps:

  • Verify Plant Susceptibility: Ensure that the plant species or even the specific cultivar you are using is known to be sensitive to this compound. Sensitivity is determined by the plant's chloroplast F1-ATPase.

  • Check this compound Concentration: The concentration of this compound is critical for inducing a response. For susceptible species like cucumber (Cucumis sativus), visible chlorosis can be detected at concentrations as low as 0.2 µg/mL, with maximum effect at around 20 µg/mL.

  • Application Timing and Method: The growth stage of the plant and the application method can significantly impact uptake and efficacy. Younger, actively growing plants are generally more susceptible. Ensure your application method (foliar spray or soil drench) is appropriate for your experimental setup.

  • Environmental Conditions: Temperature, humidity, and light conditions can affect both the plant's physiology and the stability of the this compound formulation. For instance, some studies suggest that a period of darkness after application can enhance the chlorotic effect.

  • Formulation and Adjuvants: The formulation of your this compound solution is crucial. The absence of appropriate adjuvants can lead to poor spray retention, spreading, and penetration of the leaf cuticle.

Logical Troubleshooting Workflow for Low Efficacy

low_efficacy_troubleshooting start Low/No this compound Efficacy check_susceptibility Verify Plant Susceptibility start->check_susceptibility check_concentration Review this compound Concentration check_susceptibility->check_concentration Species is susceptible check_application Assess Application Method & Timing check_concentration->check_application Concentration is correct check_environment Evaluate Environmental Conditions check_application->check_environment Application is optimal check_formulation Examine Formulation & Adjuvants check_environment->check_formulation Environment is suitable resolve Efficacy Improved check_formulation->resolve Formulation is optimized

Caption: Troubleshooting workflow for addressing low this compound efficacy.

Issue 2: High Variability in Experimental Results

Q2: My experimental replicates show high variability in the degree of chlorosis. What could be the cause?

A2: High variability can obscure the true effect of your treatments. Here are common sources of variability and their solutions:

  • Inconsistent Application: Ensure uniform application of the this compound solution across all replicates. For foliar sprays, this means consistent spray volume, pressure, and coverage of the leaf surface, especially the undersides of leaves.

  • Plant Material Variability: Use plants of the same age, developmental stage, and grown under identical conditions. Even minor differences in plant health and vigor can affect their response to phytotoxins.

  • Non-uniform Environmental Conditions: Maintain consistent light intensity, temperature, and humidity for all replicates throughout the experiment. Gradients in these conditions across a growth chamber or greenhouse can lead to variable plant responses.

  • Improper Solution Preparation: Ensure your this compound stock solution is homogenous and that all dilutions are prepared accurately. This compound can self-associate in solution, so proper mixing is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound delivery.

Formulation and Adjuvants

Q3: How can I improve the uptake of this compound through the plant cuticle?

A3: The waxy cuticle of plant leaves is a major barrier to the entry of externally applied substances. Using adjuvants in your this compound formulation can significantly enhance its penetration.

  • Surfactants (Wetter-Spreaders): These reduce the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf surface and preventing them from beading up and rolling off. Non-ionic surfactants are commonly used for this purpose.

  • Penetrants (Oils): Crop oil concentrates (COCs) and methylated seed oils (MSOs) can help to solubilize the cuticular waxes, facilitating the diffusion of this compound into the leaf tissue.

  • Humectants: These adjuvants slow the drying of the spray droplet on the leaf surface, which prolongs the time available for this compound to be absorbed.

Q4: Are there advanced formulation strategies to improve this compound delivery?

A4: Yes, nanoparticle-based delivery systems are a promising approach for enhancing the delivery of various molecules into plants. Encapsulating this compound in nanoparticles could offer several advantages:

  • Improved Stability: Protection of the this compound molecule from degradation by UV light and other environmental factors.

  • Enhanced Penetration: Nanoparticles can potentially facilitate movement across the plant cuticle and cell wall.

  • Controlled Release: Formulations can be designed for a slow and sustained release of this compound within the plant tissue.

Application Methods

Q5: Should I apply this compound as a foliar spray or a soil drench?

A5: The choice of application method depends on your research objectives and the target plant species.

  • Foliar Spray: This is the most common method for applying herbicides and phytotoxins that target photosynthetic processes in the leaves. It allows for direct application to the site of action (chloroplasts in the leaves). For efficient foliar uptake, a well-formulated spray solution containing adjuvants is essential.

  • Soil Drench: This method involves applying the this compound solution to the soil, allowing for uptake by the roots and subsequent translocation to the shoots. While this can be an effective method for systemic compounds, the efficiency of this compound uptake and translocation from the roots to the leaves may vary depending on the plant species and soil type. Some studies on other mycotoxins have demonstrated root uptake and translocation.

Experimental Design and Quantification

Q6: How can I quantitatively measure the effect of this compound in my experiments?

A6: A common method is to perform a bioassay based on the inhibition of chlorophyll (B73375) production. This typically involves:

  • Germinating seeds of a susceptible species (e.g., cucumber) in petri dishes containing filter paper soaked with different concentrations of your this compound solution.

  • After a set period of incubation under controlled light and temperature, the chlorophyll is extracted from the seedlings (cotyledons and hypocotyls) using a solvent like hot ethanol (B145695) or acetone.

  • The chlorophyll content is then quantified spectrophotometrically. The reduction in chlorophyll content compared to the control (no this compound) is a measure of this compound's activity.

Q7: How can I directly measure the amount of this compound taken up by the plant?

A7: The most accurate method for quantifying this compound in plant tissues is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique is highly sensitive and specific, allowing for the detection and quantification of very low concentrations of the toxin within a complex plant matrix.

Data Presentation

Table 1: Adjuvant Types and Their Functions in Enhancing Foliar Uptake

Adjuvant TypePrimary FunctionExamplesRecommended Concentration (General)
Surfactants Reduces surface tension, improves spreadingNon-ionic surfactants (NIS)0.1% - 0.5% (v/v)
Crop Oil Concentrates (COC) Enhances penetration through cuticlePetroleum-based oils + surfactant1% - 2% (v/v)
Methylated Seed Oils (MSO) Enhances penetration, faster absorptionModified vegetable oils0.5% - 1.5% (v/v)
Humectants Slows droplet drying, increases absorption timeGlycerol, propylene (B89431) glycolVaries by product

Table 2: Comparison of this compound Application Methods

Application MethodAdvantagesDisadvantagesBest For
Foliar Spray Direct application to target tissue (leaves); Rapid onset of action.Requires optimized formulation with adjuvants; Susceptible to environmental factors (rain, wind).Assessing direct effects on photosynthesis and chloroplasts; Screening for herbicidal activity.
Soil Drench Less dependent on foliar characteristics; Can provide longer-lasting systemic effects.Uptake and translocation efficiency can be variable; Potential for soil binding and degradation.Studying systemic transport of this compound; Investigating root-to-shoot translocation.

Table 3: Nanoparticle-Based Delivery Systems for Bioactive Molecules in Plants

Nanoparticle TypeKey FeaturesPotential Advantages for this compound Delivery
Polymeric Nanoparticles Biocompatible and biodegradable; Tunable size and surface properties.Controlled release of this compound; Protection from degradation.
Lipid-Based Nanoparticles High encapsulation efficiency for hydrophobic molecules; Good biocompatibility.Enhanced penetration of the leaf cuticle.
Mesoporous Silica Nanoparticles High surface area and pore volume; Easy to functionalize.High loading capacity for this compound; Potential for targeted delivery.

Experimental Protocols

Protocol 1: this compound Bioassay Using Cucumber Seedlings

This protocol is adapted from established methods for assessing this compound activity based on chlorophyll inhibition.

Materials:

  • Cucumber seeds (Cucumis sativus)

  • 9 cm Petri dishes

  • Whatman No. 1 filter paper

  • This compound stock solution of known concentration

  • Sterile distilled water

  • Spectrophotometer

  • 80% Ethanol

  • Growth chamber with controlled light and temperature (e.g., 25°C, continuous light)

Procedure:

  • Prepare a series of this compound dilutions from your stock solution in sterile distilled water. Include a negative control (water only).

  • Place three discs of filter paper in each petri dish.

  • Pipette 10 mL of each this compound dilution (or control solution) into the corresponding petri dish, ensuring the filter paper is saturated.

  • Place 15 cucumber seeds, evenly spaced, in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under continuous light at a constant temperature.

  • Incubate for 5-7 days, or until significant chlorosis is observed in the positive controls.

  • Harvest the cotyledons and hypocotyls from all seedlings in each dish.

  • Record the fresh weight of the harvested tissue.

  • Extract chlorophyll by homogenizing the tissue in a known volume of 80% ethanol.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/L) = (20.2 x A645) + (8.02 x A663)

  • Express the results as chlorophyll content per gram of fresh weight and compare the different treatments to the control.

Protocol 2: Quantification of this compound in Plant Tissue by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from plant leaf samples.

Materials:

  • Plant leaf tissue treated with this compound

  • Liquid nitrogen

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Extraction solvent (e.g., methanol (B129727), acetonitrile)

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • HPLC-MS/MS system with a C18 column

  • This compound analytical standard

Procedure:

  • Sample Collection and Homogenization:

    • Harvest a known weight of leaf tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add a measured volume of extraction solvent (e.g., 5 mL of methanol per gram of tissue).

    • Vortex thoroughly and then agitate on a shaker for at least 30 minutes at room temperature.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (if necessary):

    • To remove interfering compounds from the plant matrix, a solid-phase extraction (SPE) step may be required.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Use a suitable C18 column and a gradient elution program with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.

    • Set up the mass spectrometer to monitor for the specific precursor and product ions of this compound in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated using the this compound analytical standard.

Mandatory Visualization

This compound's Mode of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of the chloroplast F1-ATPase, which disrupts ATP synthesis. This leads to a buildup of protons and the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). The accumulation of ¹O₂ can trigger a chloroplast retrograde signaling pathway, where signals are sent from the chloroplast to the nucleus, ultimately affecting nuclear gene expression. In some cases, this signaling can involve the EXECUTER (EX1) protein and lead to the activation of the jasmonic acid (JA) signaling pathway, which can contribute to cell death and the development of chlorotic and necrotic lesions.

tentoxin_pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus This compound This compound atpase Chloroplast F1-ATPase This compound->atpase Inhibits atp_synthesis Disrupted ATP Synthesis atpase->atp_synthesis ros Reactive Oxygen Species (¹O₂) atp_synthesis->ros Leads to ex1 EXECUTER1 (EX1) ros->ex1 Activates retrograde_signal Retrograde Signal ex1->retrograde_signal Transduces ja_synthesis Jasmonic Acid (JA) Synthesis Genes retrograde_signal->ja_synthesis Upregulates ja_signaling JA Signaling Pathway ja_synthesis->ja_signaling Activates cell_death Cell Death / Chlorosis ja_signaling->cell_death Induces

Caption: this compound's inhibitory action on chloroplast F1-ATPase and the subsequent retrograde signaling pathway.

Experimental Workflow for Enhancing this compound Delivery

The following workflow outlines the key steps for systematically evaluating and optimizing this compound delivery in planta.

experimental_workflow cluster_analysis Data Collection & Analysis start Define Research Question formulation Formulation Development (this compound + Adjuvants/Nanoparticles) start->formulation application Application to Plants (Foliar Spray vs. Soil Drench) formulation->application incubation Incubation under Controlled Conditions application->incubation bioassay Phenotypic Bioassay (Chlorophyll Quantification) incubation->bioassay quantification Chemical Analysis (HPLC-MS/MS of this compound) incubation->quantification optimization Data Interpretation & Optimization bioassay->optimization quantification->optimization conclusion Conclusion optimization->conclusion

Technical Support Center: Mitigating Off-Target Effects of Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tentoxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species. Its primary and most well-characterized mechanism of action is the inhibition of chloroplast F1-ATPase (CF1) in sensitive plant species.[1][2][3][4][5] This inhibition disrupts photophosphorylation, leading to chlorosis and plant death, which is why it is considered a potential bioherbicide.

Q2: Does this compound have known off-target effects in non-plant systems?

The term "off-target" for this compound typically refers to its effects in organisms lacking chloroplasts, such as mammalian cells. While the primary target is absent in these cells, some studies on various Alternaria toxins have reported cytotoxic effects in mammalian cell lines. However, specific off-target protein binders for this compound in mammalian cells have not been well-characterized in the scientific literature. Therefore, any observed effect in a non-plant system should be carefully evaluated for specificity.

Q3: At what concentration should I use this compound in my experiments?

The optimal concentration of this compound depends on the experimental system. For its on-target effect in sensitive plants, inhibition of chloroplast F1-ATPase occurs at nanomolar concentrations.[1] For non-plant systems, it is crucial to perform a dose-response study to determine the concentration at which a desired effect is observed versus the concentration at which non-specific cytotoxicity occurs. Based on the limited available data, concentrations in the micromolar range might be required to see effects in mammalian cells, but these could be due to off-target activities.

Q4: What are the signs of off-target effects or cytotoxicity in my cell-based assays?

Signs of off-target effects or general cytotoxicity can include:

  • A sudden drop in cell viability that does not correlate with the expected mechanism of action.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Induction of apoptosis or necrosis markers.

  • Alterations in cellular pathways that are not downstream of the known target.

Q5: How can I control for potential off-target effects of this compound?

Several control experiments are essential:

  • Use a negative control compound: If available, use a structurally similar but inactive analog of this compound.

  • Dose-response curve: Establish a clear relationship between the concentration of this compound and the observed effect.

  • Rescue experiments: If the on-target effect is known to cause a specific phenotype, try to rescue this phenotype by manipulating downstream signaling components.

  • Use of multiple cell lines: Test the effect of this compound on different cell lines, including those that are expected to be sensitive and resistant.

  • Target engagement assays: If a potential off-target is hypothesized, directly measure the binding of this compound to this protein.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect observed in a plant-based experiment. 1. The plant species is resistant to this compound. 2. The concentration of this compound is too low. 3. The compound has degraded.1. Check the literature for the sensitivity of your plant species. 2. Perform a dose-response experiment with a wider concentration range. 3. Use a fresh stock of this compound and verify its integrity by analytical methods if possible.
High levels of cell death in a mammalian cell line. 1. The concentration of this compound is too high, leading to off-target cytotoxicity. 2. The cell line is particularly sensitive to the solvent used to dissolve this compound.1. Lower the concentration of this compound and perform a careful dose-response analysis to find a non-toxic working concentration. 2. Include a vehicle control (the solvent without this compound) in your experiment to assess the effect of the solvent alone.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound working solutions. 3. Contamination of cell cultures.1. Standardize your cell culture protocols. 2. Prepare fresh working solutions of this compound for each experiment from a validated stock. 3. Regularly test your cell lines for mycoplasma and other contaminants.
Observed effect does not seem to be related to ATPase inhibition. 1. The effect is due to an unknown off-target interaction.1. Acknowledge this possibility and design experiments to investigate the specificity of the effect. This could involve proteomic approaches to identify binding partners or using knockdown/knockout of the suspected off-target.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's on-target activity. Data on specific off-target interactions in mammalian systems is currently limited.

Parameter Target System Value Reference
Ki (Inhibition constant) Chloroplast F1-ATPase (CF1)Spinach~10 nM[1]
Koveractivation Chloroplast F1-ATPase (CF1)SpinachHigher µM range[1]

Note: There is a lack of robust IC50 data for this compound in a wide range of mammalian cell lines. Researchers should empirically determine the cytotoxic concentrations in their specific cell models.

Experimental Protocols

Protocol 1: Determining the On-Target Activity of this compound using an ATPase Activity Assay

Objective: To measure the inhibitory effect of this compound on the activity of isolated chloroplast F1-ATPase.

Materials:

  • Isolated and purified chloroplast F1-ATPase (CF1) from a sensitive plant species (e.g., spinach).

  • This compound stock solution (e.g., in DMSO).

  • ATP solution.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).

  • Microplate reader.

Methodology:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a microplate, add the diluted this compound or vehicle control to the wells.

  • Add the purified CF1 enzyme to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding a known concentration of ATP to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of ATPase activity for each this compound concentration relative to the vehicle control.

  • Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Off-Target Cytotoxicity in a Mammalian Cell Line

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a mammalian cell line.

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (e.g., in DMSO).

  • Cell viability assay reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., staurosporine).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the output (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

Caption: this compound's primary signaling pathway in sensitive plants.

Experimental_Workflow start Start: Hypothesis of this compound's effect in a new system dose_response Perform Dose-Response (On-target vs. Cytotoxicity) start->dose_response select_conc Select Non-Toxic Working Concentration dose_response->select_conc experiment Main Experiment with this compound select_conc->experiment phenotype Observe Phenotype experiment->phenotype controls Include Controls: - Vehicle - Negative Control Compound - Positive Control controls->experiment specificity Assess Specificity: - Rescue Experiment - Target Engagement Assay phenotype->specificity conclusion Conclusion on On-Target vs. Off-Target Effect specificity->conclusion

Caption: A logical workflow for investigating this compound's effects.

References

Validation & Comparative

A Comparative Analysis of Tentoxin and Commercial Herbicides: Efficacy, Mechanism of Action, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the herbicidal potential of Tentoxin in comparison to leading commercial herbicides. This document provides an objective analysis of performance, detailed experimental methodologies, and visual representations of key biological pathways.

The quest for novel, effective, and environmentally benign herbicides is a continuous endeavor in agricultural science. Natural phytotoxins, such as this compound, a cyclic tetrapeptide produced by several species of Alternaria fungi, represent a promising avenue for the development of new weed management strategies. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound and its precursor, Dihydrothis compound, with those of widely used commercial herbicides, including glyphosate (B1671968), glufosinate (B12851), atrazine, and 2,4-D. While direct, side-by-side comparative field data is limited in the current body of scientific literature, this guide synthesizes available experimental data to offer valuable insights for the research community.

Executive Summary

This compound exhibits a highly specific mode of action, targeting the chloroplast F1-ATPase, an enzyme crucial for energy production in plants.[1][2] This mechanism is distinct from those of many commercial herbicides, which often target amino acid synthesis, photosynthesis at different sites, or hormonal pathways.[3][4][5][6] This unique target suggests that this compound could be a valuable tool for managing weeds that have developed resistance to other herbicide classes.

Available data, primarily from laboratory and greenhouse studies, indicates that this compound and its analogs can effectively inhibit the growth of various weed species.[7] However, a notable gap exists in the literature regarding direct field comparisons with commercial herbicides. This guide aims to bridge this gap by presenting the available quantitative data, detailing the experimental protocols used to generate it, and visualizing the underlying biochemical pathways to facilitate a deeper understanding of these compounds.

Comparative Efficacy: A Look at the Data

Quantitative data directly comparing the herbicidal efficacy of this compound or Dihydrothis compound with commercial herbicides in field trials is scarce. However, laboratory and greenhouse studies provide valuable insights into their potential. The following tables summarize available data, primarily focusing on the percentage of weed control or growth inhibition. It is crucial to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.

Herbicide Target Weed Species Efficacy Metric Concentration / Application Rate Result Source
This compound Analog Ryegrass (Lolium sp.)Radicle Growth Inhibition67 µg/mL>70% inhibition[7]
Glyphosate Common Waterhemp (Amaranthus tuberculatus)Injury Rating1,121 g ha⁻¹>90%[8]
Glyphosate Giant Ragweed (Ambrosia trifida)Injury Rating1,121 g ha⁻¹>85% (at 15-30 cm height)[8]
Glufosinate Ivyleaf Morningglory (Ipomoea hederacea)Injury Rating410 g ha⁻¹>80%[8]
Glufosinate Yellow Nutsedge (Cyperus esculentus)Injury Rating410 g ha⁻¹>75%[8]

Table 1: Comparative Herbicidal Efficacy of a this compound Analog, Glyphosate, and Glufosinate. The data for the this compound analog is from a laboratory assay, while the data for glyphosate and glufosinate are from greenhouse and field studies.

Herbicide Target Weed Species Efficacy Metric IC50 Value Source
Tenuazonic Acid (another Alternaria toxin) Photosystem II Inhibition% Inhibition48 µg mL⁻¹[9]
Various Herbicides Amaranthus retroflexusAntioxidant Activity (DPPH assay)3.50 mg/mL[10]

Mechanisms of Action: Distinct Molecular Strategies

The herbicidal activity of this compound and commercial herbicides stems from their interference with critical biochemical pathways in plants. Understanding these distinct mechanisms is fundamental for developing effective and sustainable weed management programs.

This compound: Targeting Chloroplast ATP Synthase

This compound's primary mode of action is the inhibition of the chloroplast F1-ATPase (CF1-ATPase), a key component of the ATP synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of ATP, the primary energy currency of the cell, during photosynthesis. By binding to the α and β subunits of the CF1-ATPase, this compound blocks the conformational changes required for ATP synthesis.[11][12] This disruption of energy production leads to chlorosis (yellowing of leaves) and ultimately plant death.[1]

Tentoxin_Pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane Proton_Gradient Proton Gradient (H+) CF1_ATPase CF1-ATPase (ATP Synthase) Proton_Gradient->CF1_ATPase Drives rotation ATP_Synthesis ATP Synthesis CF1_ATPase->ATP_Synthesis Catalyzes Inhibition Inhibition Chlorosis Chlorosis & Plant Death ATP_Synthesis->Chlorosis This compound This compound This compound->CF1_ATPase Binds to α/β subunits

Caption: this compound's mechanism of action targeting chloroplast ATP synthase.

Commercial Herbicides: A Diversity of Targets

Commercial herbicides employ a variety of mechanisms to control weed growth, often targeting pathways that are absent in animals, which contributes to their selectivity.

  • Glyphosate (Roundup®): Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[3][13][14] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[15][16] The blockage of this pathway leads to a deficiency in these essential amino acids, halting protein synthesis and other critical metabolic processes, ultimately causing plant death.

Glyphosate_Pathway cluster_plant_cell Plant Cell Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) EPSP_Synthase->Aromatic_AAs Inhibition Inhibition Protein_Synthesis Protein Synthesis & Growth Aromatic_AAs->Protein_Synthesis Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits enzyme

Caption: Glyphosate's inhibition of the shikimate pathway.

  • Glufosinate (Liberty®): Glufosinate is a potent inhibitor of the enzyme glutamine synthetase.[4] This enzyme plays a central role in nitrogen metabolism by converting glutamate (B1630785) and ammonia (B1221849) into glutamine.[17][18] Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, which disrupts amino acid metabolism and photosynthesis, causing rapid cell death.[4][19]

Glufosinate_Pathway cluster_plant_cell Plant Cell Glutamate_Ammonia Glutamate + Ammonia Glutamine_Synthetase Glutamine Synthetase Glutamate_Ammonia->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Inhibition Inhibition Amino_Acid_Metabolism Amino Acid Metabolism Glutamine->Amino_Acid_Metabolism Glufosinate Glufosinate Glufosinate->Glutamine_Synthetase Inhibits enzyme Ammonia_Accumulation Toxic Ammonia Accumulation Inhibition->Ammonia_Accumulation

Caption: Glufosinate's disruption of nitrogen metabolism.

  • Atrazine: Atrazine is a selective herbicide that primarily acts by inhibiting photosynthesis.[5] It binds to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts.[20][21] This binding blocks the flow of electrons, thereby inhibiting the production of ATP and NADPH necessary for CO2 fixation.[22][23] The disruption of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in rapid cell death.

Atrazine_Pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport Inhibition Inhibition Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Atrazine Atrazine Atrazine->PSII Binds to D1 protein

Caption: Atrazine's inhibition of photosystem II.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): 2,4-D is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[6][17] At herbicidal concentrations, it causes uncontrolled and disorganized plant growth, leading to stem and leaf twisting, and eventual death of susceptible broadleaf weeds.[6][17] 2,4-D disrupts hormonal balance, affecting cell division, elongation, and differentiation.[24][25]

two4D_Pathway cluster_plant_cell Plant Cell Auxin_Receptors Auxin Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Mimicry Mimics Auxin Uncontrolled_Growth Uncontrolled Growth (Epinasty, etc.) Gene_Expression->Uncontrolled_Growth two4D 2,4-D two4D->Auxin_Receptors Binds to receptors

Caption: 2,4-D's mechanism as a synthetic auxin mimic.

Experimental Protocols

To ensure the reproducibility and validity of herbicidal efficacy studies, detailed and standardized experimental protocols are essential. The following outlines a general methodology for conducting greenhouse and field trials for comparing the efficacy of herbicides. Specific parameters will vary depending on the target weed species, crop, and environmental conditions.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol is designed to assess the pre- and post-emergence herbicidal activity of test compounds on various weed species under controlled environmental conditions.

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of target weed species (e.g., Amaranthus retroflexus, Lolium perenne) and crop species (e.g., Zea mays, Glycine max).

  • Potting Medium: Use a standardized soil mix (e.g., sandy loam:peat:vermiculite, 2:1:1 v/v/v).

  • Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 16-hour light).

2. Herbicide Application:

  • Pre-emergence Application: Apply the herbicides to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: Apply the herbicides to the foliage of the plants at a specific growth stage (e.g., 2-4 true leaves).

  • Application Method: Use a laboratory spray chamber equipped with a flat-fan nozzle to ensure uniform application.

  • Dosage: Prepare a range of concentrations for each herbicide to determine the dose-response relationship and calculate metrics like GR50 (the dose causing 50% growth reduction).

3. Data Collection and Analysis:

  • Visual Injury Assessment: Rate the phytotoxicity on a scale of 0% (no injury) to 100% (complete death) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Biomass Measurement: Harvest the above-ground biomass at the end of the experiment (e.g., 21 days after treatment) and determine the fresh and dry weights.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Greenhouse_Workflow start Start seed_prep Seed Preparation & Sowing start->seed_prep herbicide_prep Herbicide Preparation (Multiple Concentrations) start->herbicide_prep pre_emergent Pre-emergent Application seed_prep->pre_emergent incubation Greenhouse Incubation (Controlled Conditions) seed_prep->incubation herbicide_prep->pre_emergent post_emergent Post-emergent Application herbicide_prep->post_emergent pre_emergent->incubation post_emergent->incubation incubation->post_emergent data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis (GR50, ANOVA) data_collection->analysis end End analysis->end

Caption: General experimental workflow for greenhouse herbicide bioassays.

Field Trial Protocol for Herbicidal Efficacy

Field trials are crucial for evaluating the performance of herbicides under real-world agricultural conditions.

1. Experimental Design:

  • Site Selection: Choose a field with a uniform infestation of the target weed species.

  • Plot Layout: Use a randomized complete block design with multiple replications (e.g., 4 blocks).

  • Plot Size: Demarcate individual plots of a suitable size (e.g., 3m x 6m).

2. Herbicide Application:

  • Timing: Apply herbicides at the recommended growth stage of the weeds and crop.

  • Application Equipment: Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.

  • Application Rate: Apply herbicides at the manufacturer's recommended rates and potentially at fractions and multiples of this rate.

3. Data Collection:

  • Weed Control Efficacy: Assess weed control visually as a percentage compared to the untreated control plots at various intervals after application.

  • Weed Density and Biomass: Count the number of weeds per unit area and collect the above-ground biomass from designated quadrats within each plot.

  • Crop Phytotoxicity: Visually assess any injury to the crop on a percentage scale.

  • Crop Yield: Harvest the crop from the center of each plot and determine the yield.

4. Data Analysis:

  • Analyze the data using statistical software to determine the effects of the herbicide treatments on weed control, crop injury, and yield.

Conclusion and Future Directions

This compound, with its unique mode of action targeting the chloroplast F1-ATPase, holds significant promise as a potential bioherbicide. Its distinct mechanism of action could be instrumental in managing herbicide-resistant weeds and providing a more environmentally selective weed control option. However, the current body of research lacks direct, comprehensive comparative studies between this compound and commercial herbicides under field conditions.

Future research should prioritize:

  • Direct Comparative Field Trials: Conducting rigorous field studies that directly compare the efficacy of this compound and Dihydrothis compound with a range of commercial herbicides on economically important weeds and crops.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structure of this compound analogs and their herbicidal activity to optimize their efficacy and selectivity.

  • Toxicological and Environmental Fate Studies: Thoroughly evaluating the toxicological profile of this compound and its environmental persistence to ensure its safety for non-target organisms and the ecosystem.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a valuable addition to the integrated weed management toolbox, contributing to more sustainable and effective agricultural practices.

References

Unveiling a New Generation of Herbicides: Synthesis and Enhanced Activity of Novel Tentoxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug and Pesticide Development

Tentoxin, a natural cyclic tetrapeptide produced by fungi of the Alternaria genus, has long been recognized for its phytotoxic properties, primarily inducing chlorosis in susceptible plant species.[1] Its potential as a bioherbicide has driven research into the synthesis of novel derivatives with enhanced activity and selectivity. This guide provides a comparative analysis of newly synthesized this compound analogs, summarizing their herbicidal efficacy and detailing the experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of next-generation herbicides.

Comparative Analysis of Herbicidal Activity

The herbicidal activity of newly synthesized this compound derivatives was evaluated against ryegrass (Lolium perenne), a common and economically important weed. The data, presented in Table 1, showcases the significant inhibition of ryegrass radicle growth by several novel analogs compared to the natural this compound.

CompoundStructureConcentration (µM)Radicle Growth Inhibition (%)
This compound (Natural) cyclo(L-MeAla-L-Leu-Z-ΔPhe-Gly)1065
Analog 1 cyclo(L-MeAla-L-Leu-D-MePhe -Gly)1087
Analog 2 cyclo(L-MeAla -L-Leu-L-MePhe -Gly)1074
Analog 3 cyclo(L-Ala-L-Leu-Z-ΔPhe-Gly)1045
Analog 4 cyclo(L-MeAla-L-Val-Z-ΔPhe-Gly)1058
Analog 5 Linear Precursor of Analog 11025

Data is synthesized from publicly available research.[1]

The results highlight the crucial role of N-methylation and the stereochemistry of the amino acid residues in determining the phytotoxic activity of this compound derivatives.[1] Notably, the substitution with N-Methyl-D-Phenylalanine (Analog 1) resulted in a significant enhancement of herbicidal activity compared to the natural product. The cyclization of the peptide is also a key factor for its bioactivity, as demonstrated by the lower activity of the linear precursor of Analog 1.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the novel this compound derivatives are provided below.

Synthesis of this compound Analogs

The synthesis of this compound analogs involves two key stages: the solid-phase peptide synthesis (SPPS) of the linear precursor and the subsequent solution-phase cyclization.

1. Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

This protocol is based on the widely used Fmoc/tBu strategy.

  • Resin Preparation: Swell Rink Amide resin in N-methylpyrrolidone (NMP) for at least 8 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP for 30 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with NMP.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in NMP.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with NMP and dichloromethane (B109758) (DCM).

  • Peptide Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Solution-Phase Cyclization

  • Precursor Preparation: Dissolve the purified linear peptide in a large volume of a 1:1 mixture of DMF and water to achieve a high dilution (typically 1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Add a cyclization reagent, such as HATU (1.5 equivalents) and DIEA (3 equivalents), to the peptide solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting cyclic peptide by RP-HPLC.

  • Characterization: Confirm the structure and purity of the final cyclic peptide using mass spectrometry and NMR spectroscopy.

Evaluation of Herbicidal Activity

1. Ryegrass Radicle Growth Inhibition Assay

  • Seed Sterilization and Germination:

    • Surface sterilize ryegrass seeds with a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

    • Place the sterilized seeds on filter paper moistened with sterile water in Petri dishes and allow them to germinate in the dark at 25°C for 48 hours.

  • Treatment Application:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then dilute to the final test concentrations with distilled water.

    • Transfer the germinated seedlings to new Petri dishes containing filter paper saturated with the test solutions of the this compound derivatives at various concentrations. A control group with the solvent alone should be included.

  • Incubation and Measurement:

    • Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle) for 5-7 days.

    • After the incubation period, measure the length of the radicle (primary root) of each seedling.

  • Data Analysis:

    • Calculate the percentage of radicle growth inhibition for each treatment group compared to the control group.

    • Determine the IC50 value (the concentration that causes 50% inhibition of radicle growth) for each compound.

2. Chlorophyll (B73375) Content Measurement

Chlorosis is a primary symptom of this compound activity. The following protocol can be used to quantify this effect.

  • Sample Collection: Collect leaf tissue from treated and control plants.

  • Chlorophyll Extraction:

    • Weigh a known amount of fresh leaf tissue (e.g., 100 mg).

    • Homogenize the tissue in 80% acetone.

    • Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (mg/g) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract / Weight of tissue)

Mechanism of Action Study

1. Chloroplast F1-ATPase Inhibition Assay

This compound's primary target is the chloroplast F1-ATPase.[2]

  • Isolation of Chloroplast F1-ATPase (CF1):

    • Isolate intact chloroplasts from a sensitive plant species (e.g., spinach) by differential centrifugation.

    • Release the CF1 from the thylakoid membranes by EDTA treatment in a low ionic strength buffer.

    • Purify the CF1 using ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography.

  • ATPase Activity Assay:

    • The ATPase activity is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.

    • Pre-incubate the purified CF1 with various concentrations of the this compound derivatives.

    • Initiate the reaction by adding ATP.

    • Stop the reaction after a defined time and measure the amount of liberated Pi using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis:

    • Calculate the percentage of ATPase inhibition for each concentration of the this compound derivative.

    • Determine the IC50 value for the inhibition of CF1-ATPase activity.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Linear Precursor) Cleavage Cleavage from Resin SPPS->Cleavage Purification_Linear RP-HPLC Purification (Linear) Cleavage->Purification_Linear Cyclization Solution-Phase Cyclization Purification_Linear->Cyclization Purification_Cyclic RP-HPLC Purification (Cyclic) Cyclization->Purification_Cyclic Herbicidal_Assay Ryegrass Radicle Growth Inhibition Assay Purification_Cyclic->Herbicidal_Assay Chlorophyll_Assay Chlorophyll Content Measurement Herbicidal_Assay->Chlorophyll_Assay ATPase_Assay CF1-ATPase Inhibition Assay Herbicidal_Assay->ATPase_Assay

Caption: Experimental workflow for the synthesis and evaluation of novel this compound derivatives.

tentoxin_pathway Tentoxin_Derivative Novel this compound Derivative Chloroplast Chloroplast Tentoxin_Derivative->Chloroplast CF1_ATPase Chloroplast F1-ATPase (CF1) Tentoxin_Derivative->CF1_ATPase Inhibition Chloroplast->CF1_ATPase ATP_Synthesis ATP Synthesis CF1_ATPase->ATP_Synthesis Catalyzes CF1_ATPase->ATP_Synthesis Photophosphorylation Photophosphorylation ATP_Synthesis->Photophosphorylation Chlorosis Chlorosis (Reduced Chlorophyll) Photophosphorylation->Chlorosis Leads to Plant_Growth_Inhibition Plant Growth Inhibition Chlorosis->Plant_Growth_Inhibition

Caption: Signaling pathway illustrating the mechanism of action of this compound derivatives.

References

A Comparative Analysis of Phytotoxicity: Tentoxin vs. Other Prominent Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycotoxins, secondary metabolites produced by fungi, pose significant threats to agriculture and food safety. Among these, Tentoxin, a cyclic tetrapeptide from Alternaria species, is known for its potent phytotoxic effects, primarily causing chlorosis in susceptible plants. This guide provides a comprehensive comparison of the phytotoxicity of this compound with other notable mycotoxins, including Tenuazonic Acid and AAL-toxin. We present available quantitative data, detailed experimental protocols for assessing phytotoxicity, and visual diagrams of the underlying molecular mechanisms to aid researchers in understanding their relative toxicities and modes of action.

Mechanisms of Phytotoxicity

The phytotoxicity of mycotoxins stems from their ability to interfere with essential cellular processes in plants. This compound, Tenuazonic Acid, and AAL-toxin, while all produced by Alternaria species, exhibit distinct mechanisms of action.

This compound: This mycotoxin's primary target is the chloroplast. It inhibits the CF1 ATPase, a key enzyme in photophosphorylation, thereby disrupting energy production within the chloroplast.[1] Additionally, this compound blocks the import of nuclear-encoded proteins, such as polyphenol oxidase, into the plastid.[1][2] This dual inhibition leads to impaired chloroplast development and the characteristic symptom of chlorosis.[1][2]

Tenuazonic Acid (TeA): TeA demonstrates a broader spectrum of activity by inhibiting both photosynthesis and protein synthesis.[1] It disrupts electron transport in photosystem II (PSII), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[3]

AAL-toxin: This mycotoxin is a potent, host-selective phytotoxin that disrupts sphingolipid metabolism.[1] By inhibiting ceramide synthase, AAL-toxin causes an accumulation of sphinganine, which triggers programmed cell death (PCD) in susceptible plants.[1]

Quantitative Phytotoxicity Data

The following tables summarize available quantitative data on the phytotoxicity of this compound and other mycotoxins. It is important to note that the experimental conditions, including plant species and endpoints measured, vary between studies, which can influence the reported values.

Table 1: Comparative Phytotoxicity on Seedling Growth

MycotoxinPlant SpeciesEndpointEffective ConcentrationReference
This compound Cucumber (Cucumis sativus)Induction of chlorosis0.2 µg/mL[4]
Tenuazonic Acid Lettuce (Lactuca sativa)Complete inhibition of root and shoot elongation100 µg/mL[5]
Altenuisol Lettuce (Lactuca sativa)75% root growth inhibition100 µg/mL[6]

Table 2: Comparative Phytotoxicity on Duckweed (Lemna minor)

MycotoxinEndpointIC50 ValueReference
AAL-toxin Cellular electrolyte leakage and chlorophyll (B73375) loss (72h)20–40 nM[2][7]

Experimental Protocols

Reproducible and standardized methods are crucial for assessing and comparing the phytotoxicity of mycotoxins. Below are detailed protocols for key assays.

Seed Germination and Root Elongation Assay

Objective: To assess the effect of a mycotoxin on seed germination and early seedling growth.

Materials:

  • Petri dishes (90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a sensitive plant species (e.g., lettuce, Lactuca sativa)

  • Mycotoxin stock solution in a suitable solvent (e.g., DMSO or methanol)

  • Sterile distilled water

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the mycotoxin stock solution with sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.5%).

  • Assay Setup: Place two layers of filter paper in each Petri dish. Pipette 5 mL of each mycotoxin dilution or the control solution onto the filter paper.

  • Seed Plating: Place a defined number of seeds (e.g., 20-30) evenly on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber or incubator in the dark at a constant temperature (e.g., 25°C) for 3-5 days.[7][8]

  • Data Collection: After the incubation period, count the number of germinated seeds (radicle emergence > 2mm). Carefully measure the primary root length of each germinated seedling.

  • Data Analysis: Calculate the germination percentage and the average root length for each treatment. Express the results as a percentage of the control. Determine the EC50 value (the concentration that causes a 50% inhibition of root elongation compared to the control).

Detached Leaf Assay

Objective: To evaluate the ability of a mycotoxin to induce localized tissue necrosis or chlorosis.

Materials:

  • Healthy, fully expanded leaves from a susceptible plant species

  • Mycotoxin test solutions

  • Micropipette

  • Sterile needle or razor blade

  • Moist chamber (e.g., a sealed container with a moistened paper towel)

Procedure:

  • Leaf Preparation: Detach healthy leaves from the plant. On the adaxial (upper) surface of each leaf, create a small wound by gently pricking with a sterile needle or making a small incision with a razor blade.

  • Toxin Application: Apply a small, defined volume (e.g., 10-20 µL) of the mycotoxin test solution directly onto the wound. Apply the solvent control to a separate set of leaves.

  • Incubation: Place the leaves in a moist chamber to maintain high humidity and incubate under controlled light and temperature conditions for 3-7 days.

  • Symptom Evaluation: Observe the leaves daily for the development of necrotic or chlorotic lesions around the application site. After the incubation period, measure the diameter of the lesions.

Chlorophyll Content Assay

Objective: To quantify the effect of a mycotoxin on the chlorophyll content of plant tissue.

Materials:

  • Plant tissue (leaf discs or whole seedlings) treated with the mycotoxin

  • 80% acetone (B3395972) (or another suitable solvent like DMF)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Sample Collection: Collect a known fresh weight of plant tissue (e.g., 100 mg) from both mycotoxin-treated and control plants.

  • Chlorophyll Extraction: Homogenize the tissue in a known volume of 80% acetone using a mortar and pestle or a tissue homogenizer. Perform this step in low light conditions to prevent chlorophyll degradation.

  • Clarification: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

  • Spectrophotometric Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer. Use 80% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll (µg/mL) = 20.2(A645) + 8.02(A663) Express the results as µg of chlorophyll per gram of fresh weight.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_analysis Data Collection & Analysis cluster_output Output Mycotoxin Stock Solutions Mycotoxin Stock Solutions Serial Dilutions Serial Dilutions Mycotoxin Stock Solutions->Serial Dilutions Assay Setup (Petri Dish/Leaf) Assay Setup (Petri Dish/Leaf) Serial Dilutions->Assay Setup (Petri Dish/Leaf) Plant Material (Seeds/Leaves) Plant Material (Seeds/Leaves) Plant Material (Seeds/Leaves)->Assay Setup (Petri Dish/Leaf) Incubation Incubation Assay Setup (Petri Dish/Leaf)->Incubation Measure Endpoints (Germination, Root Length, Lesion Diameter, Chlorophyll) Measure Endpoints (Germination, Root Length, Lesion Diameter, Chlorophyll) Incubation->Measure Endpoints (Germination, Root Length, Lesion Diameter, Chlorophyll) Data Analysis (EC50/IC50) Data Analysis (EC50/IC50) Measure Endpoints (Germination, Root Length, Lesion Diameter, Chlorophyll)->Data Analysis (EC50/IC50) Comparative Phytotoxicity Assessment Comparative Phytotoxicity Assessment Data Analysis (EC50/IC50)->Comparative Phytotoxicity Assessment

General workflow for a mycotoxin phytotoxicity bioassay.

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast This compound This compound Chloroplast Chloroplast This compound->Chloroplast Enters CF1_ATPase CF1_ATPase This compound->CF1_ATPase Inhibits Protein_Import_Machinery Protein_Import_Machinery This compound->Protein_Import_Machinery Inhibits Photophosphorylation Photophosphorylation CF1_ATPase->Photophosphorylation Disrupts ATP_Synthesis ATP_Synthesis Photophosphorylation->ATP_Synthesis Decreases Chlorosis Chlorosis ATP_Synthesis->Chlorosis Leads to PPO_precursor Polyphenol Oxidase (PPO) precursor Protein_Import_Machinery->PPO_precursor Blocks import of PPO_precursor->Chlorosis Leads to

This compound's mechanism of action in susceptible plants.

Tenuazonic_Acid_Pathway cluster_chloroplast Chloroplast Tenuazonic_Acid Tenuazonic Acid Chloroplast Chloroplast Tenuazonic_Acid->Chloroplast Enters PSII Photosystem II (PSII) Tenuazonic_Acid->PSII Inhibits Ribosomes Ribosomes Tenuazonic_Acid->Ribosomes Targets Protein_Synthesis Protein_Synthesis Tenuazonic_Acid->Protein_Synthesis Inhibits Electron_Transport Electron_Transport PSII->Electron_Transport Disrupts ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Electron_Transport->ROS Generates Cellular_Damage Cellular_Damage ROS->Cellular_Damage Leads to Protein_Synthesis->Cellular_Damage Leads to

Tenuazonic Acid's multi-target mechanism of phytotoxicity.

AAL_Toxin_Pathway AAL_Toxin AAL-toxin Ceramide_Synthase Ceramide Synthase AAL_Toxin->Ceramide_Synthase Inhibits Sphingolipid_Metabolism Sphingolipid_Metabolism Ceramide_Synthase->Sphingolipid_Metabolism Disrupts Sphinganine_Accumulation Sphinganine Accumulation Sphingolipid_Metabolism->Sphinganine_Accumulation Causes PCD Programmed Cell Death (PCD) Sphinganine_Accumulation->PCD Triggers

AAL-toxin's mechanism of action via inhibition of ceramide synthase.

References

Dihydrotentoxin vs. Tentoxin: A Comparative Analysis of Bioherbicidal Potential

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioherbicidal potential of Dihydrotentoxin (B1227444) and its well-studied precursor, this compound. This document synthesizes available experimental data to inform future research and development in the field of natural herbicides.

Dihydrothis compound, a cyclic tetrapeptide, is the direct biosynthetic precursor to this compound, a phytotoxin produced by various species of the fungus Alternaria.[1] While research on Dihydrothis compound is limited, the extensive body of work on this compound provides a crucial foundation for understanding its potential as a bioherbicide.[2][3] Both compounds are of significant interest due to their selective phytotoxicity, which presents a promising avenue for the development of targeted herbicides.[4][5]

The primary mechanism of action for this compound, and likely Dihydrothis compound, involves the disruption of chloroplast function.[2] Specifically, this compound is known to bind to and inhibit the chloroplast ATP synthase (CF1), leading to chlorosis, stunted growth, and inhibition of seed germination in sensitive plant species.[2][6][7] This high degree of specificity is determined by a single amino acid in the β-subunit of the CF1 enzyme.[2]

Quantitative Phytotoxicity Data

Table 1: Susceptibility of Various Plant Species to this compound

Plant SpeciesCommon NameFamilySusceptibility
Lactuca sativaLettuceAsteraceaeSensitive
Cucumis sativusCucumberCucurbitaceaeSensitive
Brassica oleraceaCabbageBrassicaceaeInsensitive
Raphanus sativusRadishBrassicaceaeInsensitive
Zea maysCornPoaceaeInsensitive

Note: This table is based on qualitative data for this compound. Quantitative data such as EC50 values for dihydrothis compound are not currently available in the literature.[2]

Table 2: Comparative Efficacy of this compound Analogs and Commercial Herbicides

HerbicideTarget Weed SpeciesEfficacy MetricConcentration/RateResult
This compound Analogs Ryegrass (Lolium sp.)Radicle Growth Inhibition67 µg/mL>70% inhibition
Glyphosate (B1671968) Common Waterhemp (Amaranthus tuberculatus)Injury Rating1,121 g ha⁻¹>90%
Giant Ragweed (Ambrosia trifida)Injury Rating1,121 g ha⁻¹>85% (at 15-30 cm height)
Glufosinate (B12851) Ivyleaf Morningglory (Ipomoea hederacea)Injury Rating410 g ha⁻¹>80%
Yellow Nutsedge (Cyperus esculentus)Injury Rating410 g ha⁻¹>75%

Note: The data for this compound analogs is based on laboratory assays, while the data for glyphosate and glufosinate are from field studies.[3]

Experimental Protocols

The assessment of the bioherbicidal potential of compounds like Dihydrothis compound and this compound involves standardized bioassays. The following are detailed methodologies for key experiments.

Seed Germination and Seedling Growth Assay

This protocol is a standard method for evaluating the effect of a test compound on the early stages of plant development.

Objective: To determine the inhibitory effect of Dihydrothis compound/Tentoxin on seed germination and seedling (root and shoot) elongation.

Materials:

  • Test compounds (Dihydrothis compound, this compound)

  • Seeds of sensitive and insensitive plant species (e.g., lettuce, cabbage)

  • Petri dishes with filter paper

  • Distilled water

  • Incubator or growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a series of concentrations of the test compound in distilled water. A solvent like acetone (B3395972) or ethanol (B145695) may be used for initial dissolution, with a final concentration that does not affect germination.

  • Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (distilled water or solvent control).

  • Place a predetermined number of seeds on the filter paper in each Petri dish.

  • Seal the Petri dishes to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

  • Measure the root and shoot length of the germinated seedlings.

  • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.

Chlorosis Induction Assay

This assay is particularly relevant for this compound and its derivatives, as their primary mode of action is the induction of chlorosis.[2]

Objective: To visually and quantitatively assess the ability of Dihydrothis compound/Tentoxin to induce chlorosis in sensitive plant species.

Materials:

  • Seedlings of sensitive plant species (e.g., lettuce or cucumber) grown in a soilless potting mix.

  • Dihydrothis compound/Tentoxin solution at desired concentrations.

  • Non-ionic surfactant.

  • Spectrophotometer.

  • Acetone (80%).

Procedure:

  • Grow seedlings in a controlled environment chamber.

  • Prepare a solution of the test compound at the desired concentration with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

  • Apply the solution to the leaves of the seedlings using a sprayer or by direct application.

  • Maintain the treated plants in the growth chamber and observe for the development of chlorosis (yellowing of the leaves) over a period of 7-14 days.

  • Assess chlorosis visually using a rating scale (e.g., 0 = no chlorosis, 4 = complete chlorosis).

  • For a quantitative assessment, extract chlorophyll (B73375) from a known weight of leaf tissue using 80% acetone.

  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll content and compare it to that of control plants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Dihydrothis compound and this compound, as well as a typical experimental workflow for their evaluation.

cluster_0 Mechanism of Action Toxin Dihydrothis compound / this compound Chloroplast Chloroplast Toxin->Chloroplast Enters CF1 CF1 ATP Synthase Toxin->CF1 Binds to & Inhibits ATP ATP Synthesis CF1->ATP Blocks Chlorosis Chlorosis ATP->Chlorosis Leads to Growth Stunted Growth ATP->Growth Leads to cluster_1 Experimental Workflow Start Start: Hypothesis (Dihydrothis compound has bioherbicidal activity) Bioassays In vitro Bioassays (Seed Germination, Seedling Growth) Start->Bioassays Greenhouse Greenhouse Studies (Chlorosis Induction, Dose-Response) Bioassays->Greenhouse ModeOfAction Mechanism of Action Studies (Enzyme Inhibition Assays) Greenhouse->ModeOfAction Data Data Analysis & Comparison ModeOfAction->Data Conclusion Conclusion: Evaluate Bioherbicidal Potential Data->Conclusion

References

Unveiling the Specificity of Tentoxin: A Comparative Guide to its Cross-Reactivity with F1-ATPase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of F-type ATPases is crucial for developing targeted therapeutics and herbicides. This guide provides a comprehensive comparison of the cross-reactivity of Tentoxin, a cyclic tetrapeptide mycotoxin, with F1-ATPase from various species, supported by experimental data and detailed protocols.

This compound is a well-established inhibitor of F1-ATPase, the catalytic portion of the F-type ATP synthase responsible for ATP production. However, its inhibitory potency varies dramatically across different organisms. This selectivity is primarily attributed to structural differences in the F1-ATPase enzyme, particularly at the interface of the α and β subunits where this compound binds.

Quantitative Comparison of this compound's Inhibitory Activity

The interaction of this compound with F1-ATPase has been quantified through various kinetic and binding studies. The inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are key parameters that delineate the sensitivity of the enzyme from different species to this compound.

Species/OrganelleEnzymeParameterValueSensitivity
Spinach ChloroplastCF1Ki10 nM[1]Sensitive
Spinach ChloroplastCF1Kd (High-affinity site)< 10 nMSensitive
Spinach ChloroplastCF1Kd (Low-affinity site)> 1 µMSensitive
Thermophilic Bacterium (Bacillus PS3)TF1KI30 - 60 µMModerately Sensitive
Thermophilic Bacterium (Bacillus PS3)TF1 (S66A mutant)IC50~50 µMSensitive
Escherichia coliEF1-Not significantly inhibitedResistant[2][3]
Bovine MitochondriaMF1-Not significantly inhibitedResistant

Note: A lower Ki, Kd, or IC50 value indicates a higher binding affinity and greater inhibitory effect, thus signifying higher sensitivity to this compound.

The Structural Basis of this compound Sensitivity

The selective toxicity of this compound is rooted in specific amino acid residues within the F1-ATPase complex. The primary binding site is located at the interface between the α and β subunits. In sensitive species, such as those found in chloroplasts, specific residues facilitate a high-affinity interaction with the this compound molecule.

Conversely, F1-ATPases from resistant organisms, like those from mitochondria and E. coli, possess amino acid substitutions in this binding pocket that sterically hinder or prevent the stable binding of this compound.[2][3] Site-directed mutagenesis studies have successfully converted a resistant E. coli F1-ATPase into a this compound-sensitive enzyme by altering key residues to mimic those found in the sensitive chloroplast counterpart.

Experimental Protocols

Accurate determination of the cross-reactivity of this compound relies on robust experimental methodologies. Below are detailed protocols for two key assays used to quantify the interaction between this compound and F1-ATPase.

ATPase Activity Inhibition Assay

This assay measures the rate of ATP hydrolysis by F1-ATPase in the presence and absence of this compound. The inhibition is quantified by measuring the decrease in the rate of inorganic phosphate (B84403) (Pi) or ADP production.

Materials:

  • Purified F1-ATPase from the species of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM ATP)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent) or an ATP-regenerating system coupled to NADH oxidation

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of purified F1-ATPase in assay buffer. The final concentration should be optimized to yield a linear rate of ATP hydrolysis over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • F1-ATPase solution

    • This compound solution (or solvent control)

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding ATP to each well.

  • Measurement:

    • Phosphate Detection: At specific time points, stop the reaction (e.g., by adding SDS) and add the phosphate detection reagent. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Coupled Assay: If using an ATP-regenerating system, continuously monitor the decrease in NADH absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

Radiolabeled this compound Binding Assay

This assay directly measures the binding of radiolabeled this compound (e.g., [14C]-Tentoxin) to F1-ATPase, allowing for the determination of binding affinity (Kd) and the number of binding sites.

Materials:

  • Purified F1-ATPase

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Radiolabeled this compound (e.g., [14C]-Tentoxin) of known specific activity

  • Unlabeled this compound

  • Filtration apparatus (e.g., vacuum manifold with glass fiber filters)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Binding Buffer

    • Purified F1-ATPase

    • A fixed concentration of radiolabeled this compound

    • Increasing concentrations of unlabeled this compound (for competition binding) or buffer (for saturation binding).

  • Incubation: Incubate the tubes at the desired temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. The protein with bound radioligand will be retained on the filter.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Saturation Binding: Plot the amount of bound radioligand against the concentration of free radioligand to determine the Kd and Bmax (maximum number of binding sites).

    • Competition Binding: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the IC50, from which the Ki can be calculated.

Signaling Pathways and Logical Relationships

The primary and most well-documented effect of this compound in sensitive organisms is the direct inhibition of ATP synthesis by F1-ATPase. This disruption of the primary energy currency of the cell has significant downstream consequences, particularly in photosynthetic organisms.

Tentoxin_Inhibition_Pathway This compound This compound F1_ATPase F1-ATPase (Sensitive) This compound->F1_ATPase Inhibits ATP_Synthesis ATP Synthesis F1_ATPase->ATP_Synthesis Catalyzes Cellular_Processes Energy-Dependent Cellular Processes ATP_Synthesis->Cellular_Processes Powers Chlorosis Chlorosis Cellular_Processes->Chlorosis Leads to (in plants)

Caption: this compound's inhibitory effect on F1-ATPase in sensitive species.

In sensitive plants, the inhibition of photophosphorylation by this compound leads to a condition known as chlorosis, characterized by a yellowing of the leaves due to a lack of chlorophyll. This highlights the critical dependence of chloroplast development and maintenance on a steady supply of ATP. While the direct inhibition of F1-ATPase is the primary mechanism, it is plausible that this energy crisis could trigger other stress-related signaling pathways within the cell, although these are less well-characterized.

Experimental_Workflow cluster_0 ATPase Activity Assay cluster_1 Radioligand Binding Assay A1 Prepare Reagents A2 Incubate Enzyme with this compound A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Measure Product Formation A3->A4 A5 Calculate IC50/Ki A4->A5 B1 Prepare Reagents & Radiolabeled this compound B2 Incubate Enzyme with Radioligand +/- Competitor B1->B2 B3 Separate Bound from Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Kd/Ki B4->B5

Caption: General workflow for assessing this compound's interaction with F1-ATPase.

References

A Researcher's Guide to Comparing F1-ATPase Inhibitors: Assays and Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to evaluate F1-ATPase inhibitors, supported by experimental data and detailed protocols. The F1-ATPase, the catalytic core of ATP synthase, is a critical target in various therapeutic areas, including cancer, infectious diseases, and ischemia-reperfusion injury.

This guide delves into the widely used NADH-coupled spectrophotometric assay for measuring F1-ATPase activity and its inhibition. It further presents a comparative analysis of various F1-ATPase inhibitors, summarizing their inhibitory potency through IC50 values.

Comparative Efficacy of F1-ATPase Inhibitors

The inhibitory potential of various compounds against F1-ATPase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a range of inhibitors against bovine mitochondrial F1-ATPase, providing a basis for comparative analysis. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 (µM) against Bovine F1-ATPaseNotes
SynC0.05Most effective among the compared inhibitors.[1]
IF10.1Natural inhibitory protein.[1]
SynA20.2Synthetic amphiphilic peptide.[1]
Piceatannol (B1677779)10Polyphenolic phytochemical.[1]
Resveratrol21.6Inhibits both ATP synthesis and hydrolysis.[2]
Melittin (B549807)30Amphiphilic peptide.[1]
Rhodamine 6G40Non-peptidyl lipophilic cation.[1]
Dequalinium100Least effective among the compared inhibitors.[1]
Aurovertin (B1171891) B-Binds to the β subunits, acting as a mixed, noncompetitive inhibitor.[3]
Citreoviridin-Binds to the β subunit at a different site than aurovertin.[4]
Efrapeptin-Binds to a distinct inhibitory site on F1-ATPase.[5]
Gboxin-Identified as an F1FO-ATPase inhibitor through high-throughput screening.[3]

It is important to note that the inhibitory activity of these compounds can vary significantly against F1-ATPase from different species. For instance, IF1, resveratrol, and piceatannol show no inhibitory activity against the bacterial α3β3γ subcomplex of F1-ATPase from Bacillus PS3.[1] Conversely, melittin and rhodamine 6G can stimulate the ATPase activity of the bacterial subcomplex.[1]

Experimental Protocol: NADH-Coupled Spectrophotometric Assay

This continuous spectrophotometric assay is a widely used method to measure the ATP hydrolysis activity of F1-ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1][2][6][7]

Principle:

The assay relies on a coupled enzyme system. The ADP produced by F1-ATPase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by F1-ATPase.

G cluster_0 F1-ATPase Reaction ATP ATP ADP ADP ATP->ADP F1-ATPase ATP->ADP Pi Pi Pyruvate Pyruvate ADP->Pyruvate PEP Phosphoenolpyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD

Coupled reactions in the NADH-coupled F1-ATPase assay.

Materials and Reagents:

  • Purified F1-ATPase

  • ATP solution

  • Assay Buffer (e.g., 50 mM PIPES-NaOH, pH 6.6, 50 mM KCl, 2 mM MgCl2)[1][6]

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • F1-ATPase inhibitors to be tested

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Mixture: In a cuvette, prepare the assay mixture containing the assay buffer, PK, LDH, PEP, and NADH.

  • Initiate the Reaction: Add the purified F1-ATPase to the assay mixture to start the reaction.

  • Baseline Measurement: Monitor the decrease in absorbance at 340 nm for a short period to establish a baseline rate of ATP hydrolysis.

  • Inhibitor Addition: Add the F1-ATPase inhibitor at the desired concentration to the cuvette.

  • Inhibition Measurement: Continue to monitor the decrease in absorbance at 340 nm to determine the inhibited rate of ATP hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of ATP hydrolysis in the presence of the inhibitor to the rate in its absence. To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

F1-ATPase Inhibition: A Mechanistic Overview

F1-ATPase inhibitors can act through various mechanisms, often by binding to specific sites on the enzyme complex. High-resolution crystallographic studies have identified several distinct inhibitory sites on bovine F1-ATPase.[5] Understanding these sites is crucial for the rational design of novel and specific inhibitors.

G F1_ATPase F1-ATPase Complex α-subunits β-subunits γ-subunit Conformational_Change Conformational Change F1_ATPase->Conformational_Change Inhibitor Inhibitor Inhibitor->F1_ATPase Binds to specific site (e.g., catalytic site, allosteric site) Inhibition Inhibition of ATP Hydrolysis Conformational_Change->Inhibition

Simplified mechanism of F1-ATPase inhibition.

The binding of an inhibitor can induce conformational changes in the F1-ATPase complex, ultimately leading to the inhibition of its catalytic activity. For example, the natural inhibitor protein, IF1, binds to the interface between the α and β subunits, preventing the rotational catalysis required for ATP hydrolysis.[4][8] Other inhibitors, like aurovertin B and resveratrol, compete for the same binding site, suggesting a common mechanism of action.[5] In contrast, rhodamine 6G acts at a distinct, unidentified site, highlighting the presence of multiple inhibitory sites on the F1-ATPase.[5]

The study of these varied inhibitors and their mechanisms of action is essential for developing targeted therapies for a range of diseases where F1-ATPase activity is dysregulated. The biochemical assays and comparative data presented in this guide provide a foundational framework for researchers to advance these critical investigations.

References

A Comparative Guide to Plant Defense Responses: Tentoxin vs. Other Phytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of plant defense responses to the phytotoxin Tentoxin versus other well-characterized toxins. By examining their mechanisms of action, impacts on key physiological processes, and the signaling pathways they trigger, this document serves as a valuable resource for understanding the multifaceted interactions between plants and microbial toxins.

Executive Summary

Plants have evolved sophisticated defense mechanisms to combat invading pathogens, often involving the recognition of pathogen-derived molecules, including toxins. This guide focuses on this compound, a cyclic tetrapeptide produced by several Alternaria species, and contrasts its effects with those of other microbial toxins. This compound is known to induce chlorosis in susceptible plant species by inhibiting chloroplast development through the targeting of the CF1 ATPase and the transport of polyphenol oxidase. In contrast, other toxins, such as the host-selective AAL-toxin and the non-host-selective Tenuazonic Acid, elicit plant defense responses through distinct mechanisms, including disruption of sphingolipid metabolism and inhibition of protein synthesis, respectively[1]. This guide presents a comparative analysis of the quantitative effects of these toxins on plant physiology, detailed experimental protocols for assessing these effects, and visual representations of the underlying signaling pathways.

Mechanisms of Phytotoxicity

The diverse chemical structures of microbial toxins lead to a variety of mechanisms by which they disrupt plant cellular processes and trigger defense responses.

  • This compound: This cyclic tetrapeptide primarily targets chloroplasts. It binds to and inhibits the chloroplast coupling factor 1 (CF1), a key component of the ATP synthase complex, thereby disrupting photophosphorylation[2]. Additionally, this compound inhibits the import of the nuclear-encoded protein polyphenol oxidase (PPO) into plastids, further impairing chloroplast function and leading to the characteristic chlorosis (yellowing) of leaves in sensitive plant species.

  • AAL-toxin: Produced by Alternaria alternata f. sp. lycopersici, this toxin is a sphinganine (B43673) analog. It competitively inhibits ceramide synthase, a key enzyme in sphingolipid biosynthesis. This disruption leads to the accumulation of cytotoxic long-chain sphingoid bases, which act as signaling molecules to induce programmed cell death (PCD) in susceptible tomato cultivars[3][4]. This programmed cell death is a defense response that can limit the spread of biotrophic pathogens.

  • Coronatine (B1215496) (COR): This phytotoxin, produced by several pathovars of Pseudomonas syringae, is a structural mimic of the active form of the plant hormone jasmonic acid (JA-isoleucine)[5][6]. By activating the JA signaling pathway, coronatine can suppress the salicylic (B10762653) acid (SA) signaling pathway, which is crucial for defense against biotrophic pathogens. This hormonal crosstalk allows the pathogen to overcome host defenses[7][8]. Coronatine also induces the production of phytoalexins, which are antimicrobial compounds, in some plant species like rice[9].

  • Fusaric Acid: A non-host-specific toxin produced by various Fusarium species, fusaric acid chelates metal ions and disrupts mitochondrial function, leading to a range of symptoms including wilting and necrosis.

  • Victorin (B1172630): A host-selective toxin produced by Cochliobolus victoriae, victorin induces apoptosis-like cell death in susceptible oat genotypes by targeting a specific host protein.

Quantitative Phytotoxicity Data

The following tables summarize quantitative data on the effects of this compound and other toxins on various plant physiological parameters.

Table 1: Comparative Effects of Toxins on Plant Growth and Chlorosis

ToxinPlant SpeciesConcentrationEffectReference
This compoundNicotiana spp. seedlings2 µg/mLChlorotic[10]
AAL-toxinDetached tomato leaves10 ng/mLNecrotic lesions[4]
Tenuazonic AcidRiceNot specifiedChlorosis and necrosis[10]
Fusicoccin-AArabidopsis thaliana48 pmol/leaf~30% growth enhancement[11]

Table 2: Comparative IC50 Values for ATPase Inhibition

ToxinEnzyme SourceIC50 ValueReference
This compoundChloroplast F1-ATPase (CF1)Inhibition (Ki) = 10 nM[2]
DemethoxycurcuminA. thaliana PM H+-ATPase AHA218.7 ± 0.1 µM[7]

Table 3: Comparative Effects on Defense-Related Gene Expression

Toxin/ElicitorPlant SpeciesGeneFold InductionTime PointReference
Alternaria brassicicolaArabidopsis thaliana (distal leaves)PR12.5572 h[12]
Alternaria brassicicolaArabidopsis thaliana (distal leaves)PDF1.22.8672 h[12]
Alternaria brassicicolaArabidopsis thaliana (local tissue)PDF1.220272 h[12]
CoronatineArabidopsis thalianaPR1Suppression8 h[13]
Bacillus cereus AR156Arabidopsis thalianaPR1, PR2, PR5, PDF1.2Peak at 3-4 days post-treatment1-5 days[14]

Signaling Pathways in Plant Defense to Toxins

The perception of toxins by plant cells initiates complex signaling cascades that orchestrate a range of defense responses. These pathways often involve the interplay of key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

This compound Signaling and Mechanism

This compound's primary targets are within the chloroplast, leading to impaired energy production and protein import. The resulting chlorosis is a direct consequence of these disruptions. The downstream signaling events leading to broader defense responses are less well-characterized compared to toxins that directly mimic or induce hormone signaling. However, the cellular stress caused by this compound likely triggers a general stress response, which can involve the production of reactive oxygen species (ROS).

Tentoxin_Mechanism cluster_chloroplast This compound This compound Chloroplast Chloroplast This compound->Chloroplast Enters CF1_ATPase CF1 ATPase This compound->CF1_ATPase Inhibits PPO_transport PPO Transport Inhibition This compound->PPO_transport Inhibits ATP_synthesis ATP Synthesis Inhibition CF1_ATPase->ATP_synthesis PPO_precursor PPO Precursor (nuclear-encoded) PPO_precursor->PPO_transport Chlorosis Chlorosis PPO_transport->Chlorosis ATP_synthesis->Chlorosis

Mechanism of this compound-induced chlorosis.
Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling Crosstalk

Many toxins, either directly or indirectly, modulate the JA and SA signaling pathways. The balance between these two pathways is critical in determining the nature of the plant's defense response. Generally, SA-mediated responses are effective against biotrophic pathogens, while JA-mediated responses are more effective against necrotrophic pathogens and herbivorous insects.

Toxins like coronatine actively manipulate this crosstalk to the pathogen's advantage. By mimicking JA-Ile, coronatine activates the JA pathway, which in turn can suppress the SA pathway, making the plant more susceptible to biotrophic pathogens that would normally be thwarted by SA-mediated defenses[7][8]. In contrast, elicitors from beneficial microbes can sometimes co-activate both pathways, leading to a broad-spectrum induced systemic resistance[14].

JA_SA_Crosstalk cluster_pathogen Pathogen Attack cluster_plant Plant Cell Biotroph Biotrophic Pathogen SA_pathway SA Pathway Biotroph->SA_pathway Induces Necrotroph Necrotrophic Pathogen JA_pathway JA Pathway Necrotroph->JA_pathway Induces Coronatine Coronatine (Toxin) Coronatine->JA_pathway Activates SA_pathway->JA_pathway Suppresses PR_genes PR Gene Expression SA_pathway->PR_genes Activates JA_pathway->SA_pathway Suppresses PDF_genes PDF1.2 Gene Expression JA_pathway->PDF_genes Activates Resistance_biotroph Resistance to Biotrophs PR_genes->Resistance_biotroph Resistance_necrotroph Resistance to Necrotrophs PDF_genes->Resistance_necrotroph

Crosstalk between JA and SA signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this comparison.

Chloroplast Protein Import Assay

Objective: To determine if a toxin inhibits the import of nuclear-encoded proteins into isolated chloroplasts. This is particularly relevant for studying the mechanism of this compound.

Methodology:

  • Isolation of Chloroplasts: Isolate intact chloroplasts from the leaves of a suitable plant species (e.g., pea or Arabidopsis) by gentle homogenization and differential centrifugation, followed by purification on a Percoll gradient[15].

  • In Vitro Transcription and Translation: Synthesize a radiolabeled precursor protein of interest (e.g., the small subunit of RuBisCO or PPO) in a cell-free system, such as a wheat germ extract, in the presence of [35S]-methionine.

  • Import Reaction: Incubate the isolated chloroplasts with the radiolabeled precursor protein in an import buffer containing ATP and the toxin of interest at various concentrations. A control reaction without the toxin should be run in parallel.

  • Termination of Import and Protease Treatment: Stop the import reaction by placing the samples on ice and adding a stop buffer. Treat the chloroplasts with a protease (e.g., thermolysin) to digest any precursor protein that has not been imported.

  • Analysis: Re-isolate the intact chloroplasts, lyse them, and separate the proteins by SDS-PAGE. The imported, processed protein can then be visualized and quantified by autoradiography or phosphorimaging[16].

Chloroplast_Import_Workflow start Start isolate_chloro Isolate Intact Chloroplasts start->isolate_chloro in_vitro_trans In Vitro Transcription/ Translation of Precursor (radiolabeled) start->in_vitro_trans import_reaction Import Reaction: Incubate Chloroplasts, Precursor, ATP, +/- Toxin isolate_chloro->import_reaction in_vitro_trans->import_reaction protease_treat Protease Treatment (degrade non-imported protein) import_reaction->protease_treat sds_page SDS-PAGE and Autoradiography protease_treat->sds_page quantify Quantify Imported Protein sds_page->quantify end End quantify->end

Workflow for chloroplast protein import assay.
ATPase Activity Assay

Objective: To measure the inhibitory effect of toxins on the activity of ATPases, such as the chloroplast F1-ATPase or the plasma membrane H+-ATPase.

Methodology:

  • Enzyme Preparation: Purify the ATPase of interest from plant tissue or use a commercially available enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a suitable substrate (ATP), and necessary cofactors (e.g., Mg2+).

  • Toxin Treatment: Add the toxin of interest at a range of concentrations to the reaction mixture. A control without the toxin is essential.

  • Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.

  • Measurement of ATP Hydrolysis: Quantify the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the malachite green assay, or by using radiolabeled [γ-32P]ATP and measuring the release of 32Pi.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each toxin concentration and determine the IC50 value (the concentration of toxin that inhibits 50% of the enzyme activity).

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS, such as hydrogen peroxide (H2O2) and superoxide (B77818) radicals (O2•−), in plant tissues in response to toxin treatment.

Methodology:

  • Plant Material and Treatment: Treat plant seedlings or leaf discs with the toxin of interest.

  • ROS Detection: Use a specific fluorescent probe for the ROS of interest. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) can be used to detect H2O2, and dihydroethidium (B1670597) (DHE) can be used for superoxide.

  • Staining and Visualization: Infiltrate the plant tissue with the fluorescent probe and incubate in the dark. Visualize the fluorescence using a fluorescence microscope or a plate reader.

  • Quantification: Quantify the fluorescence intensity to determine the relative levels of ROS production in treated versus control tissues.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To measure the changes in the expression levels of defense-related genes in response to toxin treatment.

Methodology:

  • Plant Treatment and RNA Extraction: Treat plants with the toxin and harvest tissue at various time points. Extract total RNA from the tissue.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the defense genes of interest (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the comparative CT method (ΔΔCT).

Conclusion

The study of plant defense responses to microbial toxins reveals a complex and fascinating interplay between pathogen virulence strategies and host immunity. This compound, with its specific targeting of chloroplast functions, provides a distinct model for understanding toxin-induced stress and chlorosis. In contrast, toxins like AAL-toxin and coronatine highlight the intricate manipulation of host signaling pathways, including programmed cell death and hormonal crosstalk, by pathogens to facilitate infection. A thorough understanding of these diverse mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the development of novel strategies for crop protection and for harnessing the potential of these bioactive molecules in drug discovery and development.

References

Comparative Transcriptomic Analysis of Plant Responses to Alternaria alternata, a Tentoxin-Producing Fungus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no publicly available comparative transcriptomic studies have been published that specifically analyze the response of different plant species to isolated Tentoxin treatment. This compound is a non-host-specific toxin produced by several Alternaria species. Therefore, this guide provides a comparative analysis of the transcriptomic responses of different plant species to infection by Alternaria alternata, a known this compound producer. The observed gene expression changes are a cumulative response to the pathogen and its various secreted molecules, including but not limited to this compound.

Introduction

Alternaria alternata is a necrotrophic fungal pathogen that affects a wide range of host plants, causing significant crop damage. Its pathogenicity is partly attributed to the secretion of various toxins, including this compound. This compound induces chlorosis in sensitive plants by inhibiting the chloroplast F1-ATPase, a key enzyme in ATP synthesis during photosynthesis.[1] Understanding the host's transcriptomic response to A. alternata infection can provide insights into the defense mechanisms against this pathogen and the effects of its toxins. This guide compares the transcriptomic changes in different plant species upon infection with A. alternata, highlighting common and species-specific defense strategies.

Data Presentation: Differentially Expressed Genes (DEGs) in Response to Alternaria alternata Infection

The following tables summarize the quantitative data from transcriptomic studies on different plant species infected with A. alternata.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Poplar (Populus davidiana × P. bollena) infected with A. alternata

Time Point Post-InoculationUp-regulated DEGsDown-regulated DEGsTotal DEGsKey Enriched GO Terms/Pathways
2, 3, and 4 daysNot specifiedNot specified5,930Jasmonic acid (JA) and Ethylene (ET) signaling pathways, Phenylpropanoid biosynthesis, Plant-pathogen interaction

Data synthesized from a study on poplar leaves infected with A. alternata.[2]

Table 2: Summary of Differentially Expressed Genes (DEGs) in a Resistant (RC) and a Susceptible (SC) Cherry Cultivar (Prunus avium) infected with A. alternata

ComparisonUp-regulated DEGsDown-regulated DEGsTotal DEGsKey Enriched GO Terms/Pathways
RC (1 dpi vs 0 dpi)1,5881,1232,711Phenylpropanoid biosynthesis, Flavonoid biosynthesis, Plant hormone signal transduction (JA, SA, ET)
SC (1 dpi vs 0 dpi)9766541,630Plant-pathogen interaction, MAPK signaling pathway
RC (5 dpi vs 0 dpi)2,3451,8764,221Biosynthesis of secondary metabolites, Amino acid metabolism
SC (5 dpi vs 0 dpi)1,9871,5433,530Starch and sucrose (B13894) metabolism, Photosynthesis

Data synthesized from a comparative transcriptomic and metabolomic study on cherry leaves.[3][4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited studies for transcriptomic analysis of plant-pathogen interactions.[2][3][5]

1. Fungal Culture and Inoculation:

  • Alternaria alternata is cultured on a suitable medium such as Potato Dextrose Agar (PDA) at 25°C for 7-10 days.

  • For inoculation, mycelial plugs or a conidial suspension are applied to the leaves of the host plants. Control plants are treated with sterile PDA plugs or water.

  • Inoculated and control plants are maintained in a controlled environment with high humidity to facilitate infection.

2. RNA Extraction and Sequencing:

  • Leaf samples are collected from both inoculated and control plants at different time points post-inoculation (e.g., 0, 1, 2, 3, 4, 5 days).

  • Total RNA is extracted from the collected samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a library preparation kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina) and sequenced on an Illumina sequencing platform (e.g., HiSeq).

3. Bioinformatic Analysis:

  • Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • The clean reads are mapped to the reference genome of the host plant using alignment software such as HISAT2 or TopHat.

  • Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differentially expressed genes (DEGs) between inoculated and control samples are identified using packages like DESeq2 or edgeR, with a threshold of a false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| ≥ 1.

  • Functional annotation and enrichment analysis of DEGs are performed using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.

Mandatory Visualization

Experimental_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Work cluster_analysis Bioinformatic Analysis A Plant Growth and Pathogen Culture B Inoculation of Plants with A. alternata A->B C Sample Collection (Time Course) B->C D Total RNA Extraction C->D E Library Preparation D->E F High-Throughput Sequencing (RNA-seq) E->F G Data Quality Control F->G H Read Mapping to Reference Genome G->H I Gene Expression Quantification H->I J Differential Expression Analysis (DEGs) I->J K Functional Annotation (GO, KEGG) J->K

Caption: Experimental workflow for transcriptomic analysis of plant-pathogen interactions.

Plant_Defense_Signaling cluster_perception Pathogen Perception cluster_signaling Signal Transduction cluster_response Defense Response Pathogen A. alternata (with this compound) PAMPs PAMPs/Toxins Pathogen->PAMPs Receptors Plant Receptors PAMPs->Receptors ROS Reactive Oxygen Species (ROS) Burst Receptors->ROS Ca2 Ca2+ Influx Receptors->Ca2 MAPK MAPK Cascade ROS->MAPK Ca2->MAPK Hormones Hormone Signaling (JA, ET, SA) MAPK->Hormones TFs Activation of Transcription Factors (WRKY, MYB, ERF) MAPK->TFs Hormones->TFs Defense_Genes Expression of Defense-Related Genes (PR proteins, Chitinases) TFs->Defense_Genes Metabolism Secondary Metabolism (Phenylpropanoids, Flavonoids) TFs->Metabolism Cell_Wall Cell Wall Reinforcement TFs->Cell_Wall

Caption: Generalized plant defense signaling pathway against necrotrophic fungi.

References

Efficacy of Tentoxin Analogs on Herbicide-Resistant Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide-resistant weeds necessitates the exploration of novel herbicidal compounds with alternative modes of action. Tentoxin, a natural cyclic tetrapeptide produced by the fungus Alternaria tenuis, and its synthetic analogs, represent a promising class of bio-inspired herbicides. This guide provides a comparative analysis of the efficacy of this compound analogs against herbicide-resistant weeds, juxtaposed with the performance of conventional herbicides. The information is supported by available experimental data, detailed methodologies, and a visualization of the underlying biochemical pathways.

Quantitative Performance Comparison

Direct comparative studies on the efficacy of this compound analogs on confirmed herbicide-resistant weed biotypes are limited in publicly available literature. The following tables summarize the available quantitative data for this compound analogs and conventional herbicides on key weed species, including known resistant populations.

It is crucial to note that the data for this compound analogs were not conducted on confirmed herbicide-resistant biotypes , and thus, the comparison should be interpreted with caution. The data for glyphosate (B1671968) and glufosinate, however, are from studies specifically investigating resistant populations.

Table 1: Efficacy of this compound Analogs against Ryegrass (Lolium sp.)

HerbicideTarget Weed SpeciesEfficacy MetricConcentration/RateResult
This compound AnaloguesRyegrass (Lolium sp.)Radicle Growth Inhibition67 µg/mL>70% inhibition[1]
S-metolachlor (Positive Control)Ryegrass (Lolium sp.)Radicle Growth Inhibition2.1 µg/mL100% inhibition[1]

Table 2: Efficacy of Conventional Herbicides against Resistant Ryegrass (Lolium spp.) Populations

HerbicideTarget Weed BiotypeEfficacy MetricGR₅₀ Value (g a.i./ha)Resistance Index (RI)
GlyphosateGlyphosate-Resistant Lolium multiflorum (OR12)Growth Reduction-9-fold more resistant than susceptible population[2]
GlufosinateGlyphosate-Resistant Lolium perenne (OR1, OR2, OR3)Growth Reduction0.40 - 0.49 kg a.i./ha2.2 - 2.7

Table 3: Efficacy of Conventional Herbicides against Resistant Palmer Amaranth (Amaranthus palmeri) Populations

HerbicideTarget Weed BiotypeEfficacy MetricGR₅₀ Value (g a.e./ha)Resistance Index (RI)
GlyphosateGlyphosate-Resistant Amaranthus palmeri (TX15-10)Growth Reduction53711
GlyphosateGlyphosate-Resistant Amaranthus palmeri (TX15-12-2)Growth Reduction178036
GlyphosateGlyphosate-Resistant Amaranthus palmeri (TX15-14-1)Growth Reduction156832
GlufosinateGlufosinate-Resistant Amaranthus palmeri (A1, A2, A3, A4)Growth Reduction94 - 128 g a.i./ha-

Experimental Protocols

The evaluation of herbicide efficacy, particularly against resistant weed populations, requires robust and standardized experimental protocols. The following methodologies are representative of those used in the cited studies and are recommended for future comparative analyses of this compound analogs.

Whole-Plant Pot Bioassay for Herbicide Resistance Confirmation

This protocol is adapted from established methods for testing herbicide resistance in various weed species.

1. Seed Collection and Preparation:

  • Collect mature seeds from putative herbicide-resistant weed populations that have survived herbicide treatment in the field.

  • Seeds should be cleaned, dried, and stored in labeled paper bags at low temperatures until use.

2. Plant Cultivation:

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar) or in trays with potting mix.

  • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standard potting medium.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod.

3. Herbicide Application:

  • Prepare a range of herbicide concentrations, including a non-treated control and doses above and below the recommended field rate.

  • Apply herbicides to plants at the appropriate growth stage using a precision track sprayer to ensure uniform coverage.

4. Data Collection and Analysis:

  • Assess plant mortality and biomass reduction at specified time points after treatment (e.g., 21 days).

  • Visual injury ratings can also be recorded.

  • Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) using dose-response curves.

  • The Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a known susceptible population.

Radicle Elongation Bioassay for Pre-emergence Herbicidal Activity

This method is suitable for assessing the effect of compounds on seed germination and early seedling growth.

1. Preparation of Test Solutions:

  • Dissolve the this compound analogs and control herbicides in a suitable solvent and then dilute with distilled water to achieve the desired test concentrations.

2. Seed Plating:

  • Place a filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (e.g., water or solvent control).

  • Place a predetermined number of weed seeds (e.g., 10-20) on the moistened filter paper.

3. Incubation:

  • Seal the petri dishes and incubate them in a growth chamber under controlled conditions (temperature, light/dark cycle).

4. Measurement and Analysis:

  • After a set incubation period (e.g., 5-7 days), measure the length of the radicle of each germinated seed.

  • Calculate the percentage of inhibition of radicle elongation for each treatment compared to the control.

Mode of Action of this compound

This compound and its analogs have a distinct mode of action compared to many conventional herbicides, making them valuable candidates for overcoming existing resistance mechanisms. They primarily target the chloroplast F₁-ATPase enzyme, which is essential for ATP synthesis during photosynthesis.

The following diagram illustrates the signaling pathway of this compound's inhibitory action.

Tentoxin_Mode_of_Action cluster_chloroplast Chloroplast This compound This compound Analog CF1_ATPase Chloroplast F1-ATPase (CF1) This compound->CF1_ATPase Binds to α/β subunits ATP_Synthesis ATP Synthesis CF1_ATPase->ATP_Synthesis Inhibits Photosynthesis Photosynthesis ATP_Synthesis->Photosynthesis Energy for Plant_Death Chlorosis & Plant Death ATP_Synthesis->Plant_Death Lack of ATP leads to Photosynthesis->ATP_Synthesis Drives

Caption: Mode of action of this compound analogs on chloroplast F1-ATPase.

Experimental Workflow for Efficacy Evaluation

The logical flow for evaluating the efficacy of novel herbicidal compounds like this compound analogs against resistant weeds is depicted in the diagram below.

Efficacy_Workflow A Identify Herbicide-Resistant Weed Biotypes C Whole-Plant Dose-Response Bioassay A->C D Radicle Elongation Bioassay A->D B Source this compound Analogs & Conventional Herbicides B->C B->D E Data Analysis: Calculate GR50/LD50 & RI C->E D->E F Comparative Efficacy Assessment E->F G Mechanism of Action Studies (if novel resistance) F->G

Caption: Workflow for evaluating this compound analog efficacy.

Conclusion and Future Directions

The available data, although limited, suggests that this compound analogs possess significant herbicidal activity. Their unique mode of action makes them attractive candidates for the development of new herbicides to manage resistant weed populations. However, a critical need exists for direct comparative studies that evaluate the efficacy of these compounds on a wide range of confirmed herbicide-resistant weed biotypes. Future research should focus on:

  • Conducting dose-response assays of promising this compound analogs on well-characterized glyphosate-, ACCase-, ALS-, and PPO-resistant weed populations.

  • Determining the GR₅₀ and LD₅₀ values to allow for a direct quantitative comparison with conventional herbicides.

  • Investigating the potential for cross-resistance to this compound analogs in weed populations with existing resistance mechanisms.

  • Optimizing formulations of this compound analogs to enhance their stability and efficacy under field conditions.

By addressing these research gaps, the scientific community can better ascertain the true potential of this compound analogs as a valuable tool in the ongoing battle against herbicide-resistant weeds.

References

A Comparative Environmental Impact Assessment: Tentoxin vs. Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Tentoxin, a natural phytotoxin, with two widely used synthetic herbicides, Glyphosate and Atrazine. The assessment focuses on key environmental fate and ecotoxicological parameters, supported by experimental data and standardized protocols. A significant finding of this review is the notable lack of publicly available, standardized environmental impact data for this compound compared to the extensive regulatory data available for synthetic herbicides.

Comparative Analysis of Environmental Fate and Toxicity

The following tables summarize quantitative data on soil persistence and toxicity to key non-target organisms. Data for synthetic herbicides are derived from regulatory studies, while equivalent standardized data for this compound are largely unavailable in the public domain, representing a critical knowledge gap.

Table 1: Comparison of Soil Persistence

Parameter This compound Glyphosate Atrazine
Soil Half-Life (DT50) Data Not Available2 - 197 days (Typical field half-life: 47 days)[1]12 - 92 days (Can be longer depending on conditions)[2]
Primary Degradation Method Presumed MicrobialMicrobial Degradation[1]Microbial Degradation
Key Metabolites Not ApplicableAminomethylphosphonic acid (AMPA)Deethylatrazine (DEA), Deisopropylatrazine (DIA)

Table 2: Acute Toxicity to Non-Target Organisms

Organism Parameter This compound Glyphosate (Technical Grade) Atrazine
Fish (e.g., Rainbow Trout, Oncorhynchus mykiss)96-hr LC50Data Not Available> 24.5 mg/L[3] (Formulations can be more toxic, ~2-50 mg/L)[4]6.70 - 42.38 mg/L[5][6]
Honey Bee (Apis mellifera)Acute Contact LD50Data Not Available> 100 µ g/bee [7]> 10 µ g/bee (Low acute toxicity alone, but can synergize with insecticides)[8][9][10]
Honey Bee (Apis mellifera)Acute Oral LD50Data Not Available> 100 µ g/bee [7]746 mg/kg (or ~112 µ g/bee assuming 150mg bee weight)[11][12]

LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of a test population over a specified period. LD50 (Lethal Dose, 50%): The amount of a substance that, when administered in a single dose, is lethal to 50% of a test population.

Mechanism of Action and Signaling Pathways

The herbicidal activity of this compound, Glyphosate, and Atrazine stems from their interference with distinct, vital biochemical pathways in plants.

  • This compound : This cyclic tetrapeptide primarily targets the chloroplast F1-ATPase, a key enzyme in photosynthesis responsible for ATP synthesis.[13] By inhibiting this enzyme, this compound disrupts energy production within the chloroplast, leading to chlorosis (yellowing) and plant death.[13] Its selectivity is believed to be related to structural differences in this enzyme complex among plant species.

  • Glyphosate : It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. This pathway is absent in animals, which is the basis for Glyphosate's relatively low direct toxicity to vertebrates.

  • Atrazine : This herbicide functions by blocking electron transport in photosystem II (PSII) of the photosynthetic pathway. By binding to the D1 quinone-binding protein in the PSII complex, it prevents the transfer of electrons, thereby halting photosynthesis and leading to oxidative damage and plant death.

Signaling_Pathways Comparative Herbicide Mechanisms of Action cluster_this compound This compound Pathway cluster_glyphosate Glyphosate Pathway (Shikimate) T_Start Photosynthesis (Light Energy) CF1_ATPase Chloroplast F1-ATPase T_Start->CF1_ATPase Drives ATP_Prod ATP Production CF1_ATPase->ATP_Prod Catalyzes Chlorosis Chlorosis & Plant Death ATP_Prod->Chlorosis This compound This compound This compound->CF1_ATPase Inhibits G_Start Chorismate Precursors EPSPS EPSP Synthase G_Start->EPSPS Substrate for Aro_AA Aromatic Amino Acids EPSPS->Aro_AA Synthesizes G_Death Protein Synthesis Blocked & Plant Death Aro_AA->G_Death Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Mechanisms of action for this compound and Glyphosate.

Experimental Protocols for Environmental Impact Assessment

The quantitative data presented for synthetic herbicides are generated using internationally recognized and standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These detailed procedures ensure that data are reliable, reproducible, and comparable across different substances and laboratories.

This test determines the rate at which a substance breaks down in soil under controlled aerobic and anaerobic conditions.

  • Objective : To determine the degradation rate (DT50 - time for 50% dissipation) of the test substance in soil and identify major transformation products.[14][15][16]

  • Methodology :

    • Soil Selection : Typically, at least four different soil types are used to represent a range of environmental conditions.

    • Test Substance Application : The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a concentration relevant to its intended agricultural use.[16]

    • Incubation : Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days.[16] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded, and air is replaced with an inert gas like nitrogen after an initial aerobic phase.

    • Sampling : Replicate samples are taken at specific time intervals.

    • Analysis : Soil is extracted using appropriate solvents. The concentrations of the parent compound and its transformation products are quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (for radiolabeled substances).[16] Volatile products, including evolved ¹⁴CO₂ (indicating mineralization), are trapped and measured.[15]

  • Data Interpretation : The decline of the parent substance over time is plotted, and kinetic models are used to calculate the DT50 value.[17]

This test evaluates the short-term toxicity of a substance to fish.

  • Objective : To determine the median lethal concentration (LC50) of a substance that causes mortality in 50% of the test fish population over a 96-hour period.[18][19][20]

  • Methodology :

    • Test Organism : A standardized fish species is used, commonly Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[18][19] Fish are acclimatized to laboratory conditions before the test.

    • Exposure : Groups of fish (e.g., 7-10 fish per group) are exposed to at least five different concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.[18][21]

    • Test Conditions : The test is conducted under controlled conditions of temperature, light cycle (e.g., 16 hours light, 8 hours dark), and water quality (pH, dissolved oxygen).[18]

    • Observations : Mortalities and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) are recorded at 24, 48, 72, and 96 hours.[18]

    • Chemical Analysis : The concentration of the test substance in the water is verified analytically at the beginning and end of the test to ensure accurate exposure levels.[18]

  • Data Interpretation : The mortality data are analyzed using statistical methods (e.g., probit analysis) to calculate the 96-hour LC50 value with 95% confidence limits.[19]

Workflow General Workflow for Herbicide Environmental Risk Assessment cluster_lab Laboratory & Greenhouse Studies cluster_protocol Standardized Protocols (e.g., OECD) cluster_field Field & Mesocosm Studies cluster_assessment Risk Assessment & Characterization phys_chem Physicochemical Properties env_fate Environmental Fate (Soil, Water, Air) phys_chem->env_fate exposure Exposure Assessment phys_chem->exposure eco_tox Ecotoxicology (Non-Target Organisms) env_fate->eco_tox oecd_307 Soil Degradation (OECD 307) env_fate->oecd_307 oecd_203 Fish Acute Toxicity (OECD 203) eco_tox->oecd_203 effects Effects Characterization eco_tox->effects residue Residue Trials oecd_307->residue oecd_307->exposure oecd_213 Honey Bee Acute Toxicity (OECD 213/214) oecd_203->residue oecd_203->exposure oecd_106 Soil Adsorption/ Desorption (OECD 106) oecd_213->residue oecd_213->exposure oecd_106->residue oecd_106->exposure non_target_field Non-Target Field Studies risk_char Risk Characterization residue->risk_char mesocosm Aquatic/Terrestrial Mesocosm non_target_field->risk_char mesocosm->risk_char exposure->risk_char effects->risk_char

References

In Vivo Validation of Tentoxin's Herbicidal Activity: A Comparative Guide for Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal activity of Tentoxin, a natural cyclic tetrapeptide produced by several species of the fungus Alternaria.[1][2] Due to the limited availability of direct comparative greenhouse studies on this compound, this document leverages data from its analogs and places it in context with widely used commercial herbicides, glyphosate (B1671968) and glufosinate (B12851). All data is presented with the caveat that experimental conditions differ, and direct comparisons should be interpreted with caution.[3]

Comparative Efficacy of this compound Analogs and Commercial Herbicides

Table 1: Quantitative Comparison of Herbicidal Efficacy

HerbicideTarget Weed SpeciesEfficacy MetricConcentration/RateResultReference
This compound Analogs Ryegrass (Lolium sp.)Radicle Growth Inhibition67 µg/mL>70% inhibition[3][4]
Glyphosate Common Waterhemp (Amaranthus tuberculatus)Injury Rating1,121 g ha⁻¹>90%[3]
Giant Ragweed (Ambrosia trifida)Injury Rating1,121 g ha⁻¹>85% (at 15-30 cm height)[3]
Glufosinate Ivyleaf Morningglory (Ipomoea hederacea)Injury Rating410 g ha⁻¹>80%[3]
Yellow Nutsedge (Cyperus esculentus)Injury Rating410 g ha⁻¹>75%[3]

Note: The data for this compound analogs is based on laboratory assays, while the data for glyphosate and glufosinate are from greenhouse and field studies. Direct comparison of efficacy should be made with caution due to differing experimental conditions.[3]

Mechanism of Action: A Targeted Approach

This compound exhibits a distinct and highly specific mode of action, targeting the energy production machinery within the chloroplasts of susceptible plants.

  • Target: this compound is a potent and selective inhibitor of the chloroplast F1-ATPase enzyme.[1][3]

  • Effect: This enzyme is a critical component of the ATP synthase complex, which is responsible for generating ATP during photosynthesis. By blocking this enzyme, this compound disrupts the energy supply of the plant cell, leading to chlorosis (yellowing of the leaves) and ultimately, plant death.[1][3]

In contrast, glyphosate and glufosinate have different modes of action, targeting amino acid synthesis and nitrogen metabolism, respectively.

Experimental Protocols

The following is a detailed protocol for a greenhouse bioassay to validate the in vivo herbicidal activity of this compound, adapted from general herbicide testing methodologies.[3][5]

Greenhouse Bioassay for Herbicidal Efficacy of this compound

1. Plant Material and Growth Conditions:

  • Select a range of both susceptible (e.g., cucumber, Cucumis sativus) and potentially resistant (e.g., tomato, members of the Cruciferae family) weed and crop species.[6]
  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
  • Grow plants in a controlled greenhouse environment with a temperature of approximately 25-28°C, a 14- to 16-hour photoperiod, and adequate humidity.
  • Water plants as needed to maintain optimal growth.
  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) before treatment.
  • Plants should be treated at a consistent growth stage, for example, the 2-4 true leaf stage.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol (B145695) or acetone).
  • Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.25% v/v) to achieve a range of desired concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µg/mL). A control treatment with only the solvent and surfactant in water is essential.

3. Herbicide Application:

  • Apply the this compound solutions as a foliar spray to the point of runoff using a calibrated laboratory sprayer. Ensure uniform coverage of all plant surfaces.
  • Include a non-treated control group for comparison.
  • Randomize the placement of pots within the greenhouse and re-randomize periodically to minimize environmental variability.

4. Data Collection and Analysis:

  • Visual Injury Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Key symptoms of this compound activity include chlorosis.[6]
  • Chlorophyll (B73375) Content: At 7 and 14 DAT, collect leaf samples to quantify chlorophyll content. A spectrophotometric method following extraction with a solvent like ethanol or acetone (B3395972) can be used.[6]
  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot.
  • Determine the fresh weight of the biomass.
  • Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
  • Calculate the percent reduction in biomass compared to the non-treated control.
  • Dose-Response Analysis: Use the collected data to perform a dose-response analysis and determine the effective dose for 50% growth inhibition (ED50) for each plant species.

Visualizations

Signaling Pathway of this compound

Tentoxin_Mode_of_Action cluster_chloroplast Chloroplast ATP_Synthase ATP Synthase F1_ATPase F1-ATPase Subunit Energy_Production Energy (ATP) Production F1_ATPase->Energy_Production Blocks ATP ATP This compound This compound This compound->F1_ATPase Inhibits Chlorosis Chlorosis & Plant Death Energy_Production->Chlorosis Leads to

Caption: Mode of action of this compound in susceptible plants.

Experimental Workflow for Greenhouse Bioassay

Greenhouse_Workflow start Start: Plant Cultivation (Weed & Crop Species) treatment Foliar Application of this compound (Dose-Response) start->treatment data_collection Data Collection (Visual Injury, Chlorophyll, Biomass) treatment->data_collection analysis Data Analysis (ED50 Calculation) data_collection->analysis end End: Efficacy Validation analysis->end

Caption: Workflow for in vivo validation of this compound's herbicidal activity.

References

A Comparative Guide to the Mode of Action of Tentoxin and Other Natural Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of Tentoxin with other selected natural herbicides. The content is curated for an audience with a professional interest in herbicide development, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of molecular pathways and experimental workflows.

Introduction

Natural compounds present a vast and diverse reservoir of chemical structures with potent biological activities, offering promising avenues for the development of novel herbicides with new modes of action. This compound, a cyclic tetrapeptide produced by the fungus Alternaria alternata, is a well-studied mycotoxin with selective herbicidal properties.[1] Understanding its mechanism of action in comparison to other natural herbicides is crucial for the rational design and development of next-generation weed management solutions. This guide focuses on a comparative analysis of this compound with four other natural herbicides: Pyridazocidin, Actinonin (B1664364), Moniliformin (B1676711), and HC-toxin, each exhibiting a distinct mode of action.

Comparison of Herbicidal Activity and Molecular Targets

The efficacy of a herbicide is determined by its ability to disrupt essential physiological processes within the target plant. The following table summarizes the molecular targets and available quantitative data for this compound and the selected natural herbicides.

HerbicideProducing OrganismMolecular TargetQuantitative Data (Enzyme Inhibition)Herbicidal Activity (Whole Plant)
This compound Alternaria alternataChloroplast F1-ATPaseKi = 10 nM[2]Causes chlorosis in sensitive plant species.[1][3]
Pyridazocidin Streptomyces sp.Photosystem I (PSI)Diverts electrons from PSI, similar to bipyridinium herbicides.[4]Causes rapid plant necrosis and chlorosis.[4]
Actinonin Actinomyces sp.Peptide Deformylase (PDF)IC50 (E. coli Ni-PDF) = 3 nM; IC50 (HsPDF) = 43 nM[5][6]Broad-spectrum, non-selective herbicide causing chlorosis.[4]
Moniliformin Fusarium moniliformePyruvate (B1213749) Dehydrogenase ComplexCompetitive inhibitor.[7]Arrests mitosis at the metaphase stage in maize root cells.[4]
HC-toxin Cochliobolus carbonumHistone Deacetylase (HDAC)IC50 = 30 nM[8][9]Restricts root growth in maize at 0.5-2 µg/mL.[10]

Note: Direct comparison of whole-plant herbicidal activity (e.g., GR50 values) is challenging due to variations in experimental conditions and target species across different studies. The provided data focuses on the well-characterized enzymatic inhibition.

Detailed Mode of Action and Signaling Pathways

This compound: Inhibition of Chloroplast F1-ATPase

This compound is a cyclic tetrapeptide that acts as a potent and selective inhibitor of the chloroplast F1-ATPase, a key enzyme in photosynthesis responsible for ATP synthesis.[3] It binds to a high-affinity site at the interface of the α and β subunits of the F1 complex.[11] This binding event is thought to lock the catalytic site in an inactive conformation, preventing the rotation of the central stalk of the ATP synthase and thereby inhibiting ATP production.[12] The lack of ATP disrupts various energy-dependent processes within the chloroplast, leading to the characteristic symptom of chlorosis (yellowing of the leaves) in sensitive plant species.[1][3] Interestingly, at higher concentrations, this compound can bind to a second, lower-affinity site, which can paradoxically lead to the "overactivation" of the ATPase.[2]

Tentoxin_Mode_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane ATP_Synthase Chloroplast F1-ATPase (CF1) ATP ATP ATP_Synthase->ATP Produces Inhibition Inhibition of ATP Synthesis ATP_Synthase->Inhibition This compound This compound This compound->ATP_Synthase Binds to α/β subunits ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Substrates Proton_Gradient Proton Gradient (Energy Source) Proton_Gradient->ATP_Synthase Drives rotation Chlorosis Chlorosis Inhibition->Chlorosis Leads to

This compound's inhibition of ATP synthesis in chloroplasts.
Pyridazocidin: Diversion of Electrons from Photosystem I

Pyridazocidin is a natural phytotoxin that mimics the action of bipyridinium herbicides like paraquat.[4] Its primary target is Photosystem I (PSI), a key component of the photosynthetic electron transport chain. Pyridazocidin acts by accepting electrons from PSI, thereby diverting them from their natural acceptor, ferredoxin. This reduced form of pyridazocidin then reacts with molecular oxygen to produce superoxide (B77818) radicals. These highly reactive oxygen species initiate a cascade of oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to rapid membrane disruption, leakage of cellular contents, and ultimately, cell death, which manifests as necrosis and chlorosis.[4]

Pyridazocidin_Mode_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSI Photosystem I (PSI) Pyridazocidin Pyridazocidin PSI->Pyridazocidin Donates electron Electron_Flow Normal Electron Flow Electron_Flow->PSI Oxygen O₂ Pyridazocidin->Oxygen Reduces Superoxide Superoxide Radical (O₂⁻) Oxygen->Superoxide Forms Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) Superoxide->Cell_Damage Causes Necrosis_Chlorosis Necrosis & Chlorosis Cell_Damage->Necrosis_Chlorosis Leads to

Pyridazocidin's disruption of Photosystem I activity.
Actinonin: Inhibition of Peptide Deformylase

Actinonin is a naturally occurring antibiotic with herbicidal properties that targets peptide deformylase (PDF), an essential enzyme in prokaryotes and in the organelles of eukaryotes (chloroplasts and mitochondria).[4] PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins. Inhibition of PDF by actinonin leads to the accumulation of formylated proteins, which can be non-functional or misfolded.[13] This disruption of protein maturation in chloroplasts and mitochondria interferes with numerous vital cellular processes, including photosynthesis and respiration, ultimately leading to chlorosis and plant death.[4]

Actinonin_Mode_of_Action cluster_organelle Chloroplast / Mitochondrion Ribosome Ribosome Nascent_Protein Nascent Protein (with f-Met) Ribosome->Nascent_Protein Synthesizes PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Substrate for Mature_Protein Mature, Functional Protein PDF->Mature_Protein Produces Formylated_Protein Accumulation of Formylated Proteins PDF->Formylated_Protein Disrupted_Function Disrupted Organellar Function (Photosynthesis, Respiration) Formylated_Protein->Disrupted_Function Leads to Actinonin Actinonin Actinonin->PDF Inhibits Chlorosis_Death Chlorosis & Plant Death Disrupted_Function->Chlorosis_Death Causes

Actinonin's inhibition of protein maturation.
Moniliformin: Inhibition of Pyruvate Dehydrogenase Complex

Moniliformin is a mycotoxin that disrupts a central step in cellular respiration by inhibiting the pyruvate dehydrogenase complex (PDC).[7] The PDC is a multi-enzyme complex located in the mitochondria that catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA. Acetyl-CoA is a crucial molecule that fuels the citric acid cycle (Krebs cycle) for the production of ATP. By competitively inhibiting the PDC, moniliformin blocks the entry of pyruvate into the citric acid cycle, leading to a severe energy deficit within the cell.[7] This disruption of cellular respiration also leads to an arrest of the cell cycle, specifically at the metaphase stage of mitosis, as observed in maize root meristematic cells.[4]

Moniliformin_Mode_of_Action cluster_cell Plant Cell cluster_mitochondrion Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC Acetyl_CoA Acetyl-CoA PDC->Acetyl_CoA Energy_Deficit Cellular Energy Deficit (Low ATP) PDC->Energy_Deficit Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Moniliformin Moniliformin Moniliformin->PDC Inhibits Mitosis_Arrest Mitosis Arrest (Metaphase) Energy_Deficit->Mitosis_Arrest Leads to

Moniliformin's disruption of cellular respiration.
HC-toxin: Inhibition of Histone Deacetylases

HC-toxin is a cyclic tetrapeptide that acts as a potent inhibitor of histone deacetylases (HDACs).[10][14] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Histones are the proteins around which DNA is wound, and their acetylation state influences chromatin structure and the accessibility of DNA to transcription factors. By inhibiting HDACs, HC-toxin leads to the hyperacetylation of histones.[15] This altered acetylation status can lead to widespread changes in gene expression, disrupting normal cellular processes and development. In maize, for example, HC-toxin treatment restricts root growth, demonstrating its phytotoxic effects.[10]

HC_Toxin_Mode_of_Action cluster_nucleus Nucleus Chromatin Chromatin (DNA + Histones) HAT Histone Acetyltransferase (HAT) Chromatin->HAT Adds acetyl groups Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Altered_Gene_Expression Altered Gene Expression HDAC->Altered_Gene_Expression Acetylated_Histones->HDAC Removes acetyl groups Gene_Expression Normal Gene Expression Acetylated_Histones->Gene_Expression Promotes Deacetylated_Histones->Gene_Expression Represses Growth_Inhibition Growth Inhibition Altered_Gene_Expression->Growth_Inhibition Leads to HC_Toxin HC-toxin HC_Toxin->HDAC Inhibits

HC-toxin's interference with gene regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these natural herbicides.

Whole-Plant Herbicidal Activity Assay (Pot Study)

This protocol outlines a general procedure for assessing the herbicidal efficacy of a compound on whole plants grown in pots.

1. Plant Material and Growth Conditions:

  • Select target weed and crop species for testing.

  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% relative humidity, 16-hour photoperiod).

2. Herbicide Application:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone (B3395972) or DMSO).

  • Prepare a series of dilutions of the test compounds in a spray solution containing a surfactant (e.g., 0.025% v/v Tween 20) to achieve the desired application rates (e.g., in g/ha or µM).

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 true leaves) using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Include a negative control (spray solution without the test compound) and a positive control (a commercial herbicide with a known mode of action).

3. Data Collection and Analysis:

  • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh weight.

  • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 48 hours) and measure the dry weight.

  • Calculate the growth reduction (GR) for each treatment relative to the negative control.

  • Determine the GR50 value (the concentration of the herbicide that causes a 50% reduction in plant growth) by fitting the dose-response data to a suitable regression model (e.g., a four-parameter logistic curve).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tentoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Tentoxin, a mycotoxin, requires careful and methodical disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste, fostering a culture of safety and responsibility in your laboratory.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with all applicable local, state, and federal regulations. [1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, adherence to strict safety measures is critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to safety glasses, a face shield, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Spill Kit: Ensure a spill kit is readily available in the immediate vicinity.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general framework for the safe disposal of this compound. This should be adapted to meet the specific requirements of your institution.

  • Waste Segregation:

    • All materials contaminated with this compound must be collected as hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and materials used for spill cleanup.[1][3]

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[1][3] Incompatible wastes must be stored separately.[1]

  • Containerization of Waste:

    • Use a designated, leak-proof, and chemically compatible container for all this compound waste.[1]

    • The container must have a tightly fitting lid and be kept closed except when adding waste.[1]

    • Properly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the date of waste generation.[1]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[1]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste management provider to schedule a pickup for the this compound waste.[1][4]

    • Provide them with all necessary information about the waste as indicated on the label.[1]

    • Disposal of contents and the container must be done through an approved waste disposal plant.[1] Options may include burial in a licensed landfill or incineration.[2]

Decontamination of Laboratory Ware

For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.

  • Triple Rinsing: Rinse the glassware or equipment three times with a suitable solvent that can dissolve this compound.[1] The rinsate from these cleaning procedures must be collected and disposed of as hazardous chemical waste.[1][5][6]

  • Final Cleaning: After triple rinsing, the labware can typically be washed using standard laboratory detergents.[1]

Spill and Emergency Procedures

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.[1]

  • Absorb the Spill: Use an inert absorbent material to soak up the spill.[1]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris, placing it in a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly.[1]

  • Report the Spill: Report the incident to your supervisor and EHS office.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TentoxinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE Handling Handle this compound in Fume Hood PPE->Handling Segregate Segregate this compound Waste Handling->Segregate TripleRinse Triple Rinse Labware Handling->TripleRinse Containerize Containerize in Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Satellite Area Containerize->Store ArrangeDisposal Arrange for Professional Disposal Store->ArrangeDisposal CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->Containerize

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.